N-BOC-3-(Propoxymethyl)azetidine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(propoxymethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-5-6-15-9-10-7-13(8-10)11(14)16-12(2,3)4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLSVSPWOKBAEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1CN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742955 | |
| Record name | tert-Butyl 3-(propoxymethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373233-10-3 | |
| Record name | tert-Butyl 3-(propoxymethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Azetidine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to N-BOC-3-(Propoxymethyl)azetidine for Advanced Chemical Synthesis
Azetidines, four-membered nitrogen-containing heterocycles, represent a class of "privileged" scaffolds in medicinal chemistry.[1] Their significance stems from a unique balance of properties conferred by their inherent ring strain, which is approximately 25.4 kcal/mol.[1] This strain is intermediate between the highly reactive aziridines and the more stable, unreactive pyrrolidines.[1] This characteristic makes the azetidine ring stable enough for convenient handling while remaining susceptible to specific ring-opening reactions under controlled conditions, providing unique synthetic pathways.[1] Furthermore, the compact, rigid, and three-dimensional nature of the azetidine core makes it an attractive bioisostere for other common rings and a valuable building block for introducing novel physicochemical properties into drug candidates.
This guide focuses on N-BOC-3-(Propoxymethyl)azetidine , a functionalized derivative designed for seamless integration into complex synthetic workflows. The presence of the tert-butoxycarbonyl (BOC) protecting group on the nitrogen atom ensures stability and predictable reactivity, while the 3-(propoxymethyl) substituent offers a handle for modulating properties like lipophilicity and metabolic stability. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing core chemical properties, synthetic insights, and practical application protocols.
Physicochemical and Structural Properties
N-BOC-3-(Propoxymethyl)azetidine is a synthetically useful building block whose identity is defined by its specific molecular structure and associated properties.
Core Data
Key identifying information for N-BOC-3-(Propoxymethyl)azetidine is summarized in the table below.
| Property | Value | Source |
| Chemical Name | tert-Butyl 3-(propoxymethyl)azetidine-1-carboxylate | N/A |
| CAS Number | 1373233-10-3 | [2] |
| Molecular Formula | C₁₂H₂₃NO₃ | [2] |
| Molecular Weight | 229.32 g/mol | [2] |
| MDL Number | MFCD22192547 | [2] |
| SMILES | CCCOCC1CN(C(OC(C)(C)C)=O)C1 | [2] |
Chemical Structure
The structure features a central azetidine ring, a BOC-protected nitrogen, and a propoxymethyl ether substituent at the C3 position.
Caption: Chemical structure of N-BOC-3-(Propoxymethyl)azetidine.
Synthesis and Reactivity
The utility of N-BOC-3-(Propoxymethyl)azetidine lies in its predictable synthesis and subsequent reactivity, primarily centered around the deprotection of the nitrogen atom.
Proposed Synthetic Protocol
A robust and scalable synthesis can be achieved via a Williamson ether synthesis, starting from the commercially available N-BOC-3-(hydroxymethyl)azetidine. This method is predicated on the deprotonation of the primary alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkylating agent.
Caption: Proposed synthetic workflow for N-BOC-3-(Propoxymethyl)azetidine.
Experimental Protocol: Synthesis of N-BOC-3-(Propoxymethyl)azetidine
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-BOC-3-(hydroxymethyl)azetidine (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the primary alcohol to form the sodium alkoxide. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.
-
-
Alkylation: After stirring for 30 minutes at 0 °C, add 1-bromopropane (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Causality: The generated alkoxide acts as a nucleophile, displacing the bromide ion from 1-bromopropane in a classic Sₙ2 reaction to form the desired ether linkage. An excess of the alkylating agent ensures complete conversion.
-
-
Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Core Reactivity: The N-BOC Protecting Group
The primary synthetic application of this molecule involves the removal of the BOC group to unmask the azetidine nitrogen, making it available for subsequent coupling reactions.[3] This deprotection is typically achieved under acidic conditions.
Caption: N-BOC deprotection to yield the free secondary amine.
Experimental Protocol: N-BOC Deprotection
-
Reaction Setup: Dissolve N-BOC-3-(Propoxymethyl)azetidine (1.0 eq) in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.
-
Causality: TFA is a strong acid that protonates the carbonyl oxygen of the BOC group, initiating its fragmentation into carbon dioxide, the stable tert-butyl cation (which is trapped or evolves as isobutylene), and the desired free amine (as its trifluoroacetate salt).
-
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).
-
Workup: Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt can often be used directly in the next step or neutralized by dissolving the residue in a suitable solvent and washing with a mild aqueous base (e.g., NaHCO₃) to yield the free amine.
Anticipated Spectroscopic Profile
While an experimental spectrum is definitive, the ¹H and ¹³C NMR spectra of N-BOC-3-(Propoxymethyl)azetidine can be confidently predicted based on its structure and established chemical shift principles.[4]
-
¹H NMR:
-
~1.45 ppm (s, 9H): A strong singlet corresponding to the nine equivalent protons of the tert-butyl group of the BOC protector.[4]
-
~0.90 ppm (t, 3H): A triplet for the terminal methyl group of the propyl chain.
-
~1.55 ppm (sextet, 2H): A multiplet for the central methylene group (-CH₂-) of the propyl chain.
-
~3.40 ppm (t, 2H): A triplet for the methylene group of the propyl chain attached to the ether oxygen (-O-CH₂-).
-
~3.50-4.10 ppm (m, 7H): A complex region of overlapping multiplets corresponding to the seven protons on and attached to the azetidine ring (2x CH₂ on the ring, 1x CH on the ring, and the CH₂ of the propoxymethyl linker).
-
-
¹³C NMR:
-
~179 ppm: Carbonyl carbon of the BOC group.
-
~80 ppm: Quaternary carbon of the BOC group.
-
~28 ppm: Methyl carbons of the BOC group.
-
~70-75 ppm: Carbons of the propoxy and linker methylene groups attached to oxygen.
-
~50-60 ppm: Methylene carbons of the azetidine ring.
-
~30-35 ppm: Methine carbon of the azetidine ring.
-
~10-25 ppm: Carbons of the propyl chain.
-
Applications in Medicinal Chemistry and Drug Development
N-BOC-3-(Propoxymethyl)azetidine is not an active pharmaceutical ingredient itself but rather a versatile building block for constructing more complex molecules. Its value is realized after the BOC deprotection.
-
Scaffold Decoration: The liberated secondary amine is a potent nucleophile, ideal for participating in a wide range of reactions including amide bond couplings, reductive aminations, and SₙAr reactions. This allows for the systematic exploration of chemical space around the azetidine core.
-
PROTAC Linkers: Small, rigid scaffolds like azetidine are increasingly used in the design of linkers for Proteolysis Targeting Chimeras (PROTACs).[5] This compound provides a pre-functionalized azetidine ready for incorporation into such linkers.
-
Bioisosteric Replacement: The 3-substituted azetidine motif can serve as a bioisostere for other saturated heterocycles like piperidine or pyrrolidine, offering a different vector for substituents and potentially improving properties such as solubility, metabolic stability, or target engagement.
-
Fragment-Based Drug Discovery (FBDD): The deprotected core, 3-(propoxymethyl)azetidine, represents a valuable fragment for screening against biological targets. The propoxy group provides a balance of lipophilicity and hydrogen bond accepting capability.
The incorporation of azetidines has been a successful strategy in developing drugs for a range of therapeutic areas, including antimalarials and kinase inhibitors.[1][6]
Safety and Handling
No specific safety data sheet is available for N-BOC-3-(Propoxymethyl)azetidine. However, based on data for structurally related compounds such as 1-BOC-azetidine-3-carboxylic acid and tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, the following precautions are advised.[7][8]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust or aerosols. Avoid contact with skin, eyes, and clothing.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, as the latter will cleave the BOC group.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Hazards: Assumed to be a potential irritant to the skin, eyes, and respiratory tract based on GHS classifications for similar molecules.[8] Avoid ingestion and inhalation.[7]
Conclusion
N-BOC-3-(Propoxymethyl)azetidine is a highly valuable, specialized chemical building block for advanced organic synthesis and drug discovery. Its key attributes—a stable, protected nitrogen and a modulatory ether side chain on a strained azetidine core—provide chemists with a reliable tool for introducing this privileged scaffold into novel molecular architectures. The straightforward and predictable nature of its synthesis and deprotection reactions ensures its seamless integration into multi-step synthetic campaigns, empowering the development of next-generation therapeutics.
References
-
Singh, G. S., & Singh, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. [Link]
-
Angene. (n.d.). N-BOC-3-(Propoxymethyl)azetidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of azetidines. Retrieved from [Link]
-
Leonori, D. et al. (2020). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry. [Link]
-
Britton, J. et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]
-
Hameed, A. et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 1373233-10-3|N-BOC-3-(Propoxymethyl)azetidine|BLD Pharm [bldpharm.com]
- 3. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-BOC-3-(Propoxymethyl)azetidine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of N-BOC-3-(Propoxymethyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Among these, small, strained heterocycles have garnered significant attention. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable motif.[1] Its inherent ring strain and non-planar, three-dimensional structure provide a unique conformational rigidity that can enhance binding affinity to biological targets.[1] Furthermore, the incorporation of azetidine scaffolds into drug candidates often leads to improved physicochemical properties, such as increased metabolic stability and enhanced aqueous solubility, making them highly attractive as bioisosteres for more common rings like piperidine or pyrrolidine.[1]
Several FDA-approved drugs, including the kinase inhibitor baricitinib and the antihypertensive agent azelnidipine, feature the azetidine core, underscoring its therapeutic relevance.[1] This guide focuses on a key synthetic building block, N-BOC-3-(Propoxymethyl)azetidine , providing a comprehensive overview of its synthesis, characterization, and potential applications for professionals engaged in drug development. This molecule serves as a versatile intermediate, enabling the introduction of a functionalized azetidine moiety into more complex molecular structures.
Part 1: Retrosynthetic Analysis and Synthetic Strategy
The synthesis of N-BOC-3-(Propoxymethyl)azetidine is most logically approached through the formation of the ether linkage at the C3-position. A retrosynthetic analysis reveals a straightforward disconnection across the propoxymethyl ether bond, pointing to N-BOC-3-(hydroxymethyl)azetidine as a readily accessible starting material and a propyl halide as the electrophilic partner.
This disconnection strongly suggests the Williamson ether synthesis as the primary synthetic strategy. This classic yet robust reaction involves the deprotonation of an alcohol to form a nucleophilic alkoxide, followed by an SN2 reaction with an alkyl halide.[2][3][4]
Causality Behind Experimental Choices:
-
Choice of Starting Material: N-BOC-3-(hydroxymethyl)azetidine is selected due to its commercial availability and the presence of a primary alcohol, which is ideal for SN2 reactions, minimizing competing elimination pathways. The tert-butyloxycarbonyl (BOC) group provides robust protection for the azetidine nitrogen under basic conditions, preventing side reactions, and can be readily removed under acidic conditions for subsequent functionalization.
-
Choice of Base: Sodium hydride (NaH) is an exemplary choice for deprotonating the primary alcohol. As a strong, non-nucleophilic base, it irreversibly forms the sodium alkoxide and hydrogen gas, driving the reaction to completion without introducing a competing nucleophile into the mixture.
-
Choice of Electrophile: 1-Iodopropane is an excellent electrophile for this SN2 reaction. Iodide is a superb leaving group, facilitating a rapid and efficient substitution reaction. 1-Bromopropane is also a suitable, albeit slightly less reactive, alternative.
-
Choice of Solvent: A polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) is optimal for the Williamson ether synthesis.[4] These solvents effectively solvate the sodium cation of the alkoxide intermediate but do not engage in hydrogen bonding with the nucleophile, thereby maximizing its reactivity.
Synthetic Workflow Diagram
The overall synthetic pathway is a direct and efficient two-step process from the starting alcohol.
Caption: Synthetic workflow for N-BOC-3-(Propoxymethyl)azetidine via Williamson ether synthesis.
Part 2: Experimental Protocol
This section provides a detailed, self-validating methodology for the synthesis and purification of the target compound.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | CAS Number |
| N-BOC-3-(hydroxymethyl)azetidine | 187.23 | 142253-56-3 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 7646-69-7 |
| 1-Iodopropane | 169.99 | 107-08-4 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 109-99-9 |
| Saturated aq. NH₄Cl | - | - |
| Saturated aq. NaCl (Brine) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 |
| Hexanes | - | 110-54-3 |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add N-BOC-3-(hydroxymethyl)azetidine (1.0 eq). Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
-
Expert Insight: The slow, portion-wise addition is crucial to control the evolution of hydrogen gas and prevent an excessive exotherm.
-
-
Alkoxide Formation: Allow the suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The cessation of gas evolution and the formation of a cloudy white suspension indicate the complete formation of the sodium alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 1-iodopropane (1.2 eq) dropwise via the dropping funnel over 10 minutes.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours). Progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system, visualizing with a potassium permanganate stain. The disappearance of the starting material spot (lower Rf) and the appearance of a new product spot (higher Rf) indicates reaction completion.
-
Workup and Extraction:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the organic layer. Wash the organic layer sequentially with water (2x) and saturated aqueous NaCl (brine) (1x).
-
Trustworthiness: The aqueous washes are critical for removing inorganic salts and residual THF, ensuring a clean crude product.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to afford N-BOC-3-(Propoxymethyl)azetidine as a clear, colorless oil.
Part 3: Comprehensive Characterization
Structural confirmation of the synthesized N-BOC-3-(Propoxymethyl)azetidine is achieved through a combination of spectroscopic techniques. The data presented below are predicted values based on standard chemical principles and data from analogous structures.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1373233-10-3 | [5] |
| Molecular Formula | C₁₂H₂₃NO₃ | [5] |
| Molecular Weight | 229.32 g/mol | [5] |
| Appearance | Predicted: Clear, colorless oil | - |
¹H-NMR Spectroscopy
The ¹H-NMR spectrum provides a definitive proton map of the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.05 | t, J=7.5 Hz | 2H | Azetidine CH₂ (positions 2 & 4) |
| ~ 3.65 | t, J=7.5 Hz | 2H | Azetidine CH₂ (positions 2 & 4) |
| ~ 3.50 | d, J=6.0 Hz | 2H | -O-CH₂ -Azetidine |
| ~ 3.38 | t, J=6.7 Hz | 2H | Propyl CH₂ -O- |
| ~ 2.80 | m | 1H | Azetidine CH (position 3) |
| ~ 1.55 | sext, J=7.0 Hz | 2H | Propyl -CH₂ -CH₃ |
| 1.45 | s | 9H | BOC -C(CH₃ )₃ |
| ~ 0.90 | t, J=7.4 Hz | 3H | Propyl -CH₂-CH₃ |
Spectrometer: 400 MHz, Solvent: CDCl₃
¹³C-NMR Spectroscopy
The ¹³C-NMR spectrum confirms the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 156.5 | BOC C =O |
| ~ 79.5 | BOC -C (CH₃)₃ |
| ~ 73.0 | Propyl CH₂ -O- |
| ~ 71.5 | -O-CH₂ -Azetidine |
| ~ 54.0 (2C) | Azetidine C H₂ (positions 2 & 4) |
| ~ 35.0 | Azetidine C H (position 3) |
| 28.4 (3C) | BOC -C(C H₃)₃ |
| ~ 22.8 | Propyl -C H₂-CH₃ |
| ~ 10.5 | Propyl -CH₂-C H₃ |
Spectrometer: 100 MHz, Solvent: CDCl₃
Mass Spectrometry and IR Spectroscopy
These techniques provide confirmation of molecular weight and functional groups.
| Technique | Expected Result | Interpretation |
| MS (ESI+) | m/z 230.1 [M+H]⁺, 252.1 [M+Na]⁺ | Confirms the molecular weight of the target compound. |
| FT-IR (thin film) | ~2970-2870 cm⁻¹ (strong, sharp)~1695 cm⁻¹ (strong, sharp)~1110 cm⁻¹ (strong, broad) | C-H stretching (alkane)C=O stretching (carbamate)[6]C-O stretching (ether) |
Part 4: Applications in Drug Development
N-BOC-3-(Propoxymethyl)azetidine is not an end-product but a versatile intermediate. Its value lies in the orthogonal nature of the BOC protecting group and the stable ether linkage.
Key Functionalization Pathway: BOC Deprotection
The primary utility of this building block is realized upon the removal of the BOC group to unmask the secondary amine of the azetidine ring. This is typically achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane.
This deprotection yields 3-(Propoxymethyl)azetidine , a nucleophilic amine ready for a variety of subsequent coupling reactions:
-
Reductive Amination: Reaction with aldehydes or ketones to form more complex secondary or tertiary amines.
-
Amide Coupling: Acylation with carboxylic acids or acid chlorides to form amides, a cornerstone of peptide and small molecule synthesis.
-
Nucleophilic Aromatic Substitution (SNAr): Coupling with electron-deficient aromatic or heteroaromatic systems.
-
Buchwald-Hartwig or Ullmann Coupling: Formation of C-N bonds with aryl halides.
Diagram of Further Synthetic Utility
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. 1373233-10-3|N-BOC-3-(Propoxymethyl)azetidine|BLD Pharm [bldpharm.com]
- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
N-BOC-3-(Propoxymethyl)azetidine: A Comprehensive Technical Guide for Drug Discovery Professionals
Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary drug discovery. Its inherent ring strain and three-dimensional structure offer a unique combination of properties that are highly desirable in the design of novel therapeutics. Azetidine-containing molecules often exhibit improved solubility, metabolic stability, and cell permeability compared to their more flexible or planar counterparts.[1] The incorporation of an azetidine moiety can also lead to enhanced target engagement and selectivity by orienting substituents in a precise and conformationally constrained manner.[1] This guide provides an in-depth technical overview of N-BOC-3-(Propoxymethyl)azetidine, a valuable building block for the synthesis of innovative drug candidates across a spectrum of therapeutic areas, including oncology, infectious diseases, and neuroscience.[1][2]
Physicochemical Properties of N-BOC-3-(Propoxymethyl)azetidine
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis and drug design. N-BOC-3-(Propoxymethyl)azetidine is a stable, versatile intermediate amenable to a variety of chemical transformations.
| Property | Value | Source |
| CAS Number | 1373233-10-3 | Internal Data |
| Molecular Weight | 229.32 g/mol | Internal Data |
| Molecular Formula | C₁₂H₂₃NO₃ | Internal Data |
The N-BOC (tert-butyloxycarbonyl) protecting group provides several advantages. It enhances the lipophilicity of the molecule, often improving its solubility in common organic solvents used in synthesis.[3] Furthermore, the BOC group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent functionalization of the azetidine nitrogen.[4][5]
Synthesis of N-BOC-3-(Propoxymethyl)azetidine: A Practical Approach
The logical precursor for this synthesis is the commercially available N-BOC-3-(hydroxymethyl)azetidine. The synthesis can be conceptualized as a two-step process: deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by nucleophilic substitution on a suitable propyl halide.
Caption: Synthetic workflow for N-BOC-3-(Propoxymethyl)azetidine.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from a similar procedure for the synthesis of N-BOC-3-methoxyazetidine and represents a standard and reliable method for the preparation of the target compound.[9]
Materials:
-
N-BOC-3-(hydroxymethyl)azetidine (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
1-Bromopropane (or 1-iodopropane) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-BOC-3-(hydroxymethyl)azetidine and anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.
-
Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the sodium alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the 1-bromopropane dropwise via the dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-BOC-3-(Propoxymethyl)azetidine.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of the azetidine ring make it an attractive scaffold for modulating the properties of drug candidates.[1] N-BOC-3-(Propoxymethyl)azetidine serves as a versatile building block for introducing a 3-propoxymethyl-azetidine moiety into a larger molecule. This can be achieved after the deprotection of the BOC group to liberate the secondary amine, which can then participate in a variety of coupling reactions.
Caption: General workflow for the utilization of N-BOC-3-(Propoxymethyl)azetidine.
The introduction of the 3-propoxymethyl-azetidine fragment can influence a molecule's pharmacokinetic and pharmacodynamic properties in several ways:
-
Improved Physicochemical Properties: The ether linkage and the aliphatic chain can enhance lipophilicity, which may improve cell permeability and oral bioavailability. The azetidine ring itself can disrupt planarity and improve aqueous solubility.[1]
-
Vectorial Exit: The three-dimensional nature of the azetidine ring can provide a "vectorial exit" for substituents, allowing for the exploration of new binding interactions within a target protein.
-
Metabolic Stability: The azetidine ring is generally more metabolically stable than other commonly used nitrogen-containing heterocycles.[1]
-
Novel Chemical Space: The use of such building blocks allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with new mechanisms of action or improved selectivity profiles.
For instance, derivatives of 3-hydroxymethyl-azetidine have been successfully developed as potent inhibitors of polymerase theta (Polθ), an emerging cancer target.[10] This highlights the therapeutic potential of molecules containing the 3-substituted azetidine core. The propoxymethyl side chain of the title compound offers a variation on this theme, allowing for fine-tuning of properties such as lipophilicity and steric bulk.
Safety and Handling
A specific Safety Data Sheet (SDS) for N-BOC-3-(Propoxymethyl)azetidine is not publicly available. Therefore, it is imperative to handle this compound with the care and precautions appropriate for a novel chemical entity. General safe laboratory practices should always be followed.[11]
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Inhalation and Ingestion: Avoid inhalation of dust, vapors, or mists. Do not ingest.
-
Storage: Store in a tightly sealed container in a cool, dry place.[11]
Given that many alkylating agents and some heterocyclic compounds can be irritants or have other toxicological properties, it is prudent to assume that N-BOC-3-(Propoxymethyl)azetidine and its precursors may be hazardous. A thorough risk assessment should be conducted before commencing any experimental work.
Conclusion
N-BOC-3-(Propoxymethyl)azetidine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural and physicochemical properties make it an attractive component for the synthesis of novel therapeutic agents. The synthetic protocol outlined in this guide provides a practical and reliable method for its preparation. As the demand for novel chemical matter continues to grow, the strategic application of such thoughtfully designed building blocks will be crucial in the development of the next generation of medicines.
References
-
G. S. Singh, M. D'hooghe, and N. De Kimpe, "Azetidines in medicinal chemistry: emerging applications and approved drugs," Archiv der Pharmazie, vol. 354, no. 1, p. e2000279, 2021. [Link]
-
A. Brandi, S. Cicchi, and F. M. Cordero, "Azetidines in medicinal chemistry: emerging applications and approved drugs," Chemical Reviews, vol. 108, no. 10, pp. 3988-4035, 2008. [Link]
- Google Patents, "CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3."
-
X. Ding et al., "Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors," Bioorganic & Medicinal Chemistry, vol. 104, p. 117662, 2024. [Link]
-
Master Organic Chemistry, "The Williamson Ether Synthesis." [Link]
-
Organic Chemistry Portal, "Boc-Protected Amino Groups." [Link]
-
A. O. H. El-Nassar, "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate," Molecules, vol. 28, no. 3, p. 977, 2023. [Link]
-
ChemRxiv, "An Approach to Alkyl Azetidines for Medicinal Chemistry." [Link]
-
ResearchGate, "Azetidines in medicinal chemistry: emerging applications and approved drugs." [Link]
-
Chem-Station, "Williamson Ether Synthesis." [Link]
-
Journal of Drug Delivery and Therapeutics, "SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME NEW SUBSTITUTED AZETIDINE DERIVATIVES." [Link]
-
Reddit, "Advice on N-boc deprotection in the presence of acid sensitive groups." [Link]
-
TSI Journals, "Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine." [Link]
-
WordPress, "Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile." [Link]
-
P. J. Dunn et al., "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow," Organic Process Research & Development, vol. 28, no. 5, pp. 2097-2103, 2024. [Link]
-
Francis Academic Press, "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents." [Link]
-
PubChem, "tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate." [Link]
-
MDPI, "A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection." [Link]
-
Quora, "How to do Williamson ether synthesis while I have tertiary amine in my compound." [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. francis-press.com [francis-press.com]
- 9. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 10. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Solubility and Stability of N-BOC-3-(Propoxymethyl)azetidine
Introduction
N-BOC-3-(Propoxymethyl)azetidine is a substituted azetidine derivative that holds significant interest for researchers in drug discovery and medicinal chemistry. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a valuable scaffold in the design of novel therapeutics. Its rigid structure can favorably influence the conformational properties of a molecule, potentially leading to enhanced binding affinity and selectivity for biological targets. The N-BOC (tert-butyloxycarbonyl) protecting group is commonly employed in organic synthesis to mask the reactivity of the azetidine nitrogen, allowing for selective modifications at other positions of the molecule.
This technical guide provides a comprehensive overview of the critical physicochemical properties of N-BOC-3-(Propoxymethyl)azetidine: its solubility in various solvent systems and its chemical stability under conditions relevant to pharmaceutical development. Understanding these parameters is paramount for its effective handling, formulation, and the interpretation of biological data.
I. Solubility Profile of N-BOC-3-(Propoxymethyl)azetidine
The solubility of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its utility in various experimental assays. The solubility of N-BOC-3-(Propoxymethyl)azetidine is influenced by its molecular structure, which incorporates both hydrophobic (the BOC and propoxymethyl groups) and polar (the ether oxygen and the carbamate moiety) features.
General Solubility Characteristics
Based on its structure, N-BOC-3-(Propoxymethyl)azetidine is anticipated to be a non-polar to moderately polar, non-ionizable compound. It is expected to exhibit good solubility in a range of common organic solvents.[1] However, its aqueous solubility is predicted to be low due to the presence of the lipophilic BOC group and the overall hydrocarbon content.
Qualitative Solubility Assessment
A preliminary assessment of solubility can be performed by visually observing the dissolution of a small amount of the compound in various solvents at ambient temperature.
Table 1: Predicted Qualitative Solubility of N-BOC-3-(Propoxymethyl)azetidine
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Non-polar Aprotic | Hexanes, Toluene | Moderate to High | The alkyl and aryl groups of these solvents will effectively solvate the non-polar regions of the molecule. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents can engage in dipole-dipole interactions and are effective at solvating both the polar and non-polar portions of the molecule.[1] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl groups of these solvents can act as hydrogen bond donors and acceptors, interacting with the ether and carbamate oxygens. |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Low | The large non-polar surface area conferred by the BOC and propoxymethyl groups is expected to limit solubility in aqueous media. |
Quantitative Solubility Determination: Thermodynamic and Kinetic Solubility
For drug development purposes, a quantitative understanding of solubility is essential. Two key parameters are thermodynamic and kinetic solubility.[2]
-
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent system under equilibrium conditions.[2] The "gold standard" for its determination is the shake-flask method .[3][4]
-
Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent (typically DMSO), precipitates when introduced into an aqueous medium.[2] This is often used in high-throughput screening (HTS) to identify potential solubility liabilities early in the discovery process.[5]
This protocol is designed to provide a robust and accurate measurement of the thermodynamic solubility of N-BOC-3-(Propoxymethyl)azetidine in a given solvent.
-
Preparation of Supersaturated Solution: Add an excess amount of N-BOC-3-(Propoxymethyl)azetidine to a known volume of the test solvent (e.g., pH 7.4 PBS) in a sealed, low-adsorption vial. The presence of undissolved solid is crucial to ensure saturation.[4]
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but longer times may be necessary.[3]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflated solubility values. Centrifugation followed by careful filtration through a low-binding filter (e.g., PVDF) is recommended.[3]
-
Quantification: Analyze the concentration of N-BOC-3-(Propoxymethyl)azetidine in the clear supernatant using a validated analytical method, such as a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Solid-State Analysis: It is good practice to analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism, salt disproportionation) during the experiment.[3]
II. Stability Profile of N-BOC-3-(Propoxymethyl)azetidine
Assessing the chemical stability of a compound is a cornerstone of drug development. Stability data inform on appropriate storage conditions, potential degradation pathways, and the selection of compatible excipients in formulations. The stability of N-BOC-3-(Propoxymethyl)azetidine is primarily dictated by two structural features: the strained azetidine ring and the acid-labile N-BOC protecting group.
Potential Degradation Pathways
-
Acid-Mediated Deprotection: The N-BOC group is susceptible to cleavage under acidic conditions, yielding the free azetidine, isobutylene, and carbon dioxide.[6][7] This is a common and often desired transformation in synthesis, but an undesirable degradation pathway in a final compound.
-
Azetidine Ring Opening: The inherent ring strain of the azetidine nucleus makes it susceptible to nucleophilic attack, particularly under acidic conditions which can activate the ring by protonation of the nitrogen.[8] This can lead to the formation of ring-opened products.
-
Hydrolysis: While the ether and carbamate functionalities are generally stable, they can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
-
Oxidation: The molecule does not contain obvious sites for facile oxidation, but this pathway should be experimentally evaluated as part of a comprehensive stability assessment.
-
Photodegradation: Exposure to light, particularly UV radiation, can sometimes induce degradation in organic molecules.
Forced Degradation (Stress Testing) Studies
Forced degradation studies are designed to intentionally degrade the compound under a variety of stress conditions to identify potential degradation products and establish a "stability-indicating" analytical method.[9][10][11] Such a method is capable of separating the intact drug from its degradation products, allowing for accurate quantification of the drug's purity over time.[12]
The following protocol outlines a systematic approach to investigating the stability of N-BOC-3-(Propoxymethyl)azetidine. A solution of the compound (e.g., in acetonitrile or a mixture of acetonitrile and water) is subjected to the following conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
Acid Hydrolysis:
-
Treat the compound solution with 0.1 M hydrochloric acid (HCl).
-
Incubate at elevated temperature (e.g., 60°C) and monitor the reaction over time (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with an equivalent amount of base before analysis.
-
Rationale: To assess the lability of the N-BOC group and the potential for acid-catalyzed ring opening.[8][13]
-
-
Base Hydrolysis:
-
Treat the compound solution with 0.1 M sodium hydroxide (NaOH).
-
Incubate at elevated temperature and monitor over time.
-
Neutralize with an equivalent amount of acid before analysis.
-
Rationale: To evaluate the stability of the carbamate and ether linkages to basic conditions.
-
-
Oxidative Degradation:
-
Treat the compound solution with 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature and monitor over time.
-
Rationale: To determine the susceptibility of the molecule to oxidation.
-
-
Thermal Degradation:
-
Expose a solid sample of the compound to dry heat (e.g., 80°C).
-
Expose a solution of the compound to the same temperature.
-
Monitor over time.
-
Rationale: To assess the intrinsic thermal stability of the molecule in both the solid and solution states. Thermolytic deprotection of N-Boc groups has been reported.[14]
-
-
Photostability:
-
Expose a solution of the compound to a light source with a defined output (e.g., consistent with ICH Q1B guidelines).
-
Run a parallel experiment with the sample protected from light as a control.
-
Monitor over time.
-
Rationale: To determine if the compound is light-sensitive.
-
-
Primary Analysis: A reversed-phase HPLC (RP-HPLC) method with UV detection is the workhorse for stability studies.[9][12] The method should be developed to resolve the parent peak from all degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Identification of Degradants: Liquid chromatography-mass spectrometry (LC-MS) is invaluable for obtaining the molecular weights of degradation products, which provides crucial clues to their structures.[15] Further structural elucidation may require isolation of the degradants followed by nuclear magnetic resonance (NMR) spectroscopy.
Caption: Workflow for forced degradation studies of N-BOC-3-(Propoxymethyl)azetidine.
III. Summary and Recommendations
-
Solubility: N-BOC-3-(Propoxymethyl)azetidine is expected to be readily soluble in a wide range of organic solvents but to have limited aqueous solubility. For biological assays, stock solutions in DMSO are appropriate, but care must be taken to avoid precipitation upon dilution into aqueous media. A thorough determination of its thermodynamic solubility in biorelevant media is recommended for compounds progressing toward in vivo studies.
-
Stability: The primary stability concerns for this molecule are the acid-labile N-BOC group and the strained azetidine ring. Exposure to acidic conditions should be avoided during storage and in formulations. Forced degradation studies are essential to fully characterize its stability profile and to develop a validated, stability-indicating analytical method for its quality control.
-
Storage: Based on its predicted stability profile, N-BOC-3-(Propoxymethyl)azetidine should be stored in a well-sealed container, protected from light, in a cool and dry place.
This guide provides a foundational understanding of the solubility and stability of N-BOC-3-(Propoxymethyl)azetidine. The experimental protocols described herein offer a robust framework for researchers to generate the necessary data to support their drug discovery and development efforts.
References
-
Bunnage, M. E., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]
-
van den Heuvel, J. J., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Capua, M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Available at: [Link]
-
Raytor (2024). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]
-
O'Brien, P., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available at: [Link]
-
Sravani, G., et al. (2023). Development and validation of stability-indicating RP-HPLC assay method for azacitidine and its bulk drug. ResearchGate. Available at: [Link]
-
CORESTA (2014). Determination of selected N-Nitrosoamino acids in smokeless tobacco products. Available at: [Link]
-
Brandt, P., et al. (2014). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications. Available at: [Link]
-
Rheolution (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]
-
Reddit (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]
-
Lai, Y., et al. (2023). Solubility Behavior and Data Correlation of N-Boc-N'-nitro-l-arginine in 12 Neat and Binary Methanol + Water Solvent Systems at 283.15–323.15 K. Journal of Chemical & Engineering Data. Available at: [Link]
-
Chen, D. Y.-K., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. Available at: [Link]
-
Impact Factor (2023). Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplastic. Available at: [Link]
-
Lund University (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
-
Pang, S., et al. (2022). General synthetic route for accessing azetidines via intermolecular... ResearchGate. Available at: [Link]
-
BMG LABTECH (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]
-
Siddiqui, F. A., et al. (2017). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Journal of the Chemical Society of Pakistan. Available at: [Link]
-
Kumar, P., et al. (2012). A stability indicating RP-HPLC method development for determination of ezetimibe in tablet dosage form. Der Pharma Chemica. Available at: [Link]
-
Oh, K., et al. (2021). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Tetrahedron Letters. Available at: [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Britton, J., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. raytor.com [raytor.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. bmglabtech.com [bmglabtech.com]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. impactfactor.org [impactfactor.org]
- 14. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic and Structural Elucidation of N-BOC-3-(Propoxymethyl)azetidine: A Guide for Researchers
This technical guide provides a detailed analysis of the spectroscopic properties of N-BOC-3-(Propoxymethyl)azetidine, a key building block in contemporary drug discovery. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not publicly available, this guide synthesizes data from closely related N-Boc-azetidine derivatives and fundamental spectroscopic principles to present a robust predictive analysis. This approach empowers researchers to identify, characterize, and utilize this compound with confidence in their synthetic endeavors.
Introduction to N-BOC-3-(Propoxymethyl)azetidine
N-BOC-3-(Propoxymethyl)azetidine, with the CAS Number 1373233-10-3, is a substituted azetidine derivative. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules. The N-BOC (tert-butoxycarbonyl) protecting group offers stability and facilitates synthetic transformations, while the 3-(propoxymethyl) substituent provides a handle for further functionalization or can directly contribute to the molecule's biological activity. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development pipeline.
Compound Profile:
| Property | Value | Source |
| Chemical Name | tert-butyl 3-(propoxymethyl)azetidine-1-carboxylate | N/A |
| CAS Number | 1373233-10-3 | [1] |
| Molecular Formula | C₁₂H₂₃NO₃ | [1] |
| Molecular Weight | 229.32 g/mol | [1] |
| SMILES | CCCOCC1CN(C1)C(=O)OC(C)(C)C | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of N-BOC-3-(Propoxymethyl)azetidine. These predictions are based on the analysis of its constituent functional groups and comparison with experimentally determined data for structurally similar compounds.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the protons of the N-BOC group, the azetidine ring, and the propoxymethyl side chain. The chemical shifts are influenced by the electron-withdrawing effects of the carbamate and ether functionalities, as well as the ring strain of the azetidine core.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~4.05 | t | 2H | Azetidine CH₂ (adjacent to N) | The protons on the carbons adjacent to the nitrogen in the azetidine ring are expected to be deshielded and appear as a triplet due to coupling with the other ring protons. |
| ~3.70 | t | 2H | Azetidine CH₂ (adjacent to CH) | These protons are also part of the azetidine ring and are expected to appear as a triplet. |
| ~3.45 | t | 2H | -O-CH₂-CH₂-CH₃ | The methylene protons of the propoxy group adjacent to the ether oxygen are deshielded and should appear as a triplet. |
| ~3.40 | d | 2H | -CH-CH₂-O- | The methylene protons of the propoxymethyl side chain are diastereotopic and may appear as a doublet of doublets, but for simplicity, a doublet is predicted here. |
| ~2.80 | m | 1H | Azetidine CH | The methine proton on the azetidine ring is expected to be a multiplet due to coupling with the adjacent methylene protons. |
| ~1.58 | sextet | 2H | -O-CH₂-CH₂-CH₃ | The central methylene protons of the propoxy group will show a more complex splitting pattern, predicted here as a sextet. |
| 1.45 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group of the BOC protecting group will appear as a sharp singlet. This is a characteristic signal for the N-BOC group.[2] |
| ~0.90 | t | 3H | -O-CH₂-CH₂-CH₃ | The terminal methyl protons of the propoxy group will appear as a triplet. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~156.5 | C=O (carbamate) | The carbonyl carbon of the BOC group is highly deshielded and appears at a characteristic downfield shift. |
| ~79.5 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group is also a characteristic signal for the N-BOC group. |
| ~73.0 | -O-CH₂-CH₂-CH₃ | The carbon of the propoxy group attached to the ether oxygen. |
| ~71.5 | -CH-CH₂-O- | The carbon of the propoxymethyl side chain attached to the ether oxygen. |
| ~54.0 | Azetidine CH₂ (adjacent to N) | The carbons of the azetidine ring adjacent to the nitrogen are deshielded. |
| ~34.0 | Azetidine CH | The methine carbon of the azetidine ring. |
| ~28.5 | -C(CH₃)₃ | The methyl carbons of the tert-butyl group will appear as a strong signal. |
| ~22.8 | -O-CH₂-CH₂-CH₃ | The central carbon of the propoxy group. |
| ~10.6 | -O-CH₂-CH₂-CH₃ | The terminal methyl carbon of the propoxy group. |
Experimental Protocol for NMR Data Acquisition
For the acquisition of high-quality NMR spectra, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 10-20 mg of N-BOC-3-(Propoxymethyl)azetidine in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of N-BOC-3-(Propoxymethyl)azetidine is expected to be dominated by the characteristic absorptions of the carbamate and ether groups.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Rationale and Comparative Insights |
| 2975-2850 | Strong | C-H (alkane) | Stretching | These bands arise from the C-H stretching vibrations of the tert-butyl, propoxy, and azetidine methylene groups. |
| ~1695 | Strong | C=O (carbamate) | Stretching | The strong absorption of the carbonyl group in the N-BOC protecting group is a key diagnostic peak. The position is characteristic of a carbamate.[2] |
| ~1400 | Medium | C-N (carbamate) | Stretching | This band is associated with the C-N bond of the carbamate. |
| ~1160 | Strong | C-O (ether and carbamate) | Stretching | A strong and broad band is expected in this region due to the C-O stretching vibrations of both the ether linkage and the C-O bond of the carbamate. |
Experimental Protocol for IR Data Acquisition
A straightforward protocol for obtaining the IR spectrum is as follows:
-
Sample Preparation: The spectrum can be acquired using a neat liquid film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer is suitable.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to obtain the final spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum (Electron Ionization - EI)
Under EI conditions, N-BOC-3-(Propoxymethyl)azetidine is expected to show a molecular ion peak (M⁺˙) and several characteristic fragment ions.
Predicted Major Fragment Ions (EI-MS):
| m/z | Ion | Rationale for Formation |
| 229 | [M]⁺˙ | Molecular ion |
| 173 | [M - C₄H₈]⁺˙ | Loss of isobutylene from the BOC group (McLafferty rearrangement) |
| 156 | [M - C₄H₉O]⁺ | Loss of the tert-butoxy radical |
| 129 | [M - C₅H₉O₂]⁺ | Loss of the entire BOC group |
| 100 | [C₅H₁₀NO]⁺ | Cleavage of the propoxymethyl side chain |
| 57 | [C₄H₉]⁺ | tert-butyl cation, often the base peak for N-BOC protected compounds |
Predicted Mass Spectrum (Electrospray Ionization - ESI)
ESI is a softer ionization technique, and the spectrum is expected to be simpler, showing the protonated molecule.
Predicted Ion (ESI-MS):
| m/z | Ion | Rationale for Formation |
| 230 | [M + H]⁺ | Protonated molecule |
| 252 | [M + Na]⁺ | Sodium adduct |
Experimental Protocol for MS Data Acquisition
The following general procedure can be used for mass spectral analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with either an EI or ESI source. For accurate mass measurements, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended.
-
Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over an appropriate m/z range.
Visualizing the Workflow and Structure
To aid in the understanding of the analytical workflow and the molecular structure, the following diagrams are provided.
Caption: Workflow for the spectroscopic characterization of N-BOC-3-(Propoxymethyl)azetidine.
Caption: Molecular structure of N-BOC-3-(Propoxymethyl)azetidine.
Conclusion
This technical guide provides a comprehensive predictive analysis of the NMR, IR, and MS spectroscopic data for N-BOC-3-(Propoxymethyl)azetidine. By leveraging established spectroscopic principles and data from analogous compounds, researchers can confidently identify and characterize this important synthetic building block. The detailed protocols and predicted data tables serve as a valuable resource for scientists engaged in the synthesis and application of novel azetidine-containing molecules in drug discovery and development.
References
-
PubChem. Azetidine. National Center for Biotechnology Information. [Link]
-
ResearchGate. 1H-NMR spectrum of N-Boc glutamic acid. [Link]
-
Angene. N-BOC-3-(Propoxymethyl)azetidine. [Link]
-
PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]
-
National Center for Biotechnology Information. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]
-
National Center for Biotechnology Information. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
MDPI. trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. [Link]
-
National Center for Biotechnology Information. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. [Link]
Sources
Unlocking the Therapeutic Potential of the Azetidine Scaffold: A Technical Guide to Investigating N-BOC-3-(Propoxymethyl)azetidine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and conformational rigidity can impart favorable physicochemical and pharmacokinetic properties to bioactive molecules. This guide provides a comprehensive framework for evaluating the potential biological activity of a novel derivative, N-BOC-3-(Propoxymethyl)azetidine. While specific biological data for this compound is not yet established, its structural motifs suggest a high potential for therapeutic relevance. This document outlines a systematic approach, from initial in silico profiling to a tiered in vitro screening cascade, designed to elucidate its pharmacological profile. Detailed, field-proven experimental protocols are provided to empower researchers to undertake a rigorous investigation of this promising chemical entity.
The Azetidine Scaffold: A Cornerstone of Modern Drug Discovery
Azetidines have emerged as vital components in the design of novel therapeutics due to their unique structural and chemical properties. Unlike more flexible aliphatic chains, the constrained nature of the azetidine ring can pre-organize substituents into a conformation favorable for binding to a biological target. This can lead to a decrease in the entropic penalty upon binding and, consequently, higher affinity and potency. Furthermore, the sp3-rich character of the azetidine moiety often enhances solubility and metabolic stability, key attributes for successful drug candidates.
The versatility of the azetidine scaffold is evidenced by its presence in a wide array of approved drugs and clinical candidates with diverse pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and central nervous system (CNS) modulating effects. This broad therapeutic landscape strongly suggests that novel, unexplored azetidine derivatives, such as N-BOC-3-(Propoxymethyl)azetidine, are worthy of thorough investigation.
Initial Characterization: Physicochemical and In Silico Profiling
Prior to embarking on extensive in vitro screening, a foundational understanding of the molecule's properties is essential. This initial phase combines computational prediction with basic laboratory measurements to guide the subsequent experimental design.
The Role of the N-BOC Protecting Group
The tert-butyloxycarbonyl (BOC) group is a common protecting group for amines in organic synthesis. It effectively masks the reactivity of the azetidine nitrogen, allowing for selective modifications at other positions of the molecule. It is crucial to recognize that the BOC group is often removed to reveal the free amine, which may be essential for biological activity. Therefore, the biological evaluation should ideally be conducted on both the N-BOC protected compound and its deprotected counterpart. The deprotection is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane.
In Silico ADMET Profiling
Computational, or in silico, methods provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a novel compound.[1][2][3] These predictions can help to identify potential liabilities early in the drug discovery process and prioritize compounds for further testing. A variety of commercial and open-source software can be used to generate these predictions.[1]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~243.32 g/mol | Well within the typical range for small molecule drugs (<500 g/mol ), favoring good absorption and distribution. |
| LogP (Lipophilicity) | ~1.5 - 2.5 | A balanced lipophilicity is crucial for membrane permeability and solubility. This predicted range is often associated with good oral bioavailability. |
| Topological Polar Surface Area (TPSA) | ~40 - 60 Ų | TPSA is a key predictor of cell permeability and blood-brain barrier penetration. Values in this range suggest good membrane transport characteristics.[4] |
| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors in the N-BOC form may enhance membrane permeability. |
| Hydrogen Bond Acceptors | 4 | The number of hydrogen bond acceptors is within the acceptable range for most drug-like molecules. |
| Rotatable Bonds | 5 | A low number of rotatable bonds (<10) is generally associated with higher oral bioavailability and metabolic stability. |
| Blood-Brain Barrier (BBB) Permeability | Possible | The physicochemical properties suggest that the compound may have the potential to cross the BBB, making it a candidate for CNS-related activities.[5][6][7] |
Note: The values in this table are estimates based on the structure of N-BOC-3-(Propoxymethyl)azetidine and should be confirmed experimentally.
A Proposed Strategy for Biological Evaluation
A tiered screening approach is recommended to efficiently probe the biological activity of N-BOC-3-(Propoxymethyl)azetidine and its deprotected form. This strategy begins with a broad assessment of cytotoxicity, followed by a panel of assays targeting therapeutic areas where azetidine-containing compounds have previously shown promise.
Caption: A tiered workflow for the biological evaluation of novel compounds.
Hypothetical Experimental Protocols
The following protocols are provided as a guide for conducting the initial in vitro assays. These are established methods that provide reliable and reproducible data.
General Cytotoxicity Assessment: LDH Release Assay
Causality: Before assessing specific biological activities, it is crucial to determine the concentration range at which the compound is toxic to cells. The Lactate Dehydrogenase (LDH) release assay is a reliable method for measuring cell membrane integrity.[8] A compromised cell membrane leads to the release of the cytosolic enzyme LDH into the culture medium, which can be quantified through an enzymatic reaction that produces a colored product.
Step-by-Step Protocol:
-
Cell Seeding: Plate a suitable human cell line (e.g., HEK293 or HepG2) in a 96-well, clear-bottom, opaque-walled plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2X stock solution of N-BOC-3-(Propoxymethyl)azetidine and its deprotected analog in culture medium. Perform serial dilutions to create a range of concentrations (e.g., from 200 µM down to 0.1 µM).
-
Treatment: Remove the old medium from the cells and add 50 µL of fresh medium, followed by 50 µL of the 2X compound solutions to the appropriate wells.[8] Include wells for vehicle control (e.g., 0.1% DMSO), a positive control for maximum LDH release (e.g., 1% Triton X-100), and a no-cell background control.[8]
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[8]
-
Assay: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reagent (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well.
-
Readout: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive and negative controls.
Antibacterial Screening: Broth Microdilution Assay
Causality: The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents.[9] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[10][11]
Step-by-Step Protocol:
-
Bacterial Inoculum Preparation: Culture a Gram-positive (e.g., Staphylococcus aureus) and a Gram-negative (e.g., Escherichia coli) bacterium overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[10][11]
-
Compound Dilution: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of a 2X stock of the test compound to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well. Include a positive control (a known antibiotic), a negative control (no compound), and a sterility control (no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.[10]
Anti-inflammatory Activity: Nitric Oxide Inhibition Assay
Causality: Chronic inflammation is implicated in a wide range of diseases. Many anti-inflammatory drugs act by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO). This assay uses lipopolysaccharide (LPS) to stimulate macrophages (e.g., RAW 264.7 cell line) to produce NO, and the inhibitory effect of the test compound on this process is measured.[12][13][14]
Step-by-Step Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include control wells with cells only, cells with LPS only, and cells with a known anti-inflammatory drug (e.g., dexamethasone).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
NO Measurement: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Readout: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The amount of NO produced is proportional to the intensity of the color developed.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control.
Kinase Inhibition Screening: Generic Biochemical Assay
Causality: Kinases are a major class of drug targets, particularly in oncology. A generic biochemical assay can be used for initial screening against a panel of kinases to identify potential inhibitory activity.[15][16][17] These assays typically measure the transfer of a phosphate group from ATP to a substrate.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, a solution of the kinase of interest, a suitable substrate (e.g., a generic peptide), and ATP.
-
Compound Addition: In a 384-well plate, add a small volume (e.g., 100 nL) of the test compound at a fixed concentration (e.g., 10 µM).
-
Enzyme and Substrate Addition: Add the kinase and substrate to the wells and incubate for a short period (e.g., 15 minutes) to allow the compound to bind to the enzyme.[18]
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.[18]
-
Detection: Stop the reaction and add a detection reagent. Many commercial kits are available that use various technologies (e.g., fluorescence, luminescence) to quantify the amount of ADP produced or the amount of phosphorylated substrate.
-
Readout: Measure the signal using a suitable plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control.
Synthesis and Future Directions
The synthesis of 3-substituted azetidines can be achieved through various established routes, often starting from commercially available precursors.[19][20][21] The propoxymethyl group in the target molecule can be introduced via nucleophilic substitution on a suitable 3-hydroxyazetidine derivative.
Caption: General synthetic and deprotection workflow.
Should initial screening reveal a promising "hit" in any of the targeted assays, the next logical step would be to initiate a medicinal chemistry program. This would involve the synthesis of a focused library of analogues to explore the Structure-Activity Relationship (SAR). Modifications could be made at the 3-position and on the azetidine nitrogen to optimize potency, selectivity, and ADMET properties.
Conclusion
N-BOC-3-(Propoxymethyl)azetidine is a novel chemical entity built upon a scaffold of proven therapeutic importance. While its specific biological activity remains to be determined, its structural features warrant a thorough investigation. The systematic approach outlined in this guide, from in silico prediction to a tiered in vitro screening cascade, provides a robust framework for elucidating its pharmacological profile. The detailed protocols offer a practical starting point for researchers to unlock the potential of this and other related azetidine derivatives, contributing to the ongoing quest for new and effective medicines.
References
-
Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Promega Corporation. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Beeler, A. B., & O'Connor, M. J. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 136-139. [Link]
-
Ghose, A. K., et al. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. ACS Chemical Neuroscience. Retrieved from [Link]
-
De Clercq, E. (2005). In vitro methods for testing antiviral drugs. Methods in Molecular Medicine, 108, 387-400. [Link]
-
Afrin, S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. Retrieved from [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85. [Link]
-
Agrawal, N. J., & Kumar, P. (2013). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Organic & Biomolecular Chemistry, 11(19), 3097-3108. [Link]
-
ResearchGate. (2025, February 22). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]
-
Bio-protocol. (n.d.). Antiviral assay. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) In Silico Methods to Assess CNS Penetration of Small Molecules. Retrieved from [Link]
-
MDPI. (n.d.). Novel Antibacterial Approaches and Therapeutic Strategies. Retrieved from [Link]
-
Wang, X. R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(7), 4421-4434. [Link]
-
ACS Publications. (2025, March 14). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
PubMed. (n.d.). A Practical Perspective on the Evaluation of Small Molecule CNS Penetration in Drug Discovery. Retrieved from [Link]
-
protocols.io. (2025, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]
-
ASM Journals. (2015, April 17). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In Silico ADME Methods Used in the Evaluation of Natural Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Maetani, M., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(30), 10474-10479. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Computational Identification of Blood–Brain Barrier-Permeant Microbiome Metabolites with Binding Affinity to Neurotransmitter Receptors in Neurodevelopmental Disorders. Retrieved from [Link]
-
ResearchGate. (2024, August 5). in silico admet predictions: enhancing drug development through qsar modeling. Retrieved from [Link]
-
INNOSC Theranostics and Pharmacological Sciences. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]
-
DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]
-
ScienceScholar. (2022, August 27). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Retrieved from [Link]
-
RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
-
JoVE. (2022, July 31). Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. Retrieved from [Link]
-
Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]
-
protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]
-
PubMed. (2024, March 13). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Marketed drugs containing 1,3‐substituted azetidine scaffolds.... Retrieved from [Link]
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. drugpatentwatch.com [drugpatentwatch.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. journalajrb.com [journalajrb.com]
- 13. researchgate.net [researchgate.net]
- 14. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Azetidine synthesis [organic-chemistry.org]
- 21. pubs.rsc.org [pubs.rsc.org]
Whitepaper: The Strategic Role of the BOC Protecting Group in Modern Azetidine Chemistry
Abstract
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry and drug development. Their inherent ring strain endows them with unique conformational rigidity and reactivity, yet also presents significant challenges for their synthesis and manipulation.[1] This technical guide provides an in-depth analysis of the tert-butyloxycarbonyl (BOC) protecting group's pivotal role in unlocking the synthetic potential of azetidines. We will explore the causality behind its widespread adoption, from facilitating controlled functionalization to ensuring stability during multi-step syntheses, and provide field-proven protocols for its application and removal. This document is intended for researchers, chemists, and drug development professionals seeking to leverage azetidine chemistry in their work.
The Azetidine Scaffold: A Challenge of Strain and Selectivity
The azetidine ring, an analogue of cyclobutane, possesses a significant ring strain of approximately 25.4 kcal/mol.[1] This value positions it neatly between the highly reactive, less stable aziridines and the more conventional, flexible pyrrolidines.[1] This intermediate reactivity is a double-edged sword: it provides a driving force for unique chemical transformations but also renders the ring susceptible to undesired ring-opening reactions.[1][2]
The lone pair of the nitrogen atom makes the unprotected azetidine ring basic and nucleophilic, prone to reacting in non-selective ways. Therefore, to harness the synthetic potential of this scaffold, temporary masking of the nitrogen atom is not just beneficial—it is essential. The choice of protecting group is a critical strategic decision that dictates the entire synthetic route.
The BOC Group: An Optimal Balance of Stability and Lability
The tert-butyloxycarbonyl (BOC) group has emerged as a dominant protecting group in azetidine chemistry. Its utility stems from a near-perfect balance of characteristics that align with the demands of manipulating a strained heterocycle.
Core Advantages:
-
Robust Stability: The BOC group is exceptionally stable to a wide range of nucleophilic and basic conditions.[3] This allows for extensive molecular modifications on other parts of the azetidine scaffold or appended side chains without risking premature deprotection.
-
Mild Acidic Cleavage: It can be removed under anhydrous acidic conditions that are mild enough to preserve the integrity of the sensitive azetidine ring.[3] This orthogonality is crucial, as harsh deprotection conditions required for other groups (e.g., hydrogenolysis for Cbz) can lead to ring cleavage.
-
Electronic Influence: By converting the basic secondary amine into a non-nucleophilic carbamate, the BOC group deactivates the nitrogen, preventing its participation in undesired side reactions. This electronic modulation is also key to enabling certain C-H functionalization strategies.
-
Crystallinity and Handling: N-Boc protected intermediates are often stable, crystalline solids with favorable chromatographic properties, simplifying purification and handling.
Strategic Application of BOC in Azetidine Functionalization
The BOC group is not merely a passive shield; it is an active enabler of sophisticated chemical transformations on the azetidine ring.
Enabling C-H Functionalization
While the BOC group itself does not strongly direct α-lithiation (groups like N-thiopivaloyl or the related N-Botc are more effective for this specific transformation), it is an indispensable component in broader C-H functionalization strategies.[4] For instance, in palladium-catalyzed C(sp³)–H arylation, an N-trifluoroacetyl (TFA) group may be used to direct the reaction, but the BOC group is often introduced immediately following this step to facilitate purification and subsequent manipulations.[5]
A key strategy involves the ortho-lithiation of aryl groups attached to the azetidine ring. The N-Boc group's steric bulk and electronic nature can influence the conformation and reactivity of these substrates, allowing for regioselective functionalization that would be impossible with an unprotected nitrogen.[1]
A Case Study: Synthesis of Bicyclic Antimalarial Agents
The synthesis of a novel bicyclic azetidine with potent antimalarial activity provides a compelling example of the BOC group's strategic utility.[5] In this multi-step synthesis, a directed C–H arylation is performed on an N-TFA protected azetidine. Following the successful arylation, the researchers faced the challenge of cleaving an 8-aminoquinoline directing group. The solution involved a "global Boc installation," where both the azetidine and amide nitrogens were protected with BOC groups.[5] This step was critical for two reasons:
-
It stabilized the molecule for the subsequent cleavage reaction.
-
It provided a robust intermediate that could be stereoselectively converted into different building blocks by carefully choosing the deprotection/epimerization conditions.[5]
This case highlights how the BOC group is used not just for simple protection, but as a strategic tool to enable access to complex and diverse chemical space from a common intermediate.[5]
Experimental Protocols: A Self-Validating System
The reliability of any protecting group strategy lies in the efficiency and reproducibility of its installation and removal. The following protocols are field-proven and designed to be self-validating through high yields and clean conversions.
Protocol 1: N-BOC Protection of Azetidine
This procedure describes the standard method for protecting the azetidine nitrogen using di-tert-butyl dicarbonate ((Boc)₂O).
-
Objective: To achieve a high-yielding conversion of a secondary azetidine to its N-Boc protected carbamate derivative.
-
Methodology:
-
Dissolve azetidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Add a base, typically triethylamine (Et₃N, 1.2 eq) or aqueous sodium bicarbonate, to neutralize the acid byproduct.
-
Cool the solution to 0 °C in an ice bath. This mitigates the exothermicity of the reaction.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise or as a solution in the reaction solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, perform an aqueous workup. If using an organic solvent, wash the solution sequentially with dilute acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The resulting N-Boc-azetidine is often pure enough for subsequent steps, or it can be purified by silica gel chromatography if necessary.
-
Protocol 2: N-BOC Deprotection of Azetidine
This protocol details the acid-mediated cleavage of the BOC group, regenerating the free secondary amine.
-
Objective: To cleanly and efficiently remove the BOC group without inducing ring-opening of the azetidine core.
-
Methodology:
-
Dissolve the N-Boc-azetidine substrate (1.0 eq) in an anhydrous solvent, typically DCM.
-
Add a strong acid. Common choices include:
-
Trifluoroacetic acid (TFA, 5-10 eq) in DCM.
-
A solution of HCl in 1,4-dioxane (typically 4M, 5-10 eq).
-
-
Stir the reaction at room temperature for 1-4 hours. The evolution of isobutylene gas is often observed.
-
Monitor the reaction by TLC or LC-MS. The product will have a significantly different polarity (more polar) than the starting material.
-
Once the reaction is complete, carefully concentrate the solvent in vacuo. Caution: TFA is corrosive and volatile.
-
The resulting product is the amine salt (e.g., trifluoroacetate or hydrochloride). To obtain the free amine, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous NaHCO₃ or by passing through a basic resin).
-
Extract the free amine into an organic solvent, dry, and concentrate to yield the final product.
-
| Parameter | BOC Protection | BOC Deprotection |
| Primary Reagent | (Boc)₂O | Trifluoroacetic Acid (TFA) or HCl in Dioxane |
| Stoichiometry | 1.1 - 1.2 equivalents | 5 - 10 equivalents (or as a solution) |
| Solvent | Dichloromethane (DCM), THF | Dichloromethane (DCM), 1,4-Dioxane |
| Temperature | 0 °C to Room Temp. | Room Temperature |
| Reaction Time | 4 - 12 hours | 1 - 4 hours |
| Workup | Aqueous wash | Evaporation, followed by basic neutralization |
| Key Byproducts | t-BuOH, CO₂ | Isobutylene, CO₂ |
Conclusion: The Indispensable Role of BOC in Azetidine Innovation
The BOC protecting group is more than just a synthetic necessity in azetidine chemistry; it is a strategic linchpin. Its unique combination of stability and controlled lability provides the operational security needed to perform complex transformations on the strained azetidine ring. By preventing unwanted reactivity and enabling sophisticated functionalization strategies, the BOC group has been instrumental in the evolution of azetidines from niche curiosities to mainstream building blocks in modern drug discovery. As chemists continue to push the boundaries of molecular complexity, the judicious application of the BOC group will undoubtedly remain a cornerstone of innovation in this vital area of heterocyclic chemistry.
References
-
Hodgson, D. M., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available at: [Link]
-
Gising, J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
-
Schreiber, S. L., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Eastgate, M. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Analysis of 3-Substituted Azetidine Rings: A Technical Guide for Drug Discovery Professionals
Abstract
The azetidine ring, a four-membered saturated heterocycle, is a privileged scaffold in modern medicinal chemistry. Its rigid, puckered structure provides a unique three-dimensional vector for substituents, profoundly influencing molecular shape, polarity, and interactions with biological targets. The conformational preference of substituents at the 3-position is a critical design parameter, yet it is governed by a subtle interplay of steric and electronic forces that can be challenging to predict and control. This guide provides an in-depth technical overview of the principles and state-of-the-art methodologies for the conformational analysis of 3-substituted azetidines. We will explore the fundamental concepts of azetidine ring puckering and delve into the practical application of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, alongside powerful computational chemistry methods. By integrating these approaches, researchers can achieve a robust understanding of conformational equilibria, enabling more rational, structure-guided drug design.
The Azetidine Scaffold: More Than a Cyclobutane Analog
The value of the azetidine ring in drug design stems from its unique structural properties. Unlike its carbocyclic analog, cyclobutane, the presence of a nitrogen atom introduces polarity and a site for further functionalization. The significant ring strain of approximately 25.4 kcal/mol makes the ring conformationally constrained yet stable enough for facile handling, a balance that is highly attractive for medicinal chemists.[1] This inherent strain dictates that the azetidine ring is not planar. Instead, it adopts a puckered conformation to relieve torsional strain, creating two distinct, rapidly interconverting conformers. This puckering is the cornerstone of its conformational behavior.
A substituent at the 3-position can occupy one of two positions: an axial position, which is roughly perpendicular to the average plane of the ring, or an equatorial position, which points away from the ring's periphery.[2] The energetic preference for one position over the other defines the conformational equilibrium and, consequently, the molecule's predominant three-dimensional shape. Understanding and controlling this equilibrium is paramount for optimizing drug-target interactions.
Experimental Determination of Conformation
Directly observing the conformational preference of a molecule in its relevant state (e.g., in solution) requires sophisticated analytical techniques. For 3-substituted azetidines, NMR spectroscopy is the primary tool for solution-state analysis, while X-ray crystallography provides a definitive solid-state structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics
NMR spectroscopy is the most powerful method for studying the conformation of molecules in solution. The key parameters derived from a ¹H NMR spectrum are vicinal coupling constants (³J) and the Nuclear Overhauser Effect (NOE).
2.1.1. Vicinal Coupling Constants (³J_HH) and the Karplus Relationship
The through-bond coupling between two protons on adjacent carbons (H-C-C-H) is highly sensitive to the dihedral angle (φ) between them. This relationship is described by the Karplus equation.[3][4] In a puckered azetidine ring, the dihedral angles between the C3-proton and the four C2/C4-protons are different for axial and equatorial conformers.
-
cis-Protons: Protons on the same face of the ring.
-
trans-Protons: Protons on opposite faces of the ring.
By analyzing the coupling constants, one can deduce the ring's pucker and the substituent's orientation. For many four-membered rings, a general observation holds true: ³J_cis > ³J_trans .[5] A larger coupling constant for a C3-proton with a C2/C4-proton suggests they are cis to each other. An equatorial substituent will result in one large cis coupling and one small trans coupling to the protons on each adjacent methylene group, whereas an axial substituent will result in two intermediate trans couplings.
| Coupling Type | Typical Dihedral Angle (φ) | Expected ³J_HH (Hz) |
| cis (axial-equatorial) | ~20-40° | 7.0 - 9.0 |
| trans (equatorial-equatorial) | ~140-160° | 5.0 - 7.0 |
| trans (axial-axial) | ~140-160° | 5.0 - 7.0 |
2.1.2. The Nuclear Overhauser Effect (NOE): Probing Through-Space Proximity
While coupling constants report on through-bond geometry, the NOE provides information on through-space distances between protons.[6] An NOE is observed between two protons that are close in space (< 5 Å), regardless of whether they are directly bonded. In the context of a 3-substituted azetidine:
-
An axial substituent on C3 will be spatially close to the axial protons on C2 and C4. A 2D NOESY experiment will show cross-peaks between these protons.
-
An equatorial substituent on C3 is directed away from the ring and will not show strong NOEs to other ring protons.
The combination of coupling constant analysis and NOE data provides a robust, self-validating system for determining the dominant conformation in solution.[7]
Single-Crystal X-ray Crystallography: The Solid-State Benchmark
X-ray crystallography provides an unambiguous determination of a molecule's structure in the solid state, including precise bond lengths, bond angles, and dihedral angles.[8] This technique yields a single, static picture of the molecule locked in a crystal lattice.
Causality and Limitations: The crystal structure represents the lowest energy conformation under crystallization conditions, which may or may not be the most populated conformer in solution. Crystal packing forces can sometimes trap a higher-energy conformer. Therefore, while X-ray data is invaluable as a structural benchmark, it is crucial to recognize that the solution-state conformation, which is more relevant to biological activity, can differ. The most powerful approach involves using the X-ray structure to validate and refine computational models, which are then used to predict the solution-phase equilibrium.[9]
Computational Chemistry: Quantifying Conformational Energies
Computational methods, particularly Density Functional Theory (DFT), are indispensable for quantifying the energetics of the axial-equatorial equilibrium.[2][5] By calculating the relative energies of the two conformers, we can predict the equilibrium constant (K_eq) and the population of each state.
A Self-Validating Computational Workflow
A rigorous computational protocol is essential for generating trustworthy data. The following workflow ensures that the results are reliable and physically meaningful.
Protocol Steps Explained:
-
Initial Structures: Both axial and equatorial conformers of the 3-substituted azetidine are built using molecular modeling software.
-
MM Search: A conformational search using a computationally inexpensive method like Molecular Mechanics (MM) is performed to explore the potential energy surface and identify low-energy starting points for higher-level calculations. This step is crucial for complex substituents with their own rotational freedom.
-
DFT Optimization: The geometries of the lowest-energy conformers are optimized using a reliable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This finds the precise minimum-energy structure for each conformer.
-
Frequency Calculation: This is a critical validation step. A frequency calculation is performed on the optimized geometries. The absence of any imaginary frequencies confirms that the structure is a true energy minimum and not a transition state.
-
Single Point Energy: For higher accuracy, a single point energy calculation can be performed on the DFT-optimized geometries using a more computationally expensive, high-level theory or a larger basis set.
-
Calculate ΔG: The final output includes electronic energy, zero-point vibrational energy, and thermal corrections, which are combined to give the Gibbs Free Energy (G). The difference, ΔG = G_axial - G_equatorial, determines the conformational preference. A positive ΔG indicates the equatorial conformer is more stable.
The Influence of 3-Substituents on Conformational Preference
The magnitude of ΔG is dictated by the nature of the substituent at the 3-position. The key contributing factors are sterics and electronics.
-
Steric Hindrance: Bulky substituents strongly prefer the equatorial position to avoid unfavorable steric interactions (1,3-diaxial-like interactions) with the axial protons at C2 and C4. This is the dominant effect for alkyl and aryl groups.
-
Electronic Effects: Small, electronegative substituents like fluorine can have more complex behavior. Gauche effects or electrostatic interactions (e.g., between a C-F bond dipole and the nitrogen lone pair) can sometimes stabilize the axial conformer, contrary to what would be predicted based on size alone.
| 3-Substituent (R) | Dominant Effect | ΔG (G_ax - G_eq) (kcal/mol) | Predicted Equatorial Population (%) |
| -H | (Reference) | 0.0 | 50.0 |
| -F | Electronics/Sterics | ~0.2 | ~60 |
| -OH | Sterics / H-bonding | ~0.8 | ~80 |
| -CH₃ | Sterics | ~1.2 | ~90 |
| -C(CH₃)₃ (t-Bu) | Sterics | > 4.0 | >99.9 |
Conclusion: An Integrated Approach for Rational Design
The conformational analysis of 3-substituted azetidines is not a task for a single technique. A robust understanding is achieved by integrating the strengths of multiple methodologies. NMR provides essential data on the solution-state equilibrium, X-ray crystallography offers a definitive solid-state benchmark, and computational chemistry provides the quantitative energetic framework to rationalize the experimental findings. By employing this integrated, self-validating approach, medicinal chemists can confidently predict and engineer the three-dimensional structure of their molecules, leading to a more efficient and rational drug discovery process. This control over molecular conformation is a key enabler in the quest for novel therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles.
References
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
University of Wisconsin-Madison. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Chem 605 Course Notes. [Link]
-
Sgarlata, C., et al. (2022). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Molecules. [Link]
-
Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
ResearchGate. The geometric data and relative energies along the azetidine producing channel... ResearchGate Figure. [Link]
-
University of Zurich. (2015). Conformational Ensembles in Solution Studied by NMR and Computational Methods. Doctoral Thesis. [Link]
-
Reich, H. J. 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]
-
Clube, K., et al. (2017). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
LibreTexts Chemistry. (2024). 12: Complex Coupling. Chemistry LibreTexts. [Link]
-
Gsponer, J., et al. (2001). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances. MDPI. [Link]
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]
-
Sonti, R., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. PubMed Central. [Link]
-
Wikipedia. Azetidine. Wikipedia. [Link]
-
Zhang, Z., et al. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PubMed Central. [Link]
-
LibreTexts Chemistry. (2022). 4.6: Axial and Equatorial Bonds in Cyclohexane. Chemistry LibreTexts. [Link]
-
Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. The structures of the azetidine derivatives optimized at the B3MP2... ResearchGate Figure. [Link]
-
Haasnoot, C. A., et al. (1980). Relationship between proton-proton NMR coupling constants and substituent electronegativities. III. Conformational analysis of proline rings in solution using a generalized Karplus equation. Journal of the American Chemical Society. [Link]
-
Golovanov, A. P., et al. (2021). NMR-Based Configurational Assignments of Natural Products: Gibbs Sampling and Bayesian Inference Using Floating Chirality Distance Geometry Calculations. MDPI. [Link]
-
Al-dujaili, A. H., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
Sources
- 1. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. researchgate.net [researchgate.net]
- 5. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
N-BOC-3-(Propoxymethyl)azetidine: A Technical Guide for Drug Discovery Professionals
Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry
In the landscape of modern drug discovery, the relentless pursuit of novel molecular scaffolds that offer improved physicochemical and pharmacokinetic properties is paramount. Among the saturated heterocycles that have garnered significant attention, the azetidine ring has emerged as a valuable motif.[1] This four-membered, nitrogen-containing ring system, while synthetically challenging due to inherent ring strain, offers a unique three-dimensional architecture that can profoundly influence a molecule's biological activity and ADME (absorption, distribution, metabolism, and excretion) profile.
The strategic incorporation of the azetidine scaffold can lead to enhanced solubility, metabolic stability, and target-binding affinity. This guide focuses on a specific, functionalized azetidine derivative, N-BOC-3-(Propoxymethyl)azetidine , a building block with significant potential in the synthesis of innovative therapeutics. Its structure combines the rigid azetidine core, a flexible propoxymethyl side chain, and a readily cleavable N-BOC protecting group, making it an attractive intermediate for medicinal chemists.
This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, technical specifications, and potential applications of N-BOC-3-(Propoxymethyl)azetidine, tailored for researchers, scientists, and drug development professionals.
Commercial Availability and Trusted Suppliers
N-BOC-3-(Propoxymethyl)azetidine is available from a number of specialized chemical suppliers. When sourcing this building block, it is crucial to consider purity, availability of analytical data, and the supplier's reputation for quality and reliability. Below is a summary of known suppliers:
| Supplier | Website | Notes |
| BLD Pharm | Often provides analytical data such as NMR, HPLC, and LC-MS upon request. | |
| Angene | [Link] | Lists the compound with its CAS number and basic properties. |
| Chemlyte Solutions | A marketplace that may connect to various manufacturers and suppliers. |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
Technical Specifications and Physicochemical Properties
A thorough understanding of the physicochemical properties of N-BOC-3-(Propoxymethyl)azetidine is essential for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 1373233-10-3 | Angene, BLD Pharm |
| Molecular Formula | C₁₂H₂₃NO₃ | Angene, BLD Pharm |
| Molecular Weight | 229.32 g/mol | BLD Pharm |
| Appearance | Typically an oil or low-melting solid | Inferred from similar compounds |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc) | Inferred from structure |
| Purity | Typically >95% (as specified by suppliers) | Supplier Information |
Spectroscopic Data (Predicted)
While actual spectra should be obtained from the supplier, the following are the expected NMR and mass spectrometry characteristics based on the structure of N-BOC-3-(Propoxymethyl)azetidine.
¹H NMR (400 MHz, CDCl₃):
-
δ 4.0-3.8 (m, 2H): Protons on the azetidine ring adjacent to the nitrogen.
-
δ 3.6-3.4 (m, 2H): Protons on the azetidine ring adjacent to the nitrogen.
-
δ 3.5 (d, 2H): Methylene protons of the propoxymethyl side chain attached to the azetidine ring.
-
δ 3.4 (t, 2H): Methylene protons of the propoxy group adjacent to the oxygen.
-
δ 2.8-2.6 (m, 1H): Proton at the 3-position of the azetidine ring.
-
δ 1.6 (sextet, 2H): Methylene protons of the propyl group.
-
δ 1.45 (s, 9H): Protons of the tert-butyl group of the BOC protecting group.
-
δ 0.9 (t, 3H): Methyl protons of the propyl group.
¹³C NMR (100 MHz, CDCl₃):
-
δ 156.5: Carbonyl carbon of the BOC group.
-
δ 79.5: Quaternary carbon of the BOC group.
-
δ ~73: Methylene carbon of the propoxymethyl side chain attached to the azetidine ring.
-
δ ~72: Methylene carbon of the propoxy group adjacent to the oxygen.
-
δ ~55 (2C): Methylene carbons of the azetidine ring.
-
δ ~35: Methine carbon at the 3-position of the azetidine ring.
-
δ 28.4 (3C): Methyl carbons of the BOC group.
-
δ ~22: Methylene carbon of the propyl group.
-
δ ~10: Methyl carbon of the propyl group.
Mass Spectrometry (ESI+):
-
[M+H]⁺: 230.17
-
[M+Na]⁺: 252.15
Synthetic Route: A Practical Approach
The most logical and commonly employed method for the synthesis of N-BOC-3-(Propoxymethyl)azetidine is through the etherification of the corresponding alcohol precursor, N-BOC-3-hydroxymethylazetidine. The Williamson ether synthesis is a robust and well-established method for this transformation.[2]
Proposed Synthetic Pathway
Caption: Proposed synthesis of N-BOC-3-(Propoxymethyl)azetidine.
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol is a representative procedure based on the principles of the Williamson ether synthesis and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
N-BOC-3-hydroxymethylazetidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopropane (or 1-iodopropane)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-BOC-3-hydroxymethylazetidine (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous THF (approximately 0.1-0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases, indicating the formation of the sodium alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromopropane (1.1-1.2 eq) dropwise via a syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-BOC-3-(Propoxymethyl)azetidine as a pure compound.
Applications in Drug Discovery and Medicinal Chemistry
While specific examples of N-BOC-3-(Propoxymethyl)azetidine in publicly disclosed drug candidates are not yet prevalent, its utility can be inferred from the broader applications of functionalized azetidines in medicinal chemistry.
-
Scaffold for Novel Chemical Entities: The azetidine ring serves as a bioisostere for other cyclic amines like piperidine and pyrrolidine, offering a different vector for substituent placement and potentially improved pharmacokinetic properties.[1]
-
Introduction of a Flexible Linker: The propoxymethyl side chain provides a flexible linker that can be used to connect the azetidine core to other pharmacophoric elements. This flexibility can be crucial for optimizing binding to a biological target.
-
Modulation of Physicochemical Properties: The ether linkage and the propyl group can influence the lipophilicity and hydrogen bonding capacity of the final molecule, which are key parameters in drug design.
-
Protecting Group Strategy: The BOC group is a stable and widely used protecting group for the azetidine nitrogen, allowing for a variety of chemical transformations on other parts of the molecule before its removal under acidic conditions to reveal the secondary amine for further functionalization.
Potential Therapeutic Areas
Given the broad range of biological activities associated with azetidine-containing compounds, derivatives of N-BOC-3-(Propoxymethyl)azetidine could be explored in various therapeutic areas, including:
-
Oncology
-
Neuroscience (e.g., targeting GPCRs)
-
Infectious diseases
-
Inflammatory diseases
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling N-BOC-3-(Propoxymethyl)azetidine. While a detailed Safety Data Sheet (SDS) for this specific compound is not widely available, general guidelines for handling similar N-BOC protected amines and ethers should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Inhalation: Avoid inhaling vapors or dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
N-BOC-3-(Propoxymethyl)azetidine represents a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique combination of a rigid azetidine core, a flexible linker, and a stable protecting group makes it an attractive starting material for the synthesis of novel chemical entities with potentially improved pharmacological profiles. This guide provides a foundational understanding of its commercial availability, synthesis, and potential applications, empowering researchers to leverage this promising scaffold in their quest for the next generation of therapeutics.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1, 2012. [Link]
Sources
Methodological & Application
Application Notes & Protocols: The Strategic Use of N-BOC-3-(propoxymethyl)azetidine in Modern Medicinal Chemistry
Introduction: The Rise of Strained Scaffolds in Drug Design
In the landscape of contemporary drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing molecular properties. Azetidines, four-membered nitrogen-containing heterocycles, are at the forefront of this trend.[1] Their unique structural features—high ring strain, significant sp³-rich character, and conformational rigidity—confer tangible benefits to drug candidates.[1] These attributes can lead to improved pharmacokinetic profiles, including enhanced aqueous solubility, greater metabolic stability, and novel three-dimensional exit vectors for exploring chemical space compared to more traditional, conformationally flexible linkers.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, successfully incorporate the azetidine motif, underscoring its therapeutic relevance.[1]
This document provides a detailed guide to the application of a specific and versatile building block: N-BOC-3-(propoxymethyl)azetidine . We will explore its properties, strategic applications, and provide detailed, field-proven protocols for its use in synthetic workflows, empowering researchers to leverage its full potential in their drug development programs.
Physicochemical Profile of the Building Block
N-BOC-3-(propoxymethyl)azetidine is a pre-functionalized, protected building block designed for straightforward incorporation into complex molecules. The N-BOC (tert-butoxycarbonyl) group provides robust protection of the azetidine nitrogen, which can be cleanly removed under acidic conditions, while the 3-(propoxymethyl) substituent offers a specific physicochemical profile that can be used to modulate properties such as lipophilicity and metabolic stability.
| Property | Value | Source |
| Chemical Name | N-BOC-3-(propoxymethyl)azetidine | [2] |
| CAS Number | 1373233-10-3 | [2] |
| Molecular Formula | C₁₂H₂₃NO₃ | [2] |
| Molecular Weight | 229.32 g/mol | [2] |
| SMILES | CCCOCC1CN(C(OC(C)(C)C)=O)C1 | [2] |
| MDL Number | MFCD22192547 | [2] |
Strategic Applications in Medicinal Chemistry
The utility of N-BOC-3-(propoxymethyl)azetidine stems from its dual-functionality: the protected nitrogen serves as a handle for subsequent elaboration, and the 3-propoxymethyl group acts as a stable, non-polar appendage.
-
As a Bioisostere and Scaffold Modifier: The 3-substituted azetidine core can serve as a rigid bioisostere for other cyclic or acyclic linkers. For instance, replacing a pyrrolidine or piperidine ring with this azetidine derivative can subtly alter the geometry and vector of appended substituents, potentially leading to improved target engagement. Recent studies have shown that 3-hydroxymethyl-azetidine can be an effective bioisostere of pyrrolidin-3-ol, a testament to the scaffold's versatility.[3] The propoxymethyl group, specifically, introduces a moderately lipophilic ether linkage, which can be used to probe hydrophobic pockets in a protein target or to fine-tune the overall lipophilicity (LogP) of a compound to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Improving Metabolic Stability: The azetidine ring itself is often more metabolically stable than larger, more flexible aliphatic amines.[1] The ether linkage in the propoxymethyl side chain is also generally more resistant to metabolic cleavage compared to, for example, an ester or an unsubstituted alkyl chain that may be susceptible to oxidation.
-
Vectorial Exploration of Chemical Space: The rigid, tetrahedral geometry of the 3-substituted azetidine provides well-defined exit vectors from the core scaffold. This allows for precise positioning of functional groups into a target's binding site, a critical aspect of structure-based drug design.
The general workflow for utilizing this building block is a two-stage process: deprotection of the BOC group to reveal the secondary amine, followed by functionalization of this amine to couple the azetidine moiety to the desired molecular scaffold.
Caption: General synthetic workflow for N-BOC-3-(propoxymethyl)azetidine.
Detailed Experimental Protocols
The following protocols are provided as self-validating systems. Each step includes a rationale to ensure trustworthiness and reproducibility.
Protocol 1: BOC Deprotection of N-BOC-3-(propoxymethyl)azetidine
Objective: To efficiently remove the BOC protecting group to yield the free secondary amine (3-(propoxymethyl)azetidine) as a salt, ready for subsequent reactions.
Materials:
-
N-BOC-3-(propoxymethyl)azetidine (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) (4-10 eq)
-
Diethyl ether
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Argon or Nitrogen supply (optional, for moisture-sensitive follow-up steps)
Procedure:
-
Dissolution: Dissolve N-BOC-3-(propoxymethyl)azetidine (e.g., 1.0 g, 4.36 mmol) in anhydrous DCM (10-20 mL) in a clean, dry round-bottom flask.
-
Rationale: DCM is an excellent solvent for the starting material and is unreactive towards the strong acid used for deprotection. Anhydrous conditions prevent unwanted side reactions with water.
-
-
Acid Addition: Place the flask in an ice bath (0 °C) and slowly add trifluoroacetic acid (TFA) (e.g., 3.36 mL, 43.6 mmol, 10 eq) dropwise via syringe.
-
Rationale: The reaction is exothermic; cooling prevents a rapid temperature increase. TFA is a strong acid that efficiently cleaves the tert-butyl carbamate (BOC group) by protonating the carbonyl oxygen, leading to the loss of isobutylene and carbon dioxide. A stoichiometric excess ensures the reaction goes to completion.
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Rationale: The reaction is typically rapid at room temperature. Monitoring ensures that the reaction is complete before workup, maximizing yield.
-
-
Solvent Removal: Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the DCM and excess TFA. The resulting product will be the trifluoroacetate salt of the amine, often as a viscous oil or semi-solid.
-
Rationale: This step removes volatile components. The product is isolated as a salt, which is generally more stable and less volatile than the corresponding free amine.
-
-
Trituration (Optional but Recommended): Add cold diethyl ether to the residue and swirl or sonicate. A precipitate (the TFA salt) should form. Collect the solid by filtration or decant the ether.
-
Rationale: Trituration with a non-polar solvent like diethyl ether helps to precipitate the polar salt and wash away any non-polar, uncharged impurities, yielding a cleaner product.
-
-
Drying: Dry the resulting salt under high vacuum. The product, 3-(propoxymethyl)azetidine trifluoroacetate, can often be used directly in the next step without further purification.
Protocol 2: HATU-Mediated Amide Coupling with the Deprotected Azetidine
Objective: To couple the newly formed 3-(propoxymethyl)azetidine with a generic carboxylic acid (R-COOH) to form a stable amide bond.
Materials:
-
3-(Propoxymethyl)azetidine trifluoroacetate salt (from Protocol 1, 1.1 eq)
-
Carboxylic acid (R-COOH) (1.0 eq)
-
HATU (1,1'-[Azobis(cyclohexanecarbonitrile)]) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3-4 eq)
-
Dimethylformamide (DMF) or DCM, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (or DCM).
-
Rationale: HATU is a highly effective peptide coupling reagent that activates the carboxylic acid by forming an active ester, making it susceptible to nucleophilic attack by the amine. DMF is a polar aprotic solvent that effectively dissolves all reactants.
-
-
Base Addition: Add DIPEA (3-4 eq) to the mixture and stir for 5-10 minutes.
-
Rationale: DIPEA is a non-nucleophilic base. It serves two purposes: (1) to neutralize the trifluoroacetate salt of the azetidine, liberating the free amine in situ, and (2) to facilitate the formation of the HATU active ester. An excess is required to neutralize both the salt and the acid generated during the reaction.
-
-
Amine Addition: Add a solution of the 3-(propoxymethyl)azetidine trifluoroacetate salt (1.1 eq) in a small amount of DMF to the activated carboxylic acid mixture.
-
Rationale: A slight excess of the amine can help drive the reaction to completion. The free amine, generated in situ, acts as the nucleophile, attacking the activated carboxylic acid to form the desired amide bond.
-
-
Reaction and Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor for completion by TLC or LC-MS.
-
Rationale: Amide coupling reactions are generally complete within this timeframe at room temperature.
-
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Rationale: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The water and brine washes remove residual DMF and other water-soluble impurities.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Rationale: This step removes residual water from the organic phase before solvent evaporation.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Caption: Conceptual pathway for improving lead compounds using the azetidine scaffold.
Conclusion
N-BOC-3-(propoxymethyl)azetidine is a high-value building block for medicinal chemists aiming to access novel chemical space and imbue their molecules with desirable drug-like properties. Its strategic application can lead to significant improvements in solubility, metabolic stability, and target affinity. The robust and reproducible protocols provided herein offer a clear path for the successful incorporation of this versatile scaffold into drug discovery programs, enabling the development of next-generation therapeutics.
References
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023-01-21). Available at: [Link]
-
Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - NIH. (2017-07-21). Available at: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2024-01-05). Available at: [Link]
-
Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. (2023-09-23). Available at: [Link]
-
N-BOC-3-(Propoxymethyl)azetidine | 1373233-10-3 | MFCD22192547 | AGN-PC-0WAEGF - Angene. Available at: [Link]
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - ScienceDirect. (2024-04-01). Available at: [Link]
-
Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024-04-01). Available at: [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1373233-10-3|N-BOC-3-(Propoxymethyl)azetidine|BLD Pharm [bldpharm.com]
- 3. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
N-BOC-3-(propoxymethyl)azetidine: A Versatile Building Block for the Exploration of Novel Chemical Space
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain of approximately 25.4 kcal/mol endows it with a unique three-dimensional structure and reactivity profile compared to its five- and six-membered counterparts.[1] The incorporation of an azetidine ring into a drug candidate can confer several advantageous physicochemical properties, including increased metabolic stability, improved solubility, and a lower logP, all of which are critical parameters in drug design.[2] Furthermore, the rigidity of the azetidine scaffold can lead to a more defined orientation of substituents, facilitating optimal interactions with biological targets.[2] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine core, underscoring its importance in contemporary pharmaceutical development.[2]
This application note focuses on a specific, functionalized building block: N-BOC-3-(propoxymethyl)azetidine . The N-BOC protecting group offers a stable yet readily cleavable handle for synthetic manipulations, while the 3-(propoxymethyl) substituent provides a valuable vector for exploring new chemical space. The propoxy group can modulate lipophilicity and introduce a flexible ether linkage, which can be advantageous for probing the binding pockets of target proteins. This document will provide a detailed overview of the synthesis of this building block, protocols for its derivatization, and insights into its potential applications in the generation of novel molecular scaffolds.
Synthesis of N-BOC-3-(propoxymethyl)azetidine: A Proposed Synthetic Pathway
While a direct literature preparation of N-BOC-3-(propoxymethyl)azetidine is not extensively documented, a reliable synthetic route can be postulated from commercially available starting materials, leveraging well-established synthetic transformations. The proposed pathway commences with the reduction of a 3-carboxy or 3-alkoxycarbonyl azetidine derivative to the corresponding 3-hydroxymethyl intermediate, followed by etherification.
Workflow for the Synthesis of N-BOC-3-(propoxymethyl)azetidine
Caption: Proposed two-step synthesis of N-BOC-3-(propoxymethyl)azetidine.
Experimental Protocols
Protocol 1: Synthesis of N-BOC-3-(hydroxymethyl)azetidine
This protocol is adapted from standard reduction procedures of esters to alcohols.
Materials:
-
N-BOC-azetidine-3-carboxylic acid methyl ester
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of N-BOC-azetidine-3-carboxylic acid methyl ester (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add LiAlH₄ (1.5 eq) portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere. Alternatively, for a milder reaction, NaBH₄ (2.0 eq) can be used, and the reaction may require gentle heating.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Workup: Filter the resulting suspension through a pad of Celite®, washing the filter cake with diethyl ether.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with brine, and separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford N-BOC-3-(hydroxymethyl)azetidine as a crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.
Protocol 2: Synthesis of N-BOC-3-(propoxymethyl)azetidine
This protocol is based on the Williamson ether synthesis.
Materials:
-
N-BOC-3-(hydroxymethyl)azetidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopropane (n-propyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of N-BOC-3-(hydroxymethyl)azetidine (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C and add NaH (1.2 eq) portion-wise. Caution: NaH is a flammable solid and reacts with water to produce hydrogen gas.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.5 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain N-BOC-3-(propoxymethyl)azetidine.
Applications in Scaffold Development: Derivatization Strategies
N-BOC-3-(propoxymethyl)azetidine is a versatile intermediate that can be elaborated into a variety of more complex scaffolds. The primary handle for derivatization is the BOC-protected nitrogen, which can be deprotected to reveal a secondary amine, ready for a multitude of coupling reactions.
Workflow for Derivatization of N-BOC-3-(propoxymethyl)azetidine
Caption: General derivatization pathways for N-BOC-3-(propoxymethyl)azetidine.
Protocol 3: N-BOC Deprotection of N-BOC-3-(propoxymethyl)azetidine
This protocol describes a standard acidic deprotection of the N-BOC group.[3]
Materials:
-
N-BOC-3-(propoxymethyl)azetidine
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, rotary evaporator
Procedure:
-
Reaction Setup: Dissolve N-BOC-3-(propoxymethyl)azetidine (1.0 eq) in DCM in a round-bottom flask.
-
Acid Addition: Add TFA (10 eq) or 4M HCl in 1,4-dioxane (5 eq) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC until the starting material is no longer visible.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Neutralization and Extraction: Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentration: Filter and concentrate the organic layer to yield 3-(propoxymethyl)azetidine. The product is often used in the next step without further purification.
Protocol 4: Amide Coupling with 3-(propoxymethyl)azetidine
This protocol outlines a general procedure for forming an amide bond.
Materials:
-
3-(propoxymethyl)azetidine (from Protocol 3)
-
Carboxylic acid or acid chloride
-
Coupling agent (e.g., HATU, HOBt/EDC) or a base (e.g., triethylamine, DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 minutes at room temperature.
-
Amine Addition: Add a solution of 3-(propoxymethyl)azetidine (1.2 eq) in DMF to the activated carboxylic acid.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Workup: Dilute the reaction with water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with saturated aqueous LiCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.
Protocol 5: Reductive Amination with 3-(propoxymethyl)azetidine
This protocol provides a method for N-alkylation via reductive amination.
Materials:
-
3-(propoxymethyl)azetidine (from Protocol 3)
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or DCM
-
Acetic acid (optional, as a catalyst)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq) and 3-(propoxymethyl)azetidine (1.2 eq) in anhydrous DCE, add a catalytic amount of acetic acid.
-
Reducing Agent Addition: Stir the mixture for 30 minutes at room temperature, then add NaBH(OAc)₃ (1.5 eq) portion-wise.
-
Reaction: Stir the reaction at room temperature overnight.
-
Quenching and Workup: Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the N-alkylated azetidine.
Data Presentation: Expected Outcomes and Characterization
The successful synthesis and derivatization of N-BOC-3-(propoxymethyl)azetidine can be confirmed by standard analytical techniques.
| Compound | Expected Yield Range | Characterization Methods |
| N-BOC-3-(hydroxymethyl)azetidine | 70-90% | ¹H NMR, ¹³C NMR, MS |
| N-BOC-3-(propoxymethyl)azetidine | 60-80% | ¹H NMR, ¹³C NMR, MS |
| 3-(propoxymethyl)azetidine | >90% (crude) | ¹H NMR, MS |
| Amide Derivatives | 50-85% | ¹H NMR, ¹³C NMR, HRMS, HPLC |
| N-Alkyl Derivatives | 60-90% | ¹H NMR, ¹³C NMR, HRMS, HPLC |
¹H NMR Spectroscopy: The formation of the propoxymethyl ether in N-BOC-3-(propoxymethyl)azetidine would be evidenced by the appearance of new signals corresponding to the propyl group (a triplet around 0.9 ppm, a sextet around 1.6 ppm, and a triplet around 3.4 ppm) and a downfield shift of the methylene protons adjacent to the ether oxygen.
Mass Spectrometry (MS): The molecular weight of the synthesized compounds should be confirmed by MS analysis, observing the expected molecular ion peak.
Conclusion and Future Perspectives
N-BOC-3-(propoxymethyl)azetidine represents a valuable and versatile building block for the synthesis of novel molecular scaffolds in drug discovery. The straightforward, albeit proposed, synthetic route and the array of possible derivatization reactions at the nitrogen atom provide a robust platform for generating diverse compound libraries. The propoxymethyl group can serve as a key modulator of physicochemical properties, potentially leading to compounds with improved pharmacokinetic profiles. Researchers are encouraged to utilize the protocols outlined in this application note as a starting point for their own investigations into the rich chemical space accessible from this promising intermediate.
References
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Communications. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]
-
Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]
-
Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts. [Link]
-
Methods for the synthesis of azetidines. Nature Communications. [Link]
-
Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry. [Link]
- Synthesis of azetidine derivatives.
-
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. PubChem. [Link]
-
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances. [Link]
-
Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Synthetic Communications. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
Sources
Application Notes & Protocols: Strategic Derivatization of N-BOC-3-(propoxymethyl)azetidine for Drug Discovery
Introduction: The Azetidine Scaffold and the Utility of N-BOC-3-(propoxymethyl)azetidine
Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized as privileged structures in medicinal chemistry. Their inherent ring strain, which lies between that of highly reactive aziridines and stable pyrrolidines, imparts unique conformational rigidity and chemical reactivity.[1] Incorporating the azetidine motif into drug candidates can confer a range of desirable properties, including improved metabolic stability, enhanced aqueous solubility, and a defined three-dimensional vector for positioning substituents to optimize target engagement.[2]
N-BOC-3-(propoxymethyl)azetidine is a versatile building block designed for seamless integration into drug discovery workflows. The propoxymethyl substituent at the 3-position provides a metabolically stable, lipophilic vector, while the tert-butyloxycarbonyl (BOC) protecting group on the nitrogen ensures stability during storage and initial synthetic steps. The true synthetic utility of this reagent is unlocked upon the selective removal of the BOC group, revealing a nucleophilic secondary amine that serves as a handle for a multitude of chemical transformations.
This guide provides detailed, field-proven protocols for the deprotection and subsequent functionalization of N-BOC-3-(propoxymethyl)azetidine, explaining the causality behind key experimental choices to empower researchers in their quest for novel therapeutics.
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| N-BOC-3-(propoxymethyl)azetidine | 1373233-10-3 | C12H23NO3 | 229.32 g/mol |
Core Workflow: From Protected Building Block to Diversified Library
The strategic use of N-BOC-3-(propoxymethyl)azetidine hinges on a two-stage process: efficient deprotection followed by diverse N-functionalization. This workflow allows for the late-stage introduction of the azetidine core, a key strategy in modern medicinal chemistry.
Caption: General workflow for the derivatization of N-BOC-3-(propoxymethyl)azetidine.
Protocol 1: N-BOC Deprotection of 3-(Propoxymethyl)azetidine
The removal of the BOC group is the essential first step to unmask the reactive secondary amine. This is an acid-catalyzed process involving the protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[3]
Sources
Application Notes & Protocols: Strategic Incorporation of N-BOC-3-(propoxymethyl)azetidine in the Synthesis of PROTACs and Molecular Glues
Abstract
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to achieve the complete removal of disease-causing proteins.[] Proteolysis Targeting Chimeras (PROTACs) and molecular glues are at the forefront of this revolution, hijacking the cell's own ubiquitin-proteasome system to orchestrate this degradation.[2][3] PROTACs are heterobifunctional molecules comprising a warhead for a target protein, an E3 ligase ligand, and a connecting linker.[4][5] It is now unequivocally clear that the linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, influencing the geometry of the ternary complex, physicochemical properties, and overall bioactivity.[6][7] This guide details the strategic application of N-BOC-3-(propoxymethyl)azetidine, a versatile and structurally significant building block, in the rational design and synthesis of advanced PROTACs. We provide an in-depth analysis of the causality behind its use, detailed synthetic protocols, and a perspective on its utility in the development of chemical libraries for molecular glue discovery.
Part I: The Centrality of the Linker in PROTAC Design
The efficacy of a PROTAC is fundamentally dependent on its ability to induce and stabilize a productive ternary complex between the protein of interest (POI) and an E3 ubiquitin ligase.[8] The linker connecting the two recognition elements orchestrates this interaction. Its design is a multi-parameter optimization problem where length, rigidity, and chemical composition must be carefully tuned.
-
Length and Flexibility : Early linkers were dominated by flexible polyethylene glycol (PEG) and alkyl chains, which allow for easy modulation of the distance between the two ends of the PROTAC.[8] While synthetically convenient, excessive flexibility can introduce an entropic penalty upon ternary complex formation and may lead to suboptimal or unproductive binding geometries.
-
Physicochemical Properties : Due to their bifunctional nature, PROTACs are often large molecules that fall "beyond the Rule of Five" (bRo5).[4] The linker's composition significantly impacts the molecule's overall properties, such as solubility, cell permeability, and metabolic stability.[4]
-
Rigidity and Vectoriality : Incorporating rigid structural elements, such as cyclic moieties, into the linker is a key strategy to pre-organize the PROTAC into a more favorable conformation for ternary complex formation.[9] Rigid linkers like those containing piperidine or piperazine can enhance stability and reduce the entropic cost of binding.[8] The azetidine ring, a four-membered heterocycle, offers a unique advantage. Its strained, non-planar structure introduces a well-defined "kink" or vector, providing a powerful tool to control the spatial orientation of the warhead and E3 ligase ligand. This structural constraint can be pivotal in achieving potent and selective degradation.[10]
The PROTAC Mechanism of Action
The fundamental principle of PROTAC technology is proximity-induced ubiquitination. The PROTAC molecule acts as a scaffold, bringing the target protein into close contact with an E3 ligase. This induced proximity allows the E3 ligase to transfer ubiquitin tags to the target protein, marking it for destruction by the 26S proteasome.
Caption: Workflow of PROTAC-mediated protein degradation.
Part II: N-BOC-3-(propoxymethyl)azetidine: A Key Building Block
N-BOC-3-(propoxymethyl)azetidine is a commercially available building block designed for facile incorporation into complex molecules. Its structure is optimized for synthetic utility in modular drug design.
Chemical Profile
| Property | Value | Source |
| Chemical Name | N-BOC-3-(propoxymethyl)azetidine | |
| CAS Number | 1373233-10-3 | [11][12] |
| Molecular Formula | C12H23NO3 | [12] |
| Molecular Weight | 229.32 g/mol | [12] |
| Structure | ![]() | (Illustrative) |
Note: A representative image URL should be used for the structure if available.
Causality of Synthetic Utility
-
The N-BOC Protecting Group : The tert-butyloxycarbonyl (BOC) group is a robust protecting group for the azetidine nitrogen. It is stable to a wide range of reaction conditions (e.g., basic hydrolysis, hydrogenation, organometallic reagents) used to elaborate other parts of the PROTAC molecule.[13] This chemical orthogonality is crucial. The BOC group can be cleanly and efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA), to unmask the secondary amine. This allows for a planned, sequential synthesis where the highly reactive amine is only revealed when it is ready to be coupled.
-
The Nucleophilic Azetidine Nitrogen : Once deprotected, the secondary amine of the azetidine ring becomes a potent nucleophile. This allows it to readily participate in standard coupling reactions, most commonly amide bond formation with a carboxylic acid-functionalized component (warhead or E3 ligase ligand). This reaction is typically mediated by well-established peptide coupling reagents (e.g., HATU, HBTU, EDC).
-
The Propoxymethyl Side Chain : The C3-propoxymethyl substituent provides a specific steric and electronic profile. It can influence the molecule's solubility and lipophilicity. Furthermore, its projection from the azetidine ring can create specific interactions within the ternary complex or shield the linker from metabolic enzymes, potentially improving pharmacokinetic properties.
Part III: Protocols for Synthesizing an Azetidine-Containing PROTAC
Here, we present a representative, field-proven workflow for the synthesis of a PROTAC targeting the BRD4 protein for degradation, utilizing N-BOC-3-(propoxymethyl)azetidine. The synthesis is modular, connecting a JQ1-based warhead to a pomalidomide-based CRBN E3 ligase ligand.
Overall Synthetic Workflow
The strategy involves a convergent synthesis where the azetidine linker is first coupled to the E3 ligase ligand, followed by deprotection and subsequent coupling to the protein-targeting warhead.
Caption: Convergent synthesis plan for an azetidine-linked PROTAC.
Protocol 1: Coupling of N-BOC-3-(propoxymethyl)azetidine to Pomalidomide Precursor
Objective: To form an amide bond between the deprotected azetidine nitrogen and a carboxylic acid-functionalized pomalidomide derivative. This protocol starts with the deprotection of the BOC group.
Materials:
-
N-BOC-3-(propoxymethyl)azetidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Pomalidomide-linker-COOH (e.g., 4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)butanoic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Solvents for chromatography (e.g., DCM, Methanol)
Step-by-Step Methodology:
-
BOC Deprotection: a. Dissolve N-BOC-3-(propoxymethyl)azetidine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration). b. Cool the solution to 0 °C in an ice bath. c. Add TFA (10 eq) dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 2-3 hours. Causality: The strong acid (TFA) cleaves the acid-labile BOC group, liberating the secondary amine as its trifluoroacetate salt. e. Monitor the reaction by TLC or LC-MS until the starting material is consumed. f. Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. The resulting crude 3-(propoxymethyl)azetidine TFA salt is typically used directly in the next step.
-
Amide Coupling: a. In a separate flask, dissolve the Pomalidomide-linker-COOH precursor (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. b. Add DIPEA (4.0 eq) to the solution and stir for 5 minutes. Causality: HATU acts as a coupling agent, activating the carboxylic acid to form a highly reactive intermediate. DIPEA is a non-nucleophilic base that neutralizes the ammonium salts and facilitates the reaction. c. Dissolve the crude azetidine TFA salt from step 1(f) in a minimal amount of anhydrous DMF and add it to the activated acid solution. d. Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS. e. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aq. NaHCO₃, and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. g. Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in DCM) to yield the BOC-protected intermediate.
Protocol 2: Final Coupling with JQ1 Warhead
Objective: To deprotect the newly formed intermediate and couple it with a carboxylic acid-functionalized JQ1 warhead.
Methodology:
-
Final Deprotection and Coupling: a. Repeat the BOC deprotection procedure described in Protocol 1, Step 1, using the product obtained from Protocol 1. b. In a separate flask, activate the JQ1-COOH warhead (e.g., (S)-tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][11][13]triazolo[4,3-a][11][13]diazepin-6-yl)acetate, after hydrolysis to the corresponding acid) (1.0 eq) with HATU (1.2 eq) and DIPEA (4.0 eq) in DMF, as described in Protocol 1, Step 2. c. Add the deprotected azetidine-pomalidomide intermediate to the activated JQ1 solution. d. Stir at room temperature until the reaction is complete as monitored by LC-MS.
-
Purification and Characterization: a. Perform an aqueous workup as described in Protocol 1, Step 2(e-f). b. Purify the final PROTAC molecule using preparative reverse-phase HPLC to achieve high purity (>95%). c. Characterize the final compound thoroughly:
- ¹H and ¹³C NMR: To confirm the structure and covalent linkages.
- High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
- Analytical HPLC: To confirm purity.
Part IV: Conceptual Application in Molecular Glue Development
Unlike the rational, modular design of PROTACs, molecular glues are typically smaller molecules discovered through serendipity or high-throughput phenotypic screening.[14][15] They function by inducing novel protein-protein interactions, effectively "gluing" a target protein to an E3 ligase.[][3]
While a direct protocol for de novo synthesis of a novel molecular glue is not yet established, the principles of rational design are emerging.[16][17] Building blocks like N-BOC-3-(propoxymethyl)azetidine are invaluable for this effort.
Role in Library Synthesis for Screening:
-
Scaffold Rigidity: The defined three-dimensional structure of the azetidine ring can serve as a rigid core. By decorating the azetidine at its nitrogen and C3 positions with diverse chemical functionalities, libraries of compounds can be generated.
-
Vectorial Diversity: The non-planar geometry of the azetidine scaffold projects substituents in specific vectors. This is critical for exploring the topographical requirements needed to create a complementary surface between a target and an E3 ligase.
-
Rapid Synthesis Platforms: The robust BOC-protection/deprotection strategy allows for the use of N-BOC-3-(propoxymethyl)azetidine in automated or parallel synthesis platforms to rapidly generate large and diverse chemical libraries for phenotypic screening.[14] The goal is to create molecules with novel shapes that have the potential to induce neomorphic interactions.
Conclusion
The linker component is a decisive factor in the success of a PROTAC degrader. N-BOC-3-(propoxymethyl)azetidine represents a sophisticated building block that empowers medicinal chemists to exert fine control over linker rigidity and three-dimensional conformation. The protocols and strategic insights provided herein demonstrate its utility in a logical, step-wise synthesis of potent PROTACs. Furthermore, its inherent structural properties make it an attractive scaffold for inclusion in discovery libraries aimed at identifying the next generation of molecular glues. As the field of targeted protein degradation continues to evolve, the rational application of such advanced chemical tools will be paramount in translating this powerful therapeutic modality into clinical success.
References
-
Chem-Impex. 3-(N-Boc-aminomethyl)azetidine. [Link]
-
Al-Awaida, W., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI. [Link]
-
Alfa Chemistry (2024). Advancing Drug Discovery with PROTAC Building Blocks. YouTube. [Link]
-
Testa, A., et al. (2022). Design and Synthesis of Potential STING-Degrading PROTACs via a Modular Click Chemistry Approach. [Link]
-
Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]
-
Fassini, F., et al. (2021). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. ACS Medicinal Chemistry Letters. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]
-
Ciossani, G., et al. (2022). Classification of most common linkers used in PROTAC design based on.... ResearchGate. [Link]
-
Zorba, A., et al. (2018). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. Journal of Medicinal Chemistry. [Link]
-
AxisPharm (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
-
Schiemer, J., et al. (2016). Boc3Arg-Linked Ligands Induce Degradation by Localizing Target Proteins to the 20S Proteasome. ACS Chemical Biology. [Link]
-
Liu, Z., et al. (2023). A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening. Journal of Medicinal Chemistry. [Link]
-
Shinabery, J. W., et al. (2022). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]
-
ResearchGate (2024). (PDF) Molecular Glues and Molecular Glue Degraders: Mechanisms, Design, and Therapeutic Applications. [Link]
-
ResearchGate (2022). Boc3Arg-linked ligands induce degradation by localizing target proteins to the 20S proteasome | Request PDF. [Link]
-
Angene. N-BOC-3-(Propoxymethyl)azetidine | 1373233-10-3. [Link]
-
Monti, F., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry. [Link]
-
Schiemer, J., et al. (2016). Boc3Arg-linked ligands induce degradation by localizing target proteins to the 20S proteasome. ACS Chemical Biology. [Link]
-
Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). [Link]
-
Li, Y., et al. (2024). Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Associated Domain (TEAD) PROTAC Degraders. Journal of Medicinal Chemistry. [Link]
-
Gabizon, R., et al. (2023). Rational Chemical Design of Molecular Glue Degraders. ACS Central Science. [Link]
-
CAS.org (2022). Molecular glues tackle undruggable targets. [Link]
-
ResearchGate (2020). Molecular Glue Degraders: From Serendipity to Hunting and Design. [Link]
-
Warwick Evans Publishing (2024). Molecular Glues and Molecular Glue Degraders: Mechanisms, Design, and Therapeutic Applications. [Link]
-
Bai, L., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. ACS Pharmacology & Translational Science. [Link]
Sources
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular glues tackle undruggable targets | CAS [cas.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 10. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-BOC-3-(PropoxyMethyl)azetidine | 1373233-10-3 [chemicalbook.com]
- 12. 1373233-10-3|N-BOC-3-(Propoxymethyl)azetidine|BLD Pharm [bldpharm.com]
- 13. chemimpex.com [chemimpex.com]
- 14. A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rational Chemical Design of Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wepub.org [wepub.org]
Application of N-BOC-3-Substituted Azetidine Amino Acids in Peptide Synthesis
An Application and Protocol Guide for Researchers
Abstract: The incorporation of non-natural, conformationally constrained amino acids is a cornerstone of modern peptide drug design. Azetidine-based amino acids, as rigid homologues of proline, offer a unique tool to modulate peptide conformation, enhance proteolytic stability, and refine biological activity. This guide provides a comprehensive overview and detailed protocols for the application of N-BOC-protected 3-substituted azetidine amino acids in solid-phase peptide synthesis (SPPS). While this document focuses on the general principles for this class of building blocks, we will use the N-BOC-3-(propoxymethyl)azetidine scaffold as a representative example to discuss the specific chemical considerations required for its successful integration into peptide sequences.
The Strategic Advantage of Azetidine Scaffolds in Peptidomimetics
Peptides are highly specific and potent signaling molecules, but their therapeutic potential is often limited by poor metabolic stability and conformational flexibility. Introducing constraints into the peptide backbone is a proven strategy to overcome these limitations. Azetidine-2-carboxylic acid (Aze), a four-membered ring analogue of proline, imposes a more severe geometric constraint on the peptide backbone.
Key Impacts of Azetidine Incorporation:
-
Conformational Rigidity: Unlike the five-membered ring of proline which favors β-turns, the strained four-membered azetidine ring preferentially stabilizes γ-turn conformations.[1] This can lock the peptide into a bioactive conformation, enhancing receptor affinity and specificity.
-
Proteolytic Resistance: The altered stereoelectronic properties of the peptide bond preceding the azetidine residue can render it resistant to cleavage by proteases.[2] Studies have shown that introducing a 3-aminoazetidine (3-AAz) unit can significantly improve stability against enzymes like α-chymotrypsin.[2]
-
Improved Cyclization Efficiency: In the synthesis of cyclic peptides, the turn-inducing nature of azetidine residues can pre-organize the linear precursor, bringing the N- and C-termini into proximity and thereby improving the efficiency of macrocyclization reactions.[2][3]
The building block of interest, based on an N-BOC-3-(propoxymethyl)azetidine structure, belongs to this class of valuable synthetic tools. For incorporation into a peptide chain using standard synthesis protocols, this scaffold would typically be derivatized as an amino acid, such as N-BOC-azetidine-2-carboxylic acid bearing a propoxymethyl group at the 3-position. The propoxymethyl group (–CH₂OCH₂CH₂CH₃) is an ether functionality, which is generally stable throughout the standard procedures of Boc-based solid-phase peptide synthesis.
The Chemistry of Boc-Based Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing azetidine-based residues is most commonly achieved using SPPS, a methodology pioneered by Bruce Merrifield.[4] The Boc (tert-butyloxycarbonyl) strategy relies on a temporary Nα-Boc protecting group, which is removed by acid, and more permanent side-chain protecting groups that are cleaved at the end of the synthesis with a stronger acid.
The core of Boc-SPPS is a four-step cycle that is repeated for each amino acid being added to the growing peptide chain.[5][6]
Figure 1: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocols for Incorporating Azetidine Amino Acids
This section provides detailed, step-by-step protocols for the successful incorporation of an N-BOC-protected 3-substituted azetidine amino acid into a peptide sequence using manual Boc-SPPS.
Materials and Reagents
| Reagent/Material | Purpose |
| Merrifield or PAM Resin | Solid support for peptide assembly.[7] |
| N-BOC-3-(propoxymethyl)azetidine amino acid | The non-natural amino acid building block. |
| Other Boc-protected amino acids | Standard building blocks for the peptide sequence. |
| Dichloromethane (DCM) | Primary solvent for washing and reactions. |
| N,N-Dimethylformamide (DMF) | Co-solvent to improve solubility. |
| Trifluoroacetic acid (TFA) | Reagent for Boc-group removal.[8] |
| N,N-Diisopropylethylamine (DIEA) | Base for neutralization of the TFA salt.[5] |
| Coupling Reagents (HBTU, HATU, or DIC/HOBt) | Activate the carboxylic acid for amide bond formation.[9][] |
| Acetic Anhydride / Pyridine | Capping reagents (optional). |
| Hydrofluoric Acid (HF) or TFMSA | Reagent for final cleavage from the resin.[8] |
| Scavengers (e.g., Anisole, Thioanisole) | Trap reactive cations during cleavage. |
Step-by-Step Synthesis Protocol
Starting Point: The first Boc-protected amino acid is anchored to the solid support (e.g., PAM resin) according to standard procedures. The synthesis vessel contains the resin-bound amino acid ready for the first deprotection cycle.
Protocol Step 1: Nα-Boc Deprotection
-
Swell the Resin: Wash the peptide-resin with DCM (3 x 10 mL/g resin) for 1 minute each.
-
Deprotection: Add a solution of 25-50% TFA in DCM (v/v) to the resin.[7]
-
Reaction: Agitate the mixture at room temperature for 30 minutes. The solution may develop a yellow or orange tint as the tert-butyl cation is released.
-
Wash: Drain the TFA solution and wash the peptide-resin thoroughly with DCM (5 x 10 mL/g resin) to remove all traces of acid.
Causality Check: TFA is acidic enough to cleave the Nα-Boc group but not the more stable benzyl-ester linkage to the PAM resin or most side-chain protecting groups.[7][8] Incomplete removal of TFA can protonate the amine, preventing the subsequent coupling reaction.
Protocol Step 2: Neutralization
-
Neutralization: Add a solution of 5-10% DIEA in DCM (v/v) to the resin.[5]
-
Reaction: Agitate for 2 minutes. Repeat this step once more.
-
Wash: Wash the peptide-resin with DCM (5 x 10 mL/g resin) to remove excess DIEA. The resin now has a free primary or secondary amine, ready for coupling.
Causality Check: The deprotected N-terminus exists as a trifluoroacetate salt. The tertiary amine DIEA acts as a non-nucleophilic base to deprotonate the ammonium salt, regenerating the free amine nucleophile required for the coupling step.[5]
Protocol Step 3: Coupling of the Azetidine Amino Acid
The incorporation of sterically hindered non-natural amino acids is the most critical step and may require optimized conditions.[11][12]
-
Prepare Activation Solution: In a separate vial, dissolve the N-BOC-azetidine amino acid (3 equivalents relative to resin loading) and a coupling agent in DMF.
-
Pre-activation: Add DIEA (6 equivalents) to the activation solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation solution to the neutralized peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test or other colorimetric test to check for reaction completion (disappearance of free amine). If the test is positive, the coupling may be incomplete. In this case, drain, wash, and repeat the coupling step (double coupling).
-
Wash: Once the coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Causality Check: Azetidine amino acids can be sterically demanding. Standard carbodiimide coupling (DCC/DIC) may be slow or inefficient.[12] Uronium/aminium-based reagents like HBTU and HATU are highly efficient as they rapidly form an activated ester intermediate, accelerating the amide bond formation and minimizing side reactions like racemization.[9]
Table of Recommended Coupling Reagents:
| Coupling Reagent | Class | Key Advantages for Hindered Residues |
| HBTU/DIEA | Uronium Salt | Fast, efficient, and widely used. Good for most standard couplings. |
| HATU/DIEA | Aminium Salt | More reactive than HBTU due to the HOAt moiety. Excellent for difficult couplings, including sterically hindered or N-methylated amino acids.[9] |
| DIC/HOBt | Carbodiimide/Additive | Cost-effective and generates a soluble urea byproduct. Can be effective but may require longer reaction times for hindered systems. |
Protocol Step 4: Capping (Optional)
If the coupling is found to be incomplete after a double coupling, it is advisable to cap the unreacted N-termini to prevent the formation of deletion sequences.
-
Capping Solution: Prepare a solution of acetic anhydride and pyridine in DCM.
-
Reaction: Add the capping solution to the peptide-resin and agitate for 20 minutes.
-
Wash: Wash the resin thoroughly with DCM.
Causality Check: Acetic anhydride is highly reactive and acetylates any remaining free amines. The resulting N-acetylated peptide is unreactive in subsequent coupling steps and can be easily separated from the desired full-length peptide during final purification.
The four-step cycle (Deprotection, Neutralization, Coupling, Wash) is repeated until the full peptide sequence is assembled.
Final Cleavage and Peptide Purification
Once the synthesis is complete, the peptide must be cleaved from the solid support and all side-chain protecting groups must be removed.
Protocol Step 5: HF Cleavage
WARNING: Hydrofluoric acid (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated apparatus within a certified fume hood.
-
Preparation: Dry the peptide-resin thoroughly under vacuum. Place it in the HF apparatus reaction vessel.
-
Add Scavengers: Add a scavenger cocktail to the resin. A common choice is anisole (1.0 mL/g resin).
-
Cleavage: Cool the vessel to 0°C and condense liquid HF into it. Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen and then under high vacuum.
-
Peptide Precipitation: Wash the remaining resin/peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Extraction: Extract the peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).
-
Lyophilization: Freeze-dry the aqueous extract to obtain the crude peptide as a fluffy powder.
Causality Check: Strong acids like HF are required to cleave the stable linkages used in Boc-SPPS.[8] During cleavage, reactive carbocations are generated from the Boc and other protecting groups. Scavengers are aromatic compounds that act as cation traps, preventing these cations from reacting with sensitive amino acid side chains (like Met or Trp) and causing irreversible damage to the peptide.[13]
Characterization of the Final Peptide
The crude peptide must be purified and characterized to confirm its identity and purity.
Figure 2: Standard workflow for the purification and characterization of synthetic peptides.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified fractions are analyzed to confirm identity and purity.[14][15]
-
Analytical RP-HPLC: Confirms the purity of the final product.[14]
-
Mass Spectrometry (MS): Verifies that the peptide has the correct molecular weight, confirming the successful incorporation of all amino acids, including the azetidine residue.[14]
-
NMR Spectroscopy: Can be used for detailed structural analysis to confirm the conformational impact of the azetidine residue.[1]
-
Conclusion
The incorporation of N-BOC-3-substituted azetidine amino acids is a powerful technique for creating peptides with enhanced therapeutic properties. The protocols outlined in this guide, based on the principles of Boc-SPPS, provide a robust framework for the synthesis of these modified peptides. While the introduction of this non-natural residue requires careful consideration of coupling conditions, the use of modern, highly active coupling reagents like HATU ensures efficient incorporation. The resulting peptides, with their unique conformational constraints and improved stability, are valuable candidates for further investigation in drug discovery and development programs.
References
-
Dechantsreiter, M. A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
-
Del Valle, J. R., et al. (2007). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]
-
Dechantsreiter, M. A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
-
Voitkevich, Y. G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Reddy, K. L., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances. [Link]
-
jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]
-
Reddy, K. L., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing. [Link]
-
Singh, G. S., & Ombito, J. O. (2020). Scheme 42. Synthesis of peptides containing N-Boc-3-aminoazetidine moiety. ResearchGate. [Link]
-
Various Authors. (2024). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. [Link]
-
ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques: FAQs Answered by Experts. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Liu, Y., et al. (2025). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. Nature Communications. [Link]
-
AAPPTec. SYNTHESIS NOTES. [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
SynArchive. Protecting Groups List. [Link]
-
JPT Peptide Technologies. Peptide Characterization & Analytics. [Link]
-
ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Del Borgo, M. P., et al. (2025). Universal peptide synthesis via solid-phase methods fused with chemputation. Nature Communications. [Link]
-
Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. [Link]
-
BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. [Link]
-
Al-Salami, H., et al. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Pharmaceuticals. [Link]
-
AAPPTec. Amino Acid Sidechain Deprotection. [Link]
-
GyandaSharma. (2025). Solid Phase Peptide Synthesis (SPPS) Explained. YouTube. [Link]
-
ResearchGate. (2024). A. General synthetic route for accessing azetidines via intermolecular.... [Link]
-
Chad's Prep. (2021). 12.5 Protecting Groups for Alcohols | Organic Chemistry. YouTube. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of N-BOC-3-(propoxymethyl)azetidine in Modern Drug Design
Abstract
The azetidine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, prized for its ability to confer a unique combination of conformational rigidity, improved metabolic stability, and enhanced solubility upon drug candidates.[1][2] This four-membered nitrogenous heterocycle acts as a versatile bioisostere for various functional groups, enabling chemists to navigate complex structure-activity relationship (SAR) landscapes. This guide provides an in-depth exploration of N-BOC-3-(propoxymethyl)azetidine , a specialized building block designed for use as a linker in sophisticated molecular architectures such as PROTACs, antibody-drug conjugates (ADCs), and other targeted therapies. We will dissect the rationale behind its design, provide validated protocols for its integration into molecular frameworks, and discuss the causality behind key experimental choices.
Introduction: The Azetidine Advantage in Linker Technology
In the rational design of complex therapeutics, the linker is not merely a passive spacer but an active modulator of a molecule's pharmacokinetic and pharmacodynamic profile. The choice of linker dictates solubility, cell permeability, metabolic stability, and the spatial orientation of pharmacophoric elements. Azetidine-based linkers have gained significant traction due to the ring's inherent properties.[3][4]
The strained four-membered ring imparts a defined, non-linear geometry, contrasting with the often-unpredictable conformational flexibility of aliphatic chains.[1] This rigidity can be crucial for optimizing interactions with biological targets. Furthermore, the azetidine nitrogen atom can serve as a hydrogen bond acceptor, improving aqueous solubility, while the overall sp³-rich character of the scaffold often leads to enhanced metabolic stability and reduced lipophilicity compared to aromatic linkers.[2]
N-BOC-3-(propoxymethyl)azetidine is a bifunctional linker element. The tert-butyloxycarbonyl (BOC) protecting group offers a stable, yet readily cleavable, handle on the azetidine nitrogen, which typically serves as the primary attachment point. The 3-(propoxymethyl) substituent provides a secondary vector for molecular elaboration or can be used to fine-tune physicochemical properties.
Physicochemical Profile of N-BOC-3-(propoxymethyl)azetidine
A thorough understanding of the building block's properties is paramount for its successful application.
| Property | Value | Source |
| CAS Number | 1373233-10-3 | [5] |
| Molecular Formula | C₁₂H₂₃NO₃ | [5] |
| Molecular Weight | 229.32 g/mol | [5] |
| Appearance | Colorless to pale yellow oil | Inferred from similar compounds |
| Key Moieties | N-BOC Group: A robust, acid-labile protecting group for the secondary amine. | [6] |
| Azetidine Core: A strained, sp³-rich heterocyclic ring providing rigidity. | [1] | |
| Propoxymethyl Ether: A flexible, lipophilic side chain at the C3 position. | N/A |
The propoxymethyl group is a deliberate design choice. Compared to a simpler hydroxymethyl group, the propyl ether cap increases lipophilicity, which can enhance membrane permeability. It is also generally more metabolically stable than a free alcohol, which could be susceptible to oxidation or glucuronidation.
Core Experimental Protocols & Methodologies
The integration of N-BOC-3-(propoxymethyl)azetidine into a target molecule typically follows a two-stage process: deprotection of the BOC group followed by coupling of the liberated secondary amine.
Protocol 1: N-BOC Deprotection of the Azetidine Nitrogen
The removal of the BOC group is a critical first step to unmask the reactive secondary amine. Acid-mediated cleavage is the most common and efficient method. The choice of acid and solvent system is dictated by the substrate's tolerance to acidic conditions.
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the standard, highly efficient method for substrates tolerant to strong acid.
-
Step 1: Reaction Setup
-
Dissolve N-BOC-3-(propoxymethyl)azetidine (1.0 equiv.) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Place the flask in an ice bath (0 °C) under a nitrogen or argon atmosphere.
-
-
Step 2: Reagent Addition
-
Slowly add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise to the stirred solution. Causality: The excess acid ensures complete protonation and drives the cleavage of the tert-butyl cation.
-
-
Step 3: Reaction Monitoring
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
-
Step 4: Workup & Isolation
-
Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Re-dissolve the residue in a suitable solvent (e.g., DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Self-Validation: The cessation of gas evolution upon bicarbonate addition indicates complete neutralization.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected azetidine as its free base. The product is often used directly in the next step without further purification.
-
Method B: Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is preferred when a crystalline hydrochloride salt of the amine is desired, which can aid in purification and storage.
-
Step 1: Reaction Setup
-
Dissolve N-BOC-3-(propoxymethyl)azetidine (1.0 equiv.) in a minimal amount of a co-solvent like methanol or ethyl acetate.
-
-
Step 2: Reagent Addition
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 equiv.) to the stirred mixture at room temperature.
-
-
Step 3: Product Precipitation & Isolation
-
Stir for 2-4 hours. The hydrochloride salt of the product will often precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. If no precipitate forms, concentrate the mixture in vacuo to obtain the salt.[7]
-
Workflow for N-BOC Deprotection
Caption: General workflow for acid-mediated N-BOC deprotection.
Protocol 2: Amide Bond Formation via Amine Acylation
Once deprotected, the secondary amine of the 3-(propoxymethyl)azetidine linker is ready for coupling with a carboxylic acid. Standard peptide coupling reagents are highly effective for this transformation, activating the carboxylic acid for nucleophilic attack by the azetidine nitrogen.
Method: HATU/DIPEA Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization for chiral carboxylic acids.
-
Step 1: Carboxylic Acid Activation
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid partner (1.0 equiv.), HATU (1.1 equiv.), and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M).
-
Stir the mixture at room temperature for 15-30 minutes. Causality: HATU reacts with the carboxylate to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the HCl generated.
-
-
Step 2: Amine Addition
-
Add a solution of the deprotected 3-(propoxymethyl)azetidine (free base, 1.2 equiv.) in DMF to the activated carboxylic acid mixture.
-
-
Step 3: Reaction Monitoring
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor for the consumption of the carboxylic acid via TLC or LC-MS.
-
-
Step 4: Workup & Purification
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride (LiCl) solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
Table of Common Coupling Reagents
| Reagent | Activating Additive | Base | Typical Solvent | Key Advantage |
| HATU | None needed | DIPEA, Et₃N | DMF, DCM | High efficiency, low racemization |
| EDC | HOBt, OxymaPure | DIPEA, Et₃N | DMF, DCM | Water-soluble byproducts, good for aqueous media |
| DIC | HOBt, OxymaPure | DIPEA, Et₃N | DMF, DCM | Byproduct (DIU) is soluble in organic solvents |
EDC: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide; DIC: N,N'-Diisopropylcarbodiimide; HOBt: Hydroxybenzotriazole; DIPEA: N,N-Diisopropylethylamine.
Workflow for Amide Coupling
Caption: General workflow for HATU-mediated amide coupling.
Authoritative Grounding & Mechanistic Insight
The protocols described are built upon foundational principles of organic synthesis.
-
BOC Deprotection: The tert-butoxycarbonyl group is designed to be stable to a wide range of nucleophilic and basic conditions but highly sensitive to acid. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene and CO₂. This process is well-documented and highly reliable.[7]
-
Amide Coupling: The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is thermodynamically unfavorable without an activating agent.[8] Coupling reagents like carbodiimides (EDC, DIC) or phosphonium/aminium salts (HATU, PyBOP) convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[8][9] The use of additives like HOBt or OxymaPure can further enhance efficiency and suppress side reactions by forming an active ester intermediate.
The choice to use a secondary amine like the deprotected azetidine presents a slightly higher steric hindrance compared to a primary amine. Therefore, highly efficient coupling reagents like HATU are often preferred to ensure complete and rapid conversion.
Conclusion & Future Outlook
N-BOC-3-(propoxymethyl)azetidine represents a sophisticated and strategically valuable building block for drug discovery. Its pre-installed, functionalized side chain and conformationally constrained core offer medicinal chemists a powerful tool to construct linkers with precisely controlled properties. The protocols detailed herein provide a robust and validated framework for the deprotection and subsequent coupling of this linker, enabling its seamless integration into complex molecular designs. As the demand for targeted therapeutics continues to grow, the strategic application of such advanced, three-dimensional linkers will undoubtedly play a pivotal role in the development of next-generation medicines.
References
-
Yousuf, M., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. (2024). [Link]
-
Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. PubMed. [Link]
- CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. (2018). [Link]
-
Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ACS Publications. (2021). [Link]
-
Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. ResearchGate. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure?. Chemistry Stack Exchange. (2014). [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. (2025). [Link]
-
Singh, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. (2017). [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. lifechemicals.com [lifechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide coupling reaction in medicinal chemistry. Coupling reagents [hepatochem.com]
- 9. Amide synthesis by acylation [organic-chemistry.org]
Application Notes and Protocols for the Deprotection of N-BOC on Azetidine Rings
Introduction: Navigating the Challenges of N-Boc Deprotection on a Strained Ring System
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness and predictable reactivity, particularly in the protection of nitrogen functionalities. Its application in the synthesis of molecules containing the azetidine ring—a four-membered saturated heterocycle—is widespread. Azetidines are increasingly sought-after motifs in medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive compounds. However, the inherent ring strain of the azetidine nucleus (approximately 25.4 kcal/mol) presents a unique set of challenges during the critical N-Boc deprotection step. A poorly chosen deprotection strategy can lead to undesired side reactions, including ring-opening or racemization, compromising the integrity of the target molecule.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the primary methods for N-Boc deprotection on azetidine rings. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and provide a comparative analysis to aid in the selection of the most appropriate method for a given substrate.
Core Deprotection Strategies: A Mechanistic and Practical Overview
The removal of the N-Boc group from an azetidine is typically achieved under acidic conditions, although thermal methods present a viable alternative for highly acid-sensitive substrates. The choice of method is dictated by the overall functionality of the molecule, including the presence of other acid-labile groups and the substitution pattern of the azetidine ring itself.
Acid-Mediated Deprotection: The Workhorse with Nuances
Acid-catalyzed cleavage is the most common method for N-Boc removal. The reaction proceeds through protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation. This cation is typically scavenged by the solvent or an added nucleophile to form isobutylene or a tert-butyl adduct.
Application Note: A Scalable and Robust Synthetic Route to N-BOC-3-(Propoxymethyl)azetidine
Introduction: The Significance of Azetidine Scaffolds
Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1][2] Their unique strained ring system imparts desirable physicochemical properties, offering a distinct vector in chemical space compared to more common pyrrolidines or piperidines. This structural feature often leads to improved metabolic stability, solubility, and favorable ligand-receptor interactions. Specifically, 3-substituted N-BOC-azetidines serve as crucial building blocks for the synthesis of complex bioactive molecules, including potent enzyme inhibitors and modulators of dopamine receptors.[2][3]
This application note provides a detailed, scalable, and validated protocol for the synthesis of N-BOC-3-(Propoxymethyl)azetidine, a key intermediate for drug discovery programs. The described methodology is built upon the well-established Williamson ether synthesis and is designed for safe and efficient execution on a multi-gram scale.
Synthetic Strategy Overview
The synthesis of the target compound proceeds via a one-step O-alkylation of the commercially available starting material, tert-butyl 3-hydroxyazetidine-1-carboxylate (N-BOC-3-hydroxyazetidine). The core transformation is a Williamson ether synthesis, a reliable and widely used method for forming ether linkages.[4][5][6]
The strategy involves two key stages:
-
Alkoxide Formation: Deprotonation of the hydroxyl group of N-BOC-3-hydroxyazetidine using a strong, non-nucleophilic base.
-
Nucleophilic Substitution (SN2): Alkylation of the resulting alkoxide with a suitable propyl halide.
Sodium hydride (NaH) is selected as the base due to its high reactivity and the irreversible nature of the deprotonation, which drives the reaction to completion. Tetrahydrofuran (THF) is the solvent of choice as it is an anhydrous polar aprotic medium that effectively solvates the intermediate alkoxide without interfering with the reaction.[6]
Caption: Overall reaction scheme for the synthesis.
Detailed Experimental Protocol (100 g Scale)
This protocol is optimized for a 100 g scale synthesis of the title compound from tert-butyl 3-hydroxyazetidine-1-carboxylate.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Amount | Moles (Equivalents) |
| tert-butyl 3-hydroxyazetidine-1-carboxylate | >98% | Commercial | 100.0 g | 0.577 mol (1.0) |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercial | 27.7 g | 0.693 mol (1.2) |
| 1-Iodopropane | >99%, stabilized | Commercial | 117.8 g (58.3 mL) | 0.693 mol (1.2) |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercial | 1.0 L | - |
| n-Hexane | Anhydrous | Commercial | 200 mL | - |
| Saturated aq. NH₄Cl | Reagent | In-house | 500 mL | - |
| Saturated aq. NaCl (Brine) | Reagent | In-house | 500 mL | - |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | 1.5 L | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Commercial | 50 g | - |
Equipment: 3-L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, nitrogen inlet/outlet, and a pressure-equalizing dropping funnel.
Step-by-Step Procedure
-
Reactor Setup & Inerting: Assemble the reactor setup and dry thoroughly under vacuum with a heat gun. Allow to cool and purge the system with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Sodium Hydride Preparation:
-
Scientist's Note: Sodium hydride is typically supplied as a dispersion in mineral oil for safety. The oil must be removed to ensure full reactivity.[7] This washing step is critical for reaction initiation and reproducibility.
-
Under a nitrogen flow, add the sodium hydride dispersion (27.7 g) to the flask.
-
Add anhydrous n-hexane (200 mL) via cannula. Stir the slurry for 10 minutes, then stop stirring and allow the NaH to settle.
-
Carefully remove the hexane supernatant via cannula. Repeat this washing procedure two more times. After the final wash, place the flask under a gentle stream of nitrogen to evaporate residual hexane.
-
-
Alkoxide Formation:
-
Scientist's Note: This step is exothermic due to the reaction of NaH with the alcohol and generates flammable hydrogen gas.[8] The reaction vessel must be vented properly, and the addition must be controlled to manage the temperature and gas evolution.
-
Add anhydrous THF (1.0 L) to the washed NaH.
-
In a separate flask, dissolve N-BOC-3-hydroxyazetidine (100.0 g) in anhydrous THF (250 mL).
-
Cool the NaH/THF slurry to 0 °C using an ice/water bath.
-
Slowly add the solution of N-BOC-3-hydroxyazetidine to the NaH slurry via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 60 minutes. Cessation of hydrogen bubbling indicates the completion of alkoxide formation.
-
-
Alkylation (SN2 Reaction):
-
Scientist's Note: The addition of the alkyl halide is also exothermic. A controlled addition rate is important to maintain a safe and selective reaction. 1-Iodopropane is used as it is more reactive than the corresponding bromide or chloride, facilitating a faster reaction at a lower temperature.
-
Cool the reaction mixture back down to 0 °C.
-
Add 1-iodopropane (117.8 g) dropwise via the dropping funnel over 60 minutes, maintaining the internal temperature below 15 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).
-
-
Reaction Monitoring & Work-up:
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. (TLC System: 30% EtOAc in Hexane, Stain: KMnO₄).
-
Scientist's Note: The quench step is highly exothermic and produces hydrogen gas. It must be performed slowly and with extreme caution, especially on a large scale.[9]
-
Cool the reaction mixture to 0 °C. Very slowly and carefully, add saturated aqueous ammonium chloride (NH₄Cl) solution (500 mL) dropwise to quench the excess NaH. Vigorous gas evolution will be observed.
-
Once the gas evolution has ceased, transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic layers, wash with brine (500 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
-
Purification:
-
Scientist's Note: While small-scale reactions may require column chromatography, at this scale, purification by vacuum distillation is more efficient and economical.
-
Purify the crude oil via vacuum distillation to afford N-BOC-3-(Propoxymethyl)azetidine as a clear, colorless oil.
-
Expected Results & Characterization
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | Colorless Oil |
| Purity (by GC/HPLC) | >98% |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.15-4.05 (m, 2H), 3.75-3.65 (m, 2H), 3.50-3.40 (m, 1H), 3.38 (t, J=6.7 Hz, 2H), 1.58 (sext, J=7.2 Hz, 2H), 1.43 (s, 9H), 0.91 (t, J=7.4 Hz, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 157.0, 79.3, 72.5, 69.8, 55.4 (br), 22.9, 10.5 |
| MS (ESI) | m/z 216.1594 [M+H]⁺ |
Scale-Up & Process Safety Considerations
Scaling this synthesis requires careful attention to safety and process control.
-
Thermal Management: The deprotonation and quench steps are significantly exothermic. For scales larger than 100 g, a jacketed reactor with active cooling is essential to maintain temperature control and prevent thermal runaway.
-
Hydrogen Evolution: The reaction generates approximately 15.5 L of hydrogen gas at this scale. The reactor must be in a well-ventilated fume hood or plant environment, and the off-gas should be safely vented. Process Analytical Technology (PAT), such as an inline hydrogen monitor, can be used to track reaction progress and safety.[10]
-
Sodium Hydride Handling: NaH is a highly reactive, water-sensitive, and flammable solid.[7][11] It should only be handled under an inert atmosphere by trained personnel. Using pre-weighed, soluble bags of NaH can improve handling safety on an industrial scale.[9][10]
-
Quenching: The quench is the most hazardous step. A slow, controlled addition of a protic solvent (like isopropanol, followed by water) at low temperature is critical. Never add water directly to a large excess of unreacted NaH.
Caption: Key workflow considerations for safe scale-up.
Conclusion
This application note details a highly efficient, robust, and scalable protocol for the synthesis of N-BOC-3-(Propoxymethyl)azetidine. By leveraging a classic Williamson ether synthesis and paying strict attention to process safety, particularly in handling sodium hydride and managing exotherms, this procedure can reliably deliver high-purity material on a multi-gram scale. The insights provided herein are intended to empower researchers in drug discovery and development to confidently produce this valuable azetidine building block for their synthetic campaigns.
References
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
- 1-N-Boc-3-hydroxyazetidine synthesis. ChemicalBook.
- Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara.
- Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors.
- Sodium Hydride Hazard Summary. NJ.gov.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
- Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
- Azetidine synthesis. Organic Chemistry Portal.
- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry.
- A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing.
- The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement.
- Williamson Ether Synthesis Reaction Mechanism. YouTube.
- Regioselective One-pot Synthesis of N-Fmoc/Cbz, N''-Boc Protected Indol-(3)-ylmethylhydrazines.
- Synthesis and Characterization of a Novel Azetidine Derivative.
- Sodium hydride. Organic Syntheses Procedure.
- Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar.
- Synthesis method for N-Boc-3-piperidone.
- A Multioutcome Experiment for the Williamson Ether Synthesis. OUCI.
- The Safe Use of Sodium Hydride On Scale. Scribd.
- Improving reaction conditions for Williamson ether synthesis. Benchchem.
- Resolution of D -azetidine-2-carboxylic acid.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. francis-press.com [francis-press.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nj.gov [nj.gov]
Application Note & Protocol: A Multi-faceted Approach to the Purity Assessment of N-BOC-3-(Propoxymethyl)azetidine
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
N-BOC-3-(Propoxymethyl)azetidine is a substituted azetidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry. The strained four-membered azetidine ring serves as a versatile scaffold, providing unique three-dimensional diversity in drug design.[1] As a key building block in the synthesis of active pharmaceutical ingredients (APIs), the chemical and stereochemical purity of N-BOC-3-(Propoxymethyl)azetidine is paramount. The presence of impurities, even in trace amounts, can have significant implications for the safety, efficacy, and stability of the final drug product.
This guide provides a comprehensive framework for the analytical assessment of N-BOC-3-(Propoxymethyl)azetidine purity. It is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical rationale and practical, step-by-step protocols for a robust, multi-technique (orthogonal) approach. Our methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that the described protocols form a self-validating system suitable for regulatory scrutiny.[2][3]
Impurity Profiling: Anticipating and Classifying Potential Contaminants
A foundational step in developing a purity assessment strategy is to understand the potential impurities that may arise. Based on the common synthetic routes to N-BOC protected azetidines, impurities can be categorized according to ICH Q3A(R2) guidelines.[4][5]
-
Organic Impurities:
-
Process-Related: These include unreacted starting materials, intermediates, and by-products from the synthesis. For example, residual 3-azetidinol, propionaldehyde, or reagents like di-tert-butyl dicarbonate (Boc₂O).
-
Degradation Products: Impurities formed during storage or handling, such as the hydrolysis of the BOC protecting group (forming the free amine) or oxidation of the ether linkage.
-
-
Inorganic Impurities: These can originate from reagents, ligands, and catalysts used in the manufacturing process, such as residual metals or inorganic salts.[4]
-
Residual Solvents: Organic or inorganic liquids used during synthesis and purification (e.g., ethyl acetate, hexanes, dichloromethane). Their control is governed by ICH Q3C guidelines.
This proactive impurity profiling informs the selection of the most appropriate analytical techniques to ensure all potential contaminants are detected and quantified.
The Orthogonal Analytical Strategy
No single analytical method can provide a complete purity profile. Therefore, we employ an orthogonal strategy, using multiple techniques with different separation and detection principles to build a comprehensive and trustworthy assessment of the compound's purity. This approach minimizes the risk of impurities co-eluting or being otherwise missed by a single method.
Caption: Orthogonal workflow for purity assessment.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone for purity assessment due to its high resolution, quantitative accuracy, and robustness.[6] It excels at separating the main compound from non-volatile organic impurities.
4.1 Principle & Rationale This method separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. N-BOC-3-(Propoxymethyl)azetidine, being a moderately polar compound, is well-retained on a C18 column, allowing for effective separation from both more polar and less polar impurities. UV detection is suitable as the BOC-carbamate group provides a chromophore for detection around 210-220 nm.
4.2 Detailed Experimental Protocol
A. Instrumentation & Reagents
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Acetonitrile (ACN), HPLC grade or higher.
-
Water, HPLC grade or higher (e.g., Milli-Q®).
-
Formic Acid (FA), LC-MS grade (optional, for peak shape improvement).
B. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 3.5 µm | General purpose column providing good resolution and efficiency. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase. FA helps to protonate silanols and improve peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for eluting the analyte. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient ensures elution of a wide range of potential impurities. |
| Post-run | Hold at 95% B for 5 min; Equilibrate at 5% B for 5 min | Ensures column cleaning and re-equilibration for reproducibility. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 215 nm | Wavelength for detecting the carbamate chromophore. |
| Injection Vol. | 5 µL | Adjustable based on sample concentration and sensitivity. |
C. Sample Preparation
-
Prepare a diluent solution of 50:50 (v/v) Acetonitrile:Water.
-
Accurately weigh approximately 10 mg of N-BOC-3-(Propoxymethyl)azetidine and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the diluent to create a 1 mg/mL stock solution.[7]
-
Sonicate for 5 minutes to ensure complete dissolution.[8]
-
Transfer an aliquot to an HPLC vial for analysis.
D. System Suitability Testing (SST) Before sample analysis, the system's performance must be verified. This is a core tenet of any validated analytical procedure.[9]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| Repeatability (%RSD) | ≤ 1.0% for 5 replicate injections | Confirms injection and system precision. |
E. Data Analysis & Reporting
-
Calculate the purity using an area percent normalization method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Report any impurity present at a level greater than the reporting threshold (typically 0.05% for early phase development).[10] Results below 1.0% should be reported to two decimal places.[4]
Complementary & Confirmatory Methods
5.1 Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Principle: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds. It separates compounds based on their boiling point and interaction with a stationary phase, followed by mass analysis for definitive identification. This is essential for detecting residual solvents from the synthesis.
Protocol:
-
Sample Preparation: Prepare a solution of the sample in a high-purity solvent known to be absent from the synthesis process (e.g., DMSO) at a concentration of ~10 mg/mL.
-
Instrumentation: Use a GC system with a headspace autosampler coupled to a mass spectrometer.
-
GC Parameters:
-
Column: DB-624 or similar phase designed for solvent analysis.
-
Carrier Gas: Helium at 1.2 mL/min.
-
Inlet Temp: 250 °C.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min.
-
-
MS Parameters:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-350 amu.
-
-
Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST) and retention times to a solvent standard mix.
5.2 Nuclear Magnetic Resonance (NMR) for Structural Verification
Principle: NMR spectroscopy provides detailed information about the chemical structure of the molecule and can be used to confirm its identity.[11] Quantitative NMR (qNMR) can also serve as a primary method for purity determination without the need for a specific reference standard of the analyte.[12]
Protocol:
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Acquire a ¹³C NMR and DEPT spectra for full carbon skeleton confirmation.
-
-
Analysis:
-
Confirm the structure by assigning all proton and carbon signals to the expected structure of N-BOC-3-(Propoxymethyl)azetidine.
-
Integrate the proton signals. The relative integrals should correspond to the number of protons in each environment.
-
Look for small, unassigned peaks which may indicate the presence of structurally related impurities.
-
5.3 Chiral Chromatography for Enantiomeric Purity
Principle: If the synthesis involves chiral precursors or has the potential to generate enantiomers, a chiral separation is necessary. Chiral HPLC or GC uses a chiral stationary phase (CSP) to differentially interact with the enantiomers, allowing for their separation and quantification.[13][14]
Protocol (Chiral HPLC Example):
-
Column Selection: A polysaccharide-based CSP (e.g., Chiralpak® series) is often effective for N-Boc protected compounds.[7] Method development is required to find the optimal column and mobile phase.
-
Mobile Phase: Typically normal-phase solvents like Hexane/Isopropanol or Hexane/Ethanol.
-
Analysis: Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:
-
e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
Caption: Mapping analytical methods to impurity types.
Method Validation Overview
Any analytical method used for release testing must be validated to demonstrate its suitability for the intended purpose.[2][3][15] The validation should be conducted according to ICH Q2(R2) guidelines and would assess parameters including:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results (assessed at repeatability and intermediate precision levels).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.
-
Range: The concentration interval over which the method is precise, accurate, and linear.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The purity assessment of N-BOC-3-(Propoxymethyl)azetidine requires a rigorous, multi-faceted analytical strategy. The combination of high-resolution RP-HPLC for primary purity and impurity profiling, GC-MS for volatile impurities and residual solvents, and NMR for structural confirmation provides a comprehensive and trustworthy evaluation. For chiral molecules, dedicated enantiomeric purity assessment is also essential. By grounding these protocols in the principles of ICH guidelines, scientists can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.
References
-
ICH. (2024). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Products Q3B(R2). European Medicines Agency. [Link]
- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
- Capriati, V., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
- BenchChem. (2025). A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. BenchChem.
-
Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
- Wüst, M., et al. (2020). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
- Zhang, Y., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors.
- Contente, M. L., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Assessing Boc-L-proline Purity. BenchChem.
- Singh, S., et al. (2010). Validated RP- HPLC Method For Estimation of Ezetimibe In Different Tablet Dosage Form.
- Li, Y., et al. (2023).
- IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances.
-
European Medicines Agency. (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Wang, Y., et al. (2024). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. SciRP.org.
- Siddiqui, M. R., et al. (2006). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Kumar, A. P., et al. (2019). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma.
- National Institutes of Health (NIH). (2014).
- G, S., et al. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Suneetha, A., et al. (2023). Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplastic. Impactfactor.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining the Chiral Purity of (S)-3-Acetyl-1-Boc-pyrrolidine. BenchChem.
- Han, B., et al. (2020).
- Kumar, A., et al. (2012). A stability indicating RP-HPLC method development for determination of ezetimibe in tablet dosage form. Der Pharma Chemica.
Sources
- 1. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. jpionline.org [jpionline.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 11. ajchem-a.com [ajchem-a.com]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
- 15. ema.europa.eu [ema.europa.eu]
Application Notes & Protocols: The Strategic Use of N-BOC-3-(Propoxymethyl)azetidine in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. This methodology hinges on a foundational principle: the screening of low molecular weight compounds, or "fragments," which, despite their weak initial binding affinity, demonstrate high ligand efficiency.[1] These fragments serve as highly efficient starting points for optimization into potent, drug-like molecules. Within the vast chemical space available for fragment library design, saturated heterocycles, particularly those offering three-dimensional (3D) diversity, are of paramount importance. This guide provides a detailed exploration of N-BOC-3-(Propoxymethyl)azetidine, a scaffold that exemplifies the desirable characteristics of a 3D fragment, and outlines detailed protocols for its application in modern FBDD campaigns.
The Rationale: Why N-BOC-3-(Propoxymethyl)azetidine in FBDD?
The selection of fragments is a critical determinant of success in any FBDD campaign. The ideal fragment should not only adhere to established physicochemical guidelines, such as the "Rule of Three," but also possess features that facilitate rapid and logical chemical elaboration into a more potent lead.
1.1. Physicochemical Profile and Structural Merits
N-BOC-3-(Propoxymethyl)azetidine is a compelling fragment for several reasons rooted in its unique structure:
-
Three-Dimensionality: The strained, four-membered azetidine ring provides a rigid, non-aromatic scaffold that presents substituents in well-defined vectors. This inherent 3D character allows for the exploration of deeper, more complex binding pockets that are often inaccessible to the flat, aromatic compounds that can dominate older fragment libraries.[2]
-
Favorable Physicochemical Properties: The molecule's properties align well with the guiding principles of fragment design, ensuring a higher probability of forming high-quality, efficient interactions with a protein target.[3]
| Property | Value | FBDD Guideline ("Rule of Three") | Significance |
| CAS Number | 1373233-10-3[4] | N/A | Unique Identifier |
| Molecular Formula | C₁₂H₂₃NO₃[4] | N/A | Elemental Composition |
| Molecular Weight | 229.32 g/mol [4] | < 300 Da | Ensures sampling of a smaller, more relevant chemical space and provides a low starting point for molecular weight in lead optimization.[1][3] |
| cLogP (Predicted) | ~1.5 - 2.0 | < 3 | Balances lipophilicity to favor aqueous solubility while allowing for productive hydrophobic interactions. |
| Hydrogen Bond Donors | 0 | ≤ 3 | Reduces the risk of desolvation penalties, a common challenge in drug design. |
| Hydrogen Bond Acceptors | 3 (ether O, two carbonyl O) | ≤ 3 | Provides specific points for directional interactions within a protein binding site. |
| Rotatable Bonds | 5 | ≤ 3 | Slightly exceeds guideline, but the core is rigid. The flexibility is primarily in the sidechain, offering conformational adaptability. |
1.2. A Pre-Validated Vector for Hit Elaboration
A key strategic advantage of this fragment is the tert-butyloxycarbonyl (BOC) protecting group on the azetidine nitrogen. This is not merely a synthetic convenience; it is a designed feature for FBDD. Upon confirmation of a binding "hit," the BOC group can be readily removed under standard chemical conditions. This unmasks a secondary amine, which serves as a validated, strategically positioned attachment point for chemical elaboration—the "growing" phase of FBDD.[5] This allows a medicinal chemist to build upon the initial fragment interaction in a controlled and predictable manner.
The FBDD Workflow: From Fragment to Hit
The successful deployment of N-BOC-3-(Propoxymethyl)azetidine in a screening campaign follows a structured, multi-stage workflow designed to identify and validate true binding events.
Caption: High-level workflow for a fragment-based drug discovery campaign.
Experimental Protocols: Screening & Validation
The detection of weak fragment-protein interactions necessitates the use of highly sensitive biophysical techniques.[] The following protocols are tailored for screening and validating N-BOC-3-(Propoxymethyl)azetidine.
Protocol 1: Protein-Observed NMR Spectroscopy for Primary Screening
Nuclear Magnetic Resonance (NMR) is a powerful tool for FBDD as it can reliably detect weak binding events up to the millimolar range and simultaneously provide information on the binding location.[7] The protein-observed ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is the gold standard.
Causality: This method works on the principle that when a fragment binds to a protein, it perturbs the chemical environment of nearby amino acid residues. This perturbation causes a shift in the position of corresponding peaks (a Chemical Shift Perturbation, or CSP) in the HSQC spectrum. By mapping these shifts back onto the protein's structure, the binding site can be identified.[8]
Step-by-Step Methodology:
-
Protein Preparation:
-
Express and purify the target protein with uniform ¹⁵N isotopic labeling. This is typically achieved by growing the expression host (e.g., E. coli) in a minimal medium containing ¹⁵N-ammonium chloride as the sole nitrogen source.
-
Perform rigorous buffer optimization to ensure the protein is stable and yields a high-quality, well-dispersed HSQC spectrum for the duration of the screen.[9]
-
Concentrate the ¹⁵N-labeled protein to a working concentration of 50-100 µM in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0, with 5-10% D₂O).
-
-
Fragment Preparation:
-
Prepare a high-concentration stock solution of N-BOC-3-(Propoxymethyl)azetidine (e.g., 100 mM) in deuterated dimethyl sulfoxide (DMSO-d₆).
-
For efficiency, fragments are often screened in cocktails of 5-10 non-overlapping compounds. Ensure that the individual fragment signals in a 1D proton NMR spectrum do not overlap, allowing for unambiguous identification.
-
-
NMR Data Acquisition:
-
Acquire a high-quality reference ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as the baseline control.
-
Add the fragment cocktail to the protein sample to a final concentration of 200-500 µM per fragment. The final DMSO concentration should be kept low (<1%) to avoid protein destabilization.
-
Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
-
Data Analysis & Hit Deconvolution:
-
Overlay the reference and screening spectra. Identify any amide peaks that have shifted significantly, indicating a potential binding event.
-
If a cocktail produces hits, the screen must be deconvoluted.[8] Test each fragment from the positive cocktail individually to identify the specific molecule responsible for the CSPs.
-
Once N-BOC-3-(Propoxymethyl)azetidine is confirmed as a hit, perform a titration by adding increasing concentrations of the fragment to the protein and record an HSQC spectrum at each step. This allows for the calculation of the dissociation constant (Kᴅ).
-
Caption: Workflow for an NMR-based fragment screening experiment.
Protocol 2: Surface Plasmon Resonance (SPR) for Orthogonal Validation
SPR is a label-free biophysical technique that provides real-time data on binding kinetics and affinity.[] It is an excellent orthogonal method to validate hits from an NMR screen, as it relies on a completely different physical principle.
Causality: SPR measures changes in the refractive index at the surface of a sensor chip. A target protein is immobilized on the chip, and when a fragment from the solution phase binds to it, the mass on the surface increases, causing a detectable change in the refractive index, measured in Resonance Units (RU).
Step-by-Step Methodology:
-
Chip Preparation and Protein Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the target protein over the activated surface. The protein will form covalent amide bonds with the chip surface.
-
Deactivate any remaining active esters using an injection of ethanolamine. A reference flow cell should be prepared in the same way but without protein immobilization to allow for reference subtraction.
-
-
Fragment Binding Analysis:
-
Prepare a dilution series of N-BOC-3-(Propoxymethyl)azetidine in the running buffer (e.g., from 1 µM to 1 mM). A "zero-concentration" sample (buffer only) is used for double referencing.
-
Inject the fragment solutions sequentially over both the protein and reference flow cells, from lowest to highest concentration.
-
Record the binding response (sensorgram) for each concentration. Include sufficient association and dissociation time to observe the binding kinetics.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the zero-concentration data from the active channel data.
-
Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the dissociation constant (Kᴅ).
-
Alternatively, perform a full kinetic analysis by fitting the association and dissociation curves to determine the on-rate (kₐ) and off-rate (kₑ).
-
Protocol 3: X-ray Crystallography for Structural Characterization
The ultimate validation for a fragment hit is a high-resolution crystal structure of the protein-fragment complex. This provides incontrovertible proof of binding and reveals the precise binding mode, orientation, and key interactions, which is invaluable for guiding the hit-to-lead chemistry effort.[10]
Causality: When a crystal of the target protein is soaked with a solution of the fragment, the fragment can diffuse into the crystal lattice and bind to the protein. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, which can be interpreted to build an atomic model of the protein and its bound ligand.
Step-by-Step Methodology:
-
Protein Crystallization:
-
Screen for and optimize crystallization conditions for the target protein to obtain well-diffracting, single crystals.
-
-
Fragment Soaking or Co-crystallization:
-
Prepare a soaking solution by dissolving N-BOC-3-(Propoxymethyl)azetidine into the crystal mother liquor at a high concentration (typically 1-10 mM) to drive the binding equilibrium towards the complex state.
-
Carefully transfer a protein crystal from its growth drop into the soaking solution. Allow the crystal to soak for a period ranging from minutes to hours.
-
Alternatively, attempt co-crystallization by adding the fragment directly to the protein solution before setting up crystallization trials.
-
-
Cryo-protection and Data Collection:
-
Briefly transfer the soaked crystal into a cryo-protectant solution (typically the mother liquor supplemented with an agent like glycerol or ethylene glycol) to prevent ice formation.
-
Loop the crystal and flash-cool it in a stream of liquid nitrogen.[10]
-
Collect a full X-ray diffraction dataset at a synchrotron beamline.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the structure by molecular replacement using a previously determined structure of the protein.
-
Carefully examine the resulting difference electron density map (Fo-Fc map). Positive density in the binding pocket that fits the size and shape of N-BOC-3-(Propoxymethyl)azetidine is strong evidence of binding.
-
Model the fragment into the density, refine the structure, and analyze the specific protein-fragment interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Hit Elaboration Strategy: From Azetidine Hit to Potent Lead
Once a crystal structure confirms the binding mode of N-BOC-3-(Propoxymethyl)azetidine, a rational, structure-guided optimization campaign can begin.
The Core Strategy:
-
BOC-Deprotection: The first step is the removal of the BOC group, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the free secondary amine of the azetidine ring.
-
Structure-Guided Growth: The newly exposed amine is the primary vector for growth. The crystal structure will reveal which direction this vector points and what sub-pockets of the binding site are accessible.
-
Elaboration: New chemical functionality can be added via standard amine chemistry (e.g., amide coupling, reductive amination, sulfonylation) to introduce moieties that pick up new, favorable interactions with the protein, thereby increasing binding affinity and potency.
Caption: A rational hit-to-lead elaboration strategy for the azetidine fragment.
Conclusion
N-BOC-3-(Propoxymethyl)azetidine represents an exemplary tool in the modern FBDD practitioner's arsenal. Its combination of desirable physicochemical properties, inherent three-dimensionality, and, most critically, a built-in, strategically placed vector for chemical elaboration makes it a high-value starting point for drug discovery campaigns. By employing sensitive biophysical techniques like NMR and SPR for screening and validation, and leveraging high-resolution structural biology to guide chemical optimization, researchers can efficiently translate this simple fragment into novel, potent, and highly selective lead compounds.
References
- Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. (2023). MDPI.
- Software Pharmaceutical Analysis: Fragment-based Screening by NMR. (2017). YouTube.
- Lecture 12, concept 21: Fragment-based drug design tries to build a drug into a pocket. (2021). YouTube.
- Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
- Fragment Based Drug Design - Docking, Screening, Growing and Linking. (2019). YouTube.
- N-BOC-3-(Propoxymethyl)azetidine. (n.d.). BLD Pharm.
- Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. (2012). PubMed.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC.
- Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024).
- Protocol to perform fragment screening using NMR spectroscopy. (2024). PMC - NIH.
- SPR Spectrometrys for Structure Determin
- N-BOC-3-(Propoxymethyl)azetidine. (n.d.). Angene.
- Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. (n.d.). Frontiers.
- Confirming the Structure of 3-(2- Phenoxyethyl)azetidine: A Comparative Guide to X-ray Crystallography and 3D Electron Diffraction. (n.d.). Benchchem.
- Calculated physicochemical properties of Boc-deprotected. (n.d.).
- Recent progress in synthesis of 3-functionalized azetidines. (2025).
- Fragment-based screening by protein-detected NMR spectroscopy. (n.d.). PubMed - NIH.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central.
- NIH Public Access. (n.d.). Sandiego.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. 1373233-10-3|N-BOC-3-(Propoxymethyl)azetidine|BLD Pharm [bldpharm.com]
- 5. m.youtube.com [m.youtube.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragment-based screening by protein-detected NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Detailed Protocol for the Stereoselective Synthesis of N-BOC-3-(Propoxymethyl)azetidine Analogues
Introduction: The Azetidine Scaffold in Modern Drug Discovery
Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as privileged structural motifs in medicinal chemistry.[1] Their inherent ring strain, which lies between that of highly reactive aziridines and stable pyrrolidines, imparts unique conformational properties and metabolic stability to parent drug molecules. This has led to their incorporation into a range of bioactive compounds, including antihypertensives and kinase inhibitors.[2] Specifically, 3-substituted azetidines serve as versatile building blocks, enabling the precise three-dimensional positioning of functional groups to optimize interactions with biological targets.
This application note provides a comprehensive guide for the stereoselective synthesis of N-BOC-3-(propoxymethyl)azetidine, a valuable synthon for drug development. We will detail a robust and reproducible synthetic strategy, focusing on the establishment of the chiral center and the subsequent functionalization. The causality behind experimental choices, from the selection of reagents to reaction conditions, will be thoroughly explained to ensure both scientific integrity and practical applicability for researchers in organic synthesis and drug development.
Retrosynthetic Analysis and Strategic Overview
The synthetic approach hinges on a logical two-step sequence: the formation of a chiral N-BOC-3-hydroxyazetidine core, followed by its derivatization to the target ether. This strategy isolates the stereochemistry-defining step from the final functionalization, providing a modular and reliable pathway.
The key disconnection is the propoxy ether bond, which can be readily formed via a Williamson ether synthesis.[3][4] This reaction requires a chiral alcohol precursor, (R)- or (S)-N-BOC-3-hydroxyazetidine. Obtaining this chiral intermediate in high enantiomeric purity is the central challenge. While several methods exist for azetidine synthesis, including cycloadditions and C-H amination[1][5], a practical and scalable approach for generating the chiral alcohol involves the stereoselective reduction of a prochiral ketone or the kinetic resolution of a racemic alcohol.[6][7] This guide will focus on a pathway starting from the commercially available 1-Boc-3-azetidinone, followed by a stereoselective step to access the enantiopure alcohol.
Caption: Workflow for the enzymatic kinetic resolution of racemic alcohol.
Functionalization: Williamson Ether Synthesis
With the enantiomerically pure N-BOC-3-hydroxyazetidine in hand, the final step is the installation of the propoxymethyl group via the Williamson ether synthesis. [3][4]This is a classic Sₙ2 reaction that proceeds with inversion of configuration, although in this case, the stereocenter is not the reaction center, so stereointegrity is maintained.
-
Mechanism and Reagent Selection: The reaction is initiated by deprotonating the hydroxyl group with a strong, non-nucleophilic base to form an alkoxide. Sodium hydride (NaH) is an excellent choice as it irreversibly forms the sodium alkoxide and hydrogen gas, which simply evolves from the reaction mixture. The resulting nucleophilic alkoxide then attacks the primary alkyl halide (1-iodopropane or 1-bromopropane) in an Sₙ2 fashion. [8]Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal for this reaction as they solvate the cation (Na⁺) without interfering with the nucleophile. 1-Iodopropane is generally more reactive than 1-bromopropane due to iodide being a better leaving group.
| Step | Key Transformation | Typical Reagents | Solvent | Temp. (°C) | Avg. Yield | Enantiomeric Excess (e.e.) |
| 1 | Ketone Reduction | NaBH₄ | Methanol | 0 to RT | >95% | N/A (Racemic) |
| 2 | EKR (Acylation) | Immobilized Lipase, Vinyl Acetate | Toluene | RT | ~45-50% (for each enantiomer) | >99% |
| 3 | Ether Synthesis | NaH, 1-Iodopropane | THF | 0 to RT | >90% | >99% (Maintained) |
| Table 1: Summary of reaction conditions and expected outcomes. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is highly reactive with water and flammable. Handle with extreme care under an inert atmosphere.
Protocol 1: Synthesis of Racemic tert-Butyl 3-hydroxyazetidine-1-carboxylate
-
To a round-bottom flask charged with tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq), add anhydrous methanol to make a 0.5 M solution.
-
Cool the flask to 0 °C in an ice-water bath under gentle stirring.
-
Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction back to 0 °C and carefully quench by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the racemic alcohol as a colorless oil or white solid. The product is often pure enough for the next step without further purification.
Protocol 2: Enzymatic Kinetic Resolution
-
In a flask, dissolve racemic tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in toluene (to ~0.2 M).
-
Add vinyl acetate (0.6 eq). Using a slight sub-stoichiometric amount helps prevent over-reaction.
-
Add immobilized lipase (e.g., Novozym 435, ~10% by weight of the substrate).
-
Seal the flask and stir the suspension at room temperature (or slightly elevated, e.g., 30-40 °C, to increase rate).
-
Monitor the reaction progress carefully using chiral HPLC or by ¹H NMR, aiming for ~50% conversion. This typically takes 12-48 hours.
-
Once ~50% conversion is reached, filter off the immobilized enzyme (it can be washed with toluene and reused).
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of ester and unreacted alcohol using silica gel column chromatography. A gradient elution (e.g., hexane/ethyl acetate) will effectively separate the less polar ester from the more polar alcohol.
-
Combine the respective fractions and remove the solvent to yield the enantiomerically enriched ester and the enantiomerically pure alcohol. The absolute stereochemistry should be confirmed by comparison to literature data or by optical rotation.
Protocol 3: Synthesis of (R)-tert-Butyl 3-(propoxymethyl)azetidine-1-carboxylate
(Assuming the unreacted alcohol from Protocol 2 was the (R)-enantiomer)
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (to ~0.4 M).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq).
-
Cool the suspension to 0 °C in an ice-water bath.
-
Dissolve (R)-tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension via a syringe.
-
Stir the mixture at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.
-
Slowly add 1-iodopropane (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).
-
Monitor the reaction by TLC. Upon completion, cool the flask to 0 °C and cautiously quench the excess NaH by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Add deionized water and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford the pure N-BOC-3-(propoxymethyl)azetidine as a colorless oil.
Conclusion
This application note outlines a robust and stereoselective pathway to N-BOC-3-(propoxymethyl)azetidine analogues, which are valuable intermediates in pharmaceutical research. By combining a reliable reduction, a highly selective enzymatic resolution, and a classic Williamson ether synthesis, this protocol provides a practical and scalable route to these important building blocks. The detailed explanation of the rationale behind each step equips researchers with the necessary understanding to adapt and troubleshoot the synthesis for their specific needs, ensuring the reliable production of high-purity chiral azetidines for advanced drug discovery programs.
References
-
Szostak, M., & Szostak, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
-
Couty, F., & Evano, G. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules).
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis.
-
Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
-
Schindler, C. S. (2016). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Chemical Society Reviews.
-
ChemicalBook. (n.d.). 1-N-Boc-3-hydroxyazetidine synthesis.
-
Mackenzie, A.R. et al. (2000). Synthesis of azetidine derivatives. Google Patents (WO2000063168A1).
-
Szewczyk, A., et al. (2021). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Scientific Reports.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
-
Gotor-Fernández, V., et al. (2019). Enzymatic Strategy for the Resolution of New 1‐Hydroxymethyl Tetrahydro‐β‐carboline Derivatives in Batch and Continuous‐Flow Systems. ChemCatChem.
-
Zhang, J., & Schmalz, H.-G. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition.
-
Raushel, F. M., et al. (2003). Enzymatic Resolution of Chiral Phosphinate Esters. Journal of the American Chemical Society.
-
Wikipedia. (n.d.). Williamson ether synthesis.
-
PubChem. (n.d.). 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester.
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube.
-
ChemicalBook. (n.d.). 1-Boc-3-azetidinone.
-
IndiaMART. (n.d.). 1 BOC 3 Azetidinone.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Strategy for the Resolution of New 1‐Hydroxymethyl Tetrahydro‐β‐carboline Derivatives in Batch and Continuous‐Flow Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-BOC-3-(Propoxymethyl)azetidine
Welcome to the technical support center for the synthesis of N-BOC-3-(Propoxymethyl)azetidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. As Senior Application Scientists, we understand that achieving high yield and purity is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt procedures to your specific laboratory context.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis of N-BOC-3-(Propoxymethyl)azetidine is most commonly achieved via the Williamson ether synthesis. This reliable and well-established reaction involves the O-alkylation of N-BOC-3-(hydroxymethyl)azetidine with a suitable propylating agent. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, which is fundamental to its success and potential pitfalls.[1][2]
Overall Reaction Scheme:
The process involves two critical steps:
-
Deprotonation: A strong base is used to deprotonate the hydroxyl group of N-BOC-3-(hydroxymethyl)azetidine, forming a highly nucleophilic alkoxide intermediate.[3]
-
Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic carbon of the propylating agent (e.g., 1-iodopropane), displacing the leaving group (e.g., iodide) in a concerted SN2 fashion to form the desired ether linkage.[2]
Below is a diagram illustrating the core mechanism.
Caption: Mechanism of N-BOC-3-(Propoxymethyl)azetidine Synthesis.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low (<60%). What are the primary factors to investigate?
A low yield is the most common complaint and can stem from several factors. A systematic approach is crucial for diagnosis.
-
Incomplete Deprotonation: The formation of the alkoxide is the rate-determining step. If the alcohol is not fully deprotonated, you are limiting the amount of active nucleophile available for the SN2 reaction.
-
Causality: Sodium hydride (NaH) is a non-nucleophilic, irreversible base, making it ideal. However, it is highly sensitive to moisture and can be passivated by an oxide layer. Using old or improperly stored NaH will significantly reduce its efficacy.
-
Solution:
-
Ensure your solvent (e.g., THF, DMF) is anhydrous.
-
Use freshly opened or properly stored NaH (60% dispersion in mineral oil is common).
-
Consider adding the N-BOC-3-(hydroxymethyl)azetidine solution slowly to the NaH suspension at 0 °C to control the initial effervescence (H₂ evolution) and ensure the base is active before adding the alkylating agent.[3]
-
Allow the deprotonation step to proceed for at least 30-60 minutes at 0 °C to room temperature before adding the alkyl halide.
-
-
-
Suboptimal Reagent Choice:
-
Causality: The SN2 reaction is sensitive to both the alkyl halide's leaving group and steric hindrance.[1]
-
Solution:
-
Alkylating Agent: Use 1-iodopropane over 1-bromopropane. Iodide is a superior leaving group to bromide, leading to faster reaction kinetics.
-
Steric Hindrance: Always use a primary alkyl halide. Secondary halides (e.g., 2-iodopropane) will dramatically increase the likelihood of the competing elimination (E2) side reaction, forming propene gas and leaving your starting material unreacted.[2]
-
-
-
Competing Elimination (E2) Reaction:
-
Causality: While less common with primary halides, high temperatures can favor the E2 pathway.[2]
-
Solution: Avoid excessive heat. Run the reaction at room temperature or with gentle heating (e.g., 40-50 °C). If the reaction is sluggish, it is better to increase the reaction time than to aggressively raise the temperature.
-
Caption: Troubleshooting Workflow for Low Yield Synthesis.
Question 2: I'm observing significant unreacted N-BOC-3-(hydroxymethyl)azetidine. How can I drive the reaction to completion?
This is a clear indication of insufficient reactivity. The focus should be on optimizing the conditions for the alkoxide formation and subsequent SN2 attack.
-
Base Stoichiometry and Type:
-
Causality: An insufficient amount of base will result in unreacted starting material. While catalytic base is used in some reactions, the Williamson ether synthesis requires a stoichiometric amount to deprotonate all the alcohol.
-
Solution: Use at least 1.1 to 1.2 equivalents of a strong, non-nucleophilic base. This slight excess accounts for any potential quenching by trace amounts of water and ensures full deprotonation.
-
| Base | Equivalents | Pros | Cons |
| Sodium Hydride (NaH) | 1.1 - 1.2 | Irreversible; byproduct (H₂) is a gas; highly effective. | Moisture sensitive; can be pyrophoric. |
| Potassium tert-Butoxide (KOtBu) | 1.1 - 1.2 | Strong base; soluble in THF. | Bulky, which can slightly hinder reactivity; more prone to promoting elimination with sensitive substrates.[4] |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 1.1 - 1.2 | Very strong, non-nucleophilic base. | More expensive; byproducts need to be removed during workup. |
-
Solvent Choice:
-
Causality: The solvent plays a critical role in an SN2 reaction. Protic solvents (like ethanol or methanol) will protonate the alkoxide, rendering it non-nucleophilic. Polar aprotic solvents are ideal because they solvate the counter-ion (e.g., Na⁺) but leave the alkoxide nucleophile "bare" and highly reactive.
-
Solution: Use anhydrous polar aprotic solvents. Tetrahydrofuran (THF) is an excellent first choice. For particularly stubborn reactions, Dimethylformamide (DMF) can be used as it has a higher dielectric constant, further promoting the SN2 pathway. However, DMF has a high boiling point and can be more difficult to remove.
-
Question 3: My analysis shows a significant side product. What is it likely to be and how can I minimize it?
The most probable side product is from N-alkylation. The nitrogen atom in the azetidine ring, although protected by the BOC group, can still possess some nucleophilicity, especially under harsh conditions or if the BOC group is partially cleaved.
-
N-propylation Side Product:
-
Causality: While the BOC group is a robust protecting group, prolonged exposure to high heat or certain reagents could lead to its partial removal or a direct reaction on the nitrogen. More likely is the formation of a quaternary ammonium salt if the azetidine nitrogen attacks the propyl iodide. This is especially a risk with un-deprotonated starting material where the neutral amine might compete with the desired alkoxide.
-
Solution:
-
Ensure Full Deprotonation: A fully formed alkoxide is a much stronger nucleophile than the protected nitrogen, ensuring the desired O-alkylation is the overwhelmingly favored pathway.
-
Maintain Moderate Temperature: Avoid excessive temperatures (> 60-70 °C) which can increase the rate of side reactions.
-
Correct Stoichiometry: Do not use a large excess of the alkylating agent. A range of 1.1-1.3 equivalents is typically sufficient.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the optimal temperature and reaction time?
-
For the deprotonation step with NaH, start at 0 °C and allow the mixture to warm to room temperature over 30-60 minutes. After adding the 1-iodopropane, stir at room temperature. The reaction is often complete within 4-12 hours. Progress can be monitored by TLC or LC-MS. If the reaction is slow, gentle heating to 40-50 °C can be applied.
-
-
FAQ 2: How should I purify the final product?
-
After the reaction is complete, quench it carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or water at 0 °C. Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is typically an oil that can be purified by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30% ethyl acetate).
-
-
FAQ 3: Can I use propyl tosylate or mesylate instead of a halide?
-
Yes, propyl tosylate or mesylate are excellent alkylating agents for Williamson ether synthesis. Tosylates and mesylates are excellent leaving groups, often comparable to or even better than iodide, and can lead to very clean reactions. Their preparation adds a step but can be worthwhile if issues with alkyl halides persist.
-
Section 4: Detailed Experimental Protocol
This protocol is a validated starting point for achieving a high yield of N-BOC-3-(Propoxymethyl)azetidine.
Reagents & Equipment:
-
N-BOC-3-(hydroxymethyl)azetidine[5]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Iodopropane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, dropping funnel
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents).
-
Solvent Addition: Add anhydrous THF to the flask to create a suspension (approx. 0.2 M final concentration relative to the starting material). Cool the suspension to 0 °C using an ice bath.
-
Deprotonation: Dissolve N-BOC-3-(hydroxymethyl)azetidine (1.0 equivalent) in a separate portion of anhydrous THF and add it dropwise to the NaH suspension via a dropping funnel over 15-20 minutes.
-
Alkoxide Formation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the mixture back to 0 °C. Add 1-iodopropane (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC (e.g., 30% Ethyl Acetate/Hexanes).
-
Work-up: Once the starting material is consumed, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl until gas evolution ceases.
-
Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of 5% to 30% ethyl acetate in hexanes to afford the pure N-BOC-3-(Propoxymethyl)azetidine.
Section 5: References
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
-
Barbe, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1079. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances. [Link]
-
Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives. Retrieved from
-
D'hooghe, M., & De Kimpe, N. (2008). Synthesis of Azetidines. The Chemistry of Heterocyclic Compounds, 64, 1-257. [Link]
-
Frontiers in Chemistry. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]
-
Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. Retrieved from
-
Oakwood Chemical. (n.d.). N-Boc-3-oxoazetidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PubMed Central. [Link]
-
Trade Science Inc. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal. [Link]
-
ResearchGate. (n.d.). Previous strategies towards azetidines and this approach. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. PubChem. Retrieved from [Link]
-
MDPI. (2019). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. Molbank, 2019(2), M1065. [Link]
-
National Center for Biotechnology Information. (2023). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. PubMed Central. [Link]
-
ResearchGate. (n.d.). A. General synthetic route for accessing azetidines via intermolecular.... Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-BOC-3-(Propoxymethyl)azetidine
Introduction
Welcome to the technical support guide for N-BOC-3-(propoxymethyl)azetidine. This document is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. The unique structure of this compound, featuring a strained azetidine ring, a bulky N-BOC protecting group, and a propoxymethyl ether side chain, presents specific challenges during purification. This guide provides in-depth, field-proven insights to help you navigate these challenges, ensuring the isolation of a high-purity product essential for successful downstream applications. We will explore the causality behind common purification issues and offer robust, validated protocols to overcome them.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of N-BOC-3-(propoxymethyl)azetidine in a practical question-and-answer format.
Question 1: My TLC plate shows multiple spots close to the product spot after synthesis. What are these likely to be, and how can I improve separation?
Answer:
This is a frequent observation stemming from the inherent reactivity of the starting materials and intermediates. The additional spots are typically process-related impurities.
Probable Causes & Identification:
-
Unreacted Starting Materials: Depending on your synthetic route, you may have residual 3-(propoxymethyl)azetidine or di-tert-butyl dicarbonate (Boc₂O). These can often be identified by running co-spots with authentic standards on your TLC plate.
-
Partially Reacted Intermediates: Incomplete reaction can leave behind intermediates that are structurally similar to the final product.
-
Side-Reaction Products: The formation of dimers or oligomers can occur, especially if the reaction is overheated or reaction times are excessively long.
-
BOC-Protected Byproducts: Impurities in the starting azetidine material can also become BOC-protected, leading to spots with similar polarity to your product.
Step-by-Step Troubleshooting Protocol:
-
Initial Characterization: Before attempting large-scale purification, analyze a crude sample by LC-MS to identify the molecular weights of the major impurities. This provides critical clues to their identity.
-
Optimize Chromatography:
-
Solvent System: Standard ethyl acetate/hexane systems may not provide sufficient resolution. Experiment with a ternary solvent system. Adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane can significantly alter selectivity. A gradient elution is highly recommended over an isocratic one.
-
Additive: For amine-containing compounds, baseline tailing is common. Adding a small amount (0.1-1%) of triethylamine (TEA) or ammonia in methanol to your mobile phase can neutralize acidic sites on the silica gel, resulting in sharper peaks and better separation.
-
-
Alternative Purification Methods:
-
If chromatography is challenging, consider converting the oily product into a solid salt (e.g., hydrochloride or tartrate) if a downstream deprotection is planned. This can sometimes facilitate purification by crystallization.[1]
-
Question 2: My product appears pure by ¹H NMR, but the yield is low after column chromatography. Where am I losing material?
Answer:
Loss of material during chromatographic purification of N-BOC protected compounds can often be attributed to the partial lability of the BOC group under certain conditions.
Probable Causes & Identification:
-
On-Column Deprotection: Silica gel is inherently acidic and can cause slow cleavage of the N-BOC group during purification.[2][3] This results in the deprotected amine, which is highly polar and will stick irreversibly to the silica column, leading to yield loss. You can often see a colored or fluorescent streak at the top of your column if this is happening.
-
Co-elution with Non-UV Active Impurities: If your yield calculation is based on pooled fractions judged by TLC with UV visualization, you may be co-eluting with impurities that do not have a chromophore (e.g., residual mineral oil from reagents like NaH).[4]
-
Product Volatility: While not highly volatile, some loss can occur if fractions are concentrated under high vacuum at elevated temperatures for extended periods.
Step-by-Step Troubleshooting Protocol:
-
Neutralize the Silica: To prevent on-column deprotection, pre-treat your silica gel. This can be done by preparing the column slurry in your starting mobile phase that contains 1% triethylamine. Let the slurry stand for 30 minutes before packing the column.
-
Use Deactivated Silica: Consider using commercially available deactivated (neutral) silica gel for your purification.
-
Alternative Stains for TLC: If you suspect non-UV active impurities, use a universal TLC stain like potassium permanganate or vanillin to visualize all components.
-
Gentle Evaporation: Concentrate your purified fractions using a rotary evaporator with a water bath temperature not exceeding 40°C. For the final removal of solvent, use a high-vacuum pump for a shorter period rather than prolonged rotary evaporation.
Frequently Asked Questions (FAQs)
Q1: What is the stability of the N-BOC group in N-BOC-3-(propoxymethyl)azetidine during storage and handling?
The N-BOC protecting group is generally stable under basic and nucleophilic conditions but is sensitive to acid.[2][5] It is crucial to avoid acidic environments during workup and storage. For long-term storage, keep the product in a tightly sealed container at 2-8°C, preferably under an inert atmosphere like nitrogen or argon.
Q2: Can I use reverse-phase HPLC for final purification, and what should I be cautious about?
Yes, reverse-phase HPLC is an excellent method for obtaining high-purity material. However, standard mobile phase modifiers like trifluoroacetic acid (TFA) can cleave the BOC group.[6] Even at concentrations as low as 0.1%, TFA can cause significant deprotection, especially when fractions are concentrated.[6] It is recommended to use a less acidic modifier like acetic acid or formic acid, or a buffered mobile phase (e.g., ammonium acetate) to maintain a neutral pH.[6] If TFA must be used, fractions should be immediately neutralized with a base like triethylamine and concentrated at low temperatures or lyophilized.[6]
Q3: My product is an oil. Are there any effective methods to induce crystallization?
Inducing crystallization in N-BOC protected compounds, which are often oils or low-melting solids, can be challenging but is highly beneficial for achieving superior purity.
-
Solvent Screening: Start with a solvent in which your product is highly soluble (e.g., dichloromethane, ethyl acetate) and slowly add an anti-solvent in which it is poorly soluble (e.g., hexane, pentane, or heptane) at room temperature until turbidity appears. Then, gently warm the mixture until it becomes clear and allow it to cool slowly.
-
Seed Crystals: If you have ever had a batch solidify, save a small amount to use as seed crystals for future batches.
-
High Purity Requirement: Crystallization is most effective when the product purity is already high (>95%). Impurities can significantly inhibit crystal lattice formation.
Data & Protocols
Table 1: Common Impurities and Identification
| Impurity Name | Probable Source | TLC Characteristics (vs. Product) | Identification Method |
| 3-(Propoxymethyl)azetidine | Unreacted Starting Material | Lower Rf, streaks with standard silica | LC-MS, ¹H NMR |
| Di-tert-butyl dicarbonate | Unreacted Reagent | Higher Rf | ¹H NMR (singlet ~1.5 ppm) |
| Deprotected Product | On-column decomposition | Very low Rf (baseline) | LC-MS |
| Mineral Oil | Reagent (e.g., NaH) | Similar Rf, non-UV active | ¹H NMR (broad signals ~1.2 ppm) |
Protocol 1: Standardized Flash Chromatography for N-BOC-3-(propoxymethyl)azetidine
-
Slurry Preparation: Weigh out the required amount of silica gel. Prepare a slurry in the initial mobile phase (e.g., 98:1:1 Hexane:Ethyl Acetate:Triethylamine).
-
Column Packing: Pack the column with the prepared slurry. Ensure even packing to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry powder (dry loading).
-
Elution: Place the dry-loaded sample atop the packed column. Begin elution with the initial low-polarity mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase. A typical gradient might be from 2% to 20% Ethyl Acetate in Hexane (with 1% TEA constant throughout).
-
Fraction Collection: Collect fractions and monitor by TLC using a suitable stain (e.g., potassium permanganate).
-
Concentration: Combine the pure fractions and concentrate under reduced pressure, keeping the bath temperature below 40°C.
Visualized Workflows
Diagram 1: Purification Workflow
Caption: A typical workflow for the purification of N-BOC-3-(propoxymethyl)azetidine.
Diagram 2: Impurity Formation Pathways
Sources
- 1. reddit.com [reddit.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for N-BOC-3-(Propoxymethyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and optimization of N-BOC-3-(Propoxymethyl)azetidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in your experimental work. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of N-BOC-3-(Propoxymethyl)azetidine. The proposed synthetic route involves two key steps: the N-BOC protection of a suitable azetidine precursor and the subsequent Williamson ether synthesis to introduce the propoxymethyl group.
Low Yield of N-BOC Protected Azetidine Intermediate
Problem: After reacting 3-hydroxyazetidine (or a related precursor) with di-tert-butyl dicarbonate (Boc₂O), the yield of the N-BOC protected intermediate is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Scientific Rationale |
| Incomplete Reaction | - Increase the equivalents of Boc₂O to 1.5-2.0. - Extend the reaction time and monitor progress by TLC or LC-MS. - Ensure the reaction is stirred vigorously. | The reaction between the azetidine nitrogen and Boc₂O is a nucleophilic acyl substitution. Insufficient electrophile (Boc₂O) or reaction time can lead to incomplete conversion. |
| Basic Conditions Not Optimal | - Use a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). - If using an inorganic base like sodium bicarbonate (NaHCO₃), ensure it is finely powdered and well-suspended.[1] | The base is crucial for deprotonating the azetidinium intermediate, regenerating the nucleophilic amine. The choice of base can influence the reaction rate and minimize side reactions. |
| Side Reactions | - Run the reaction at a lower temperature (0 °C to room temperature).[2] - Ensure slow, portion-wise addition of Boc₂O. | Exothermic reactions can lead to the decomposition of Boc₂O and other side reactions. Controlled addition and temperature management mitigate these risks. |
| Work-up Issues | - During aqueous work-up, ensure the pH is slightly basic to keep the product in the organic layer. - Use a suitable solvent for extraction, such as dichloromethane (DCM) or ethyl acetate (EtOAc).[1] | The N-BOC protected azetidine can have some water solubility. Proper pH adjustment and solvent choice are critical for efficient extraction. |
Incomplete Williamson Ether Synthesis
Problem: The reaction between N-BOC-3-hydroxymethylazetidine and a propylating agent results in a low yield of the desired N-BOC-3-(Propoxymethyl)azetidine, with a significant amount of unreacted starting material.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Scientific Rationale |
| Inefficient Alkoxide Formation | - Use a strong base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol.[2] - Ensure the reaction is conducted under anhydrous conditions, as water will quench the base. | The Williamson ether synthesis requires the formation of a potent nucleophile, the alkoxide. Incomplete deprotonation will result in a sluggish or incomplete reaction.[3] |
| Poor Leaving Group on Propylating Agent | - Use 1-iodopropane as the alkylating agent. If starting with 1-bromopropane or 1-chloropropane, consider adding a catalytic amount of sodium iodide (NaI) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).[4] | The reaction proceeds via an Sₙ2 mechanism, and the rate is highly dependent on the leaving group ability (I > Br > Cl).[4] |
| Insufficient Reaction Temperature or Time | - Gently heat the reaction mixture to 50-80 °C.[5] - Monitor the reaction by TLC or GC-MS and allow it to proceed until the starting material is consumed.[4] | Higher temperatures can increase the rate of Sₙ2 reactions. However, excessive heat may promote elimination side reactions.[5] |
| Solvent Choice | - Use a polar aprotic solvent such as DMF or THF.[5] | Polar aprotic solvents solvate the counter-ion (e.g., Na⁺) but not the alkoxide nucleophile, thus enhancing its reactivity.[6] |
Formation of Byproducts
Problem: Besides the desired product, the reaction mixture shows significant amounts of unknown impurities.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Scientific Rationale |
| Elimination Byproduct (Propene) | - Use a less sterically hindered base if possible. - Avoid excessively high reaction temperatures.[4] | Strong, bulky bases can promote the E2 elimination of the alkyl halide, especially at elevated temperatures.[5] |
| N-BOC Deprotection | - Ensure the reaction conditions are not acidic.[7] - If acidic work-up is necessary, use a dilute acid and keep the temperature low. | The BOC protecting group is labile under acidic conditions.[7][8] Accidental exposure to acid can lead to its removal. |
| Over-alkylation | - Use a slight excess of the N-BOC-3-hydroxymethylazetidine relative to the propylating agent. | While less common, it's a good practice to control stoichiometry to prevent potential side reactions. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of N-BOC-3-(Propoxymethyl)azetidine?
A1: A common and practical starting material is 3-hydroxyazetidine or its hydrochloride salt.[9] This can be protected with Boc₂O to give N-BOC-3-hydroxyazetidine, which can then be converted to the hydroxymethyl derivative via standard functional group manipulations, or one can start from a commercially available N-BOC-3-hydroxymethylazetidine.
Q2: How can I monitor the progress of these reactions?
A2: Thin-layer chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between your starting material and product (e.g., a mixture of hexanes and ethyl acetate). Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, LC-MS or GC-MS are recommended.
Q3: What are the key safety precautions I should take?
A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is highly flammable and reacts violently with water; handle it with extreme care under an inert atmosphere. Strong acids and bases are corrosive. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Q4: My final product is an oil. How can I best purify it?
A4: Purification by silica gel column chromatography is typically effective.[2] A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. The polarity of the eluent can be adjusted based on the TLC analysis.
Section 3: Experimental Protocols & Visualizations
Protocol 1: N-BOC Protection of 3-Hydroxyazetidine
-
To a solution of 3-hydroxyazetidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting with an organic solvent like ethyl acetate.[5]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-BOC-3-hydroxyazetidine.[5]
-
Purify by column chromatography if necessary.
Protocol 2: Williamson Ether Synthesis
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-BOC-3-hydroxymethylazetidine (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add 1-iodopropane (1.1 eq) dropwise.
-
Heat the reaction to 60 °C and stir for 4-12 hours, monitoring by TLC.[4]
-
After completion, cool the reaction to 0 °C and carefully quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.[5]
-
Purify the crude product by column chromatography.
Visualizations
Caption: Synthetic workflow for N-BOC-3-(Propoxymethyl)azetidine.
Caption: Troubleshooting logic for Williamson ether synthesis.
References
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
Frontiers in Chemistry. (2023, September 18). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]
-
PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Retrieved from [Link]
-
National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Royal Society of Chemistry. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
-
Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]
-
ResearchGate. (2025, September 23). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link]
-
National Institutes of Health. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Retrieved from [Link]
-
TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]
-
YouTube. (2021, December 9). Synthesis of Ethers from Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
ResearchGate. (2023, July 21). Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. Retrieved from [Link]
- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
-
Royal Society of Chemistry. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]
Sources
- 1. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 2. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tailoredread.com [tailoredread.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting N-BOC Deprotection in Azetidine-Containing Molecules
Welcome to the technical support center for scientists and researchers navigating the specific challenges of N-BOC deprotection on molecules containing the azetidine moiety. The tert-butyloxycarbonyl (BOC) group is a cornerstone of amine protection in modern synthesis due to its stability under many conditions.[1][2] However, its removal, typically under acidic conditions, presents a unique problem when dealing with strained ring systems like azetidines.[3][4]
The inherent ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to undesired ring-opening reactions, particularly under the acidic conditions required for BOC cleavage.[4] This guide provides in-depth, experience-driven troubleshooting advice, validated protocols, and the chemical reasoning behind them to help you successfully deprotect your azetidine-containing compounds while preserving the integrity of the crucial four-membered ring.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered in the lab.
Q1: My reaction is incomplete. I still see a significant amount of N-BOC starting material by TLC/LC-MS. What's the first thing I should try?
A: Incomplete deprotection is often a matter of insufficient acid strength or stoichiometry.[5] The standard mechanism involves protonation of the BOC carbonyl, followed by loss of a stable tert-butyl cation.[6] If this equilibrium is not sufficiently pushed towards the product, the reaction will stall.
-
Initial Step: The simplest adjustment is to increase the concentration or number of equivalents of your acid. For instance, if you are using 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider increasing to 30-50%.
-
Alternative: If increasing acid concentration is not desirable due to other sensitive functional groups, extending the reaction time or gently warming the reaction to 30-40°C can also drive it to completion.[5][7] Always monitor closely by LC-MS to avoid decomposition.
Q2: I'm getting my desired product, but my yield is low and I see a major side product with a mass of +56 amu. What is happening?
A: This is a classic sign of tert-butylation. The mechanism of BOC deprotection generates a tert-butyl cation as a byproduct.[6][8] This cation is a potent electrophile and can alkylate nucleophilic sites on your molecule, including the newly deprotected azetidine nitrogen or other electron-rich moieties (e.g., indoles, phenols).
-
The Solution - Scavengers: To prevent this, you must add a "scavenger" to your reaction. A scavenger is a molecule designed to irreversibly trap the tert-butyl cation.[9][10]
Q3: I suspect my azetidine ring is opening. How can I confirm this and, more importantly, how do I prevent it?
A: Ring-opening is the most critical side reaction for this class of compounds.[3] The protonated azetidine ring is activated towards nucleophilic attack, which can come from the acid's counter-ion (e.g., Cl⁻), solvent, or even intramolecularly from another functional group on your molecule.[3]
-
Confirmation: The ring-opened product will have the same mass as a hydrated version of your desired product (M+18) if water is the nucleophile, or another mass corresponding to the nucleophile that attacked. You will also see a disappearance of the characteristic azetidine signals in the ¹H NMR spectrum and the appearance of new signals corresponding to a linear amino alcohol or related structure.
-
Prevention: This is a sign that your conditions are too harsh.
-
Lower the Temperature: Perform the reaction at 0°C or even -20°C to slow the rate of the undesired ring-opening.
-
Use a Milder Acid: Switch from TFA to a less aggressive acid like 4M HCl in Dioxane, or p-toluenesulfonic acid (TsOH).[7][11]
-
Change Solvents: Ethers like 1,4-dioxane can be used as alternatives to chlorinated solvents.[12]
-
Q4: Are there effective alternatives to strong Brønsted acids like TFA and HCl?
A: Yes. When dealing with highly sensitive substrates, Lewis acid-mediated or other mild deprotection methods are superior choices.[11][13]
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) can effectively catalyze BOC removal under milder, often non-protic, conditions.[8][11][14] These methods avoid the high concentration of protons that can lead to ring degradation.
-
Other Conditions: For specific substrates, methods using reagents like oxalyl chloride in methanol have been developed for extremely mild deprotection at room temperature.[1]
Section 2: In-Depth Troubleshooting & Chemical Logic
Guide 1: Optimizing Acid-Mediated Deprotection
The choice and concentration of acid are the most critical variables. The goal is to find a concentration that cleaves the BOC group efficiently without protonating the azetidine nitrogen to an extent that promotes ring-opening.
| Parameter | Standard Condition | Troubleshooting Action & Rationale |
| Acid | 20-50% TFA in DCM | Problem: Ring Opening. Switch to 4M HCl in Dioxane or TsOH in DME. Rationale: Using a less harsh acid reduces the equilibrium concentration of the protonated, activated azetidinium species.[3][7] |
| Temperature | Room Temperature (20-25°C) | Problem: Side Products/Decomposition. Reduce to 0°C or -20°C. Rationale: Low temperature disfavors the higher activation energy pathway of ring-opening relative to the desired deprotection. |
| Scavenger | None (often overlooked) | Problem: +56 amu side product. Add 5-10% v/v Triethylsilane (TES) or Anisole. Rationale: These agents are sacrificial nucleophiles that rapidly and irreversibly trap the electrophilic t-butyl cation byproduct.[9] |
| Reaction Time | 1-2 hours | Problem: Incomplete Reaction. Increase time to 4-6 hours or warm gently to 40°C. Rationale: Provides more time for the reaction to reach completion, but requires careful monitoring to ensure decomposition doesn't become the major pathway.[5][15] |
Visualizing the Troubleshooting Workflow
This decision tree illustrates a logical approach to troubleshooting common issues.
Caption: A decision tree for troubleshooting N-BOC deprotection.
The Critical Role of Cation Scavengers
Without a scavenger, the liberated t-butyl cation can cause havoc. The diagram below illustrates how a scavenger like Triethylsilane (TES) intercepts this reactive intermediate.
Caption: Mechanism showing scavenger trapping the t-butyl cation.
Section 3: Validated Experimental Protocols
Protocol 1: Standard Deprotection with TFA and a Scavenger
This protocol is the first choice for robust substrates.
-
Preparation: Dissolve the N-BOC-azetidine substrate in Dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask equipped with a stir bar.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Reagents: Add Triethylsilane (TES, 0.1 mL per 1 mL of DCM, ~10% v/v). Slowly add Trifluoroacetic Acid (TFA, 0.3 mL per 1 mL of DCM, ~30% v/v) dropwise.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS every hour. A typical reaction time is 1-3 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue is the amine TFA salt. It can be used as is, or the free base can be obtained by dissolving the residue in an organic solvent (e.g., ethyl acetate), washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), drying the organic layer over anhydrous sodium sulfate (Na₂SO₄), filtering, and concentrating.[5][16]
Protocol 2: Mild Deprotection with HCl in Dioxane
This is a milder alternative for more sensitive molecules.
-
Preparation: Dissolve the N-BOC-azetidine substrate in a minimal amount of a co-solvent like Methanol or DCM (if necessary for solubility) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C.
-
Addition of Acid: Add a solution of 4.0 M HCl in 1,4-Dioxane (typically 5-10 equivalents) dropwise.
-
Reaction: Stir the reaction at 0°C, monitoring carefully by LC-MS. If the reaction is sluggish, it can be allowed to warm slowly to room temperature. Reaction times can vary from 2 to 12 hours.
-
Workup: Upon completion, the solvent is typically removed under reduced pressure. The resulting solid is the hydrochloride salt of the deprotected amine, which is often crystalline and can be isolated by filtration.
Protocol 3: Lewis Acid-Catalyzed Deprotection with ZnBr₂
An excellent choice for substrates with other acid-sensitive groups like t-butyl esters.[14]
-
Preparation: In an inert atmosphere (e.g., under Nitrogen or Argon), dissolve the N-BOC-azetidine substrate in an anhydrous aprotic solvent like DCM or Diethyl Ether.
-
Addition of Lewis Acid: Add Zinc Bromide (ZnBr₂, typically 1.5 - 2.0 equivalents) portion-wise.
-
Reaction: Stir the resulting suspension at room temperature. Lewis acid-mediated deprotections can be slower, so allow 12-24 hours for the reaction to proceed. Monitor by LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ or a mild base like Rochelle's salt.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the free amine product.
References
-
Agrawal, N. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), pp.25191–25197. [Link]
-
Cravotto, G. et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(4), p.1480. [Link]
-
Jia, Y. et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). [Link]
-
ResearchGate (2016). Any suggestion on Boc deprotection without using acid?. ResearchGate Forum.[Link]
-
Coldham, I. et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), pp.86–89. [Link]
-
Scott, J.D. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), pp.1631–1636. [Link]
-
Common Organic Chemistry (n.d.). Boc Deprotection Mechanism - TFA. commonorganicchemistry.com.[Link]
-
Cernijenko, A. et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), pp.3367–3387. [Link]
-
ACS GCI Pharmaceutical Roundtable (n.d.). Deprotection by Lewis Acids. acs.org.[Link]
-
Pearson, D.A. et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Journal of Organic Chemistry, 54(15), pp.3591-3599. [Link]
-
St. Fleur, P. et al. (2013). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 19(8), pp.512-517. [Link]
-
Larrivée-Abankwa, M. et al. (2009). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Journal of Combinatorial Chemistry, 11(4), pp.575–578. [Link]
-
Common Organic Chemistry (n.d.). Boc Deprotection (TFA). commonorganicchemistry.com.[Link]
-
Kaul, R. et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Journal of Organic Chemistry, 69(18), pp.6131–6133. [Link]
-
ACS GCI Pharmaceutical Roundtable (n.d.). Specific solvent issues with BOC deprotection. acs.org.[Link]
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Boc Deprotection - TFA [commonorganicchemistry.com]
Stability issues and degradation pathways of N-BOC-3-(Propoxymethyl)azetidine.
Technical Support Center: N-BOC-3-(propoxymethyl)azetidine
Introduction
Welcome to the technical support guide for N-BOC-3-(propoxymethyl)azetidine. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability, handling, and potential degradation pathways of this versatile building block. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results. The advice herein is grounded in the fundamental principles of carbamate and strained-ring heterocycle chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for N-BOC-3-(propoxymethyl)azetidine?
A1: Proper storage is critical to maintain the compound's purity. We recommend the following:
-
Temperature: Store refrigerated at 2-8°C for long-term stability. Some suppliers recommend cold-chain transport to prevent degradation during shipping.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize contact with atmospheric moisture and acidic gases (like CO₂).
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
-
Handling: Briefly warm the vial to room temperature before opening to prevent condensation of moisture onto the compound. Use clean, dry syringes or spatulas. Avoid contact with acidic materials. General guidelines for storing amines and their derivatives recommend keeping them in a cool, dry, well-ventilated area away from incompatible materials and ignition sources.[2]
Q2: I see a new, more polar spot on my TLC plate after storing the compound for a few weeks. What is it?
A2: The most likely impurity is the BOC-deprotected free amine, 3-(propoxymethyl)azetidine. The N-BOC group is highly sensitive to acid.[3][4] Trace amounts of acidic impurities on glassware, in solvents, or from the air can catalyze the slow hydrolysis of the carbamate, yielding the free amine, carbon dioxide, and isobutylene. This free amine is significantly more polar and will have a lower Rf value on silica gel TLC.
Q3: Is this compound stable in standard chromatographic purification conditions?
A3: Generally, yes, but with an important caveat. It is stable to standard silica gel chromatography using neutral solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol). However, prolonged exposure to silica gel (which can be slightly acidic) or the use of acidic additives can cause partial deprotection. If you observe streaking or the appearance of a new baseline spot during chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), and then re-equilibrating with your mobile phase.
In-Depth Degradation Pathways
The chemical stability of N-BOC-3-(propoxymethyl)azetidine is primarily governed by two structural features: the acid-labile N-BOC protecting group and the strained azetidine ring .
Pathway 1: Acid-Catalyzed N-BOC Deprotection
This is the most common and facile degradation pathway. The tert-butoxycarbonyl (BOC) group is designed to be removed under acidic conditions.[5] The mechanism proceeds via protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate rapidly decarboxylates to yield the free secondary amine.[6]
This reaction can be triggered by strong acids like trifluoroacetic acid (TFA) and HCl, but also inadvertently by weaker Lewis acids or protic solvents, especially with prolonged exposure or heat.[4][7]
Caption: Acid-catalyzed removal of the N-BOC group.
Pathway 2: Azetidine Ring-Opening
The azetidine ring possesses significant ring strain (~25.4 kcal/mol), making it susceptible to nucleophilic ring-opening, particularly after activation.[8][9][10][11] While more stable than an aziridine, the ring can be opened under harsh acidic conditions.[9] The degradation likely proceeds through the formation of a reactive azetidinium ion after the BOC group has been removed.[12] A nucleophile (e.g., a solvent molecule like water or methanol, or a counter-ion like Cl⁻) can then attack one of the ring carbons, leading to irreversible ring-opening.
This pathway is less common under standard handling conditions but becomes a significant concern in reactions involving strong acids and nucleophiles, especially at elevated temperatures. The resulting product would be a substituted 3-amino-1-propanol derivative, representing a complete loss of the desired scaffold.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low or inconsistent yields in subsequent reactions. | 1. Starting material degradation: The N-BOC group has partially cleaved, reducing the concentration of the active reagent. 2. In-situ deprotection: The reaction conditions (e.g., presence of a Lewis acid) are removing the BOC group. | 1. Verify Purity: Before each use, run a quick ¹H NMR or LC-MS to confirm the purity of the starting material. See Protocol 1 below. 2. Buffer the Reaction: If trace acid is suspected, add a non-nucleophilic base (e.g., 2,6-lutidine, proton sponge). 3. Re-evaluate Conditions: Ensure all reagents and solvents are anhydrous and free of acidic impurities. |
| Appearance of multiple unexpected byproducts in LC-MS. | 1. Ring-Opening: Strong acidic or nucleophilic conditions may have caused the azetidine ring to open. 2. Alkylation by t-butyl cation: The tert-butyl cation generated during deprotection may have alkylated a nucleophilic species in your reaction.[3] | 1. Use Milder Conditions: If deprotection is the goal, consider enzymatic or milder acidic methods. If stability is the goal, avoid strong acids altogether. 2. Add a Scavenger: In cases of intended deprotection, add a scavenger like anisole or thioanisole to trap the tert-butyl cation.[3] |
| Reaction fails at elevated temperatures (>100 °C). | Thermal Deprotection: The N-BOC group can be removed thermally, often starting at temperatures around 150°C.[13][14] This can occur even without an acid catalyst.[13] | 1. Lower Reaction Temperature: If possible, find alternative conditions that do not require high heat. 2. Choose a More Stable Protecting Group: If high temperatures are unavoidable, consider replacing the BOC group with a more thermally robust protecting group (e.g., Benzyl). |
Troubleshooting Workflow: Low Reaction Yield
Sources
- 1. 1373233-10-3|N-BOC-3-(Propoxymethyl)azetidine|BLD Pharm [bldpharm.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
Technical Support Center: Navigating Reactions with N-BOC-3-(Propoxymethyl)azetidine
Welcome to the technical support center for N-BOC-3-(propoxymethyl)azetidine. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating this versatile building block into their synthetic strategies. The inherent ring strain of the azetidine core, while a source of unique reactivity, also presents specific challenges.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to help you manage these challenges and achieve your desired synthetic outcomes.
The Double-Edged Sword: Understanding Azetidine Ring Strain
The reactivity of azetidines is largely governed by a significant ring strain of approximately 25.4 kcal/mol.[1] This strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, makes the azetidine ring susceptible to nucleophilic attack and ring-opening reactions.[1][2] The N-BOC (tert-butyloxycarbonyl) protecting group plays a crucial role in mitigating this reactivity, allowing for more controlled functionalization. However, the conditions required for its removal can themselves trigger undesired ring-opening pathways. This guide will focus on strategies to maintain the integrity of the azetidine ring throughout your synthetic sequence.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during reactions involving N-BOC-3-(propoxymethyl)azetidine, providing explanations grounded in chemical principles and offering practical solutions.
Issue 1: Ring-Opening During N-BOC Deprotection
Symptom: You observe the formation of linear amine byproducts, such as N-(3-chloro-2-(propoxymethyl)propyl)amine or related rearranged products, upon treatment with strong acid for BOC deprotection.
Causality: The acidic conditions required for BOC deprotection can protonate the azetidine nitrogen, activating the ring towards nucleophilic attack by the counter-ion (e.g., chloride from HCl or trifluoroacetate from TFA). This leads to cleavage of the C-N bond and loss of the cyclic structure. The presence of the ether oxygen in the propoxymethyl substituent could potentially be protonated under very strong acidic conditions, further influencing the electronic nature of the ring and its susceptibility to opening.
Solutions:
-
Milder Acidic Conditions: Opt for less harsh acidic conditions. For instance, using a solution of HCl in a non-nucleophilic solvent like 1,4-dioxane at low temperatures (0 °C to room temperature) can be effective for BOC removal while minimizing ring-opening.[3] Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to the acid.
-
Alternative Deprotection Methods:
-
Thermal Deprotection: In some cases, heating the N-BOC protected amine in a suitable solvent can lead to clean deprotection, although this is substrate-dependent and requires careful optimization to avoid other thermal decomposition pathways.
-
Lewis Acid Catalysis: Certain Lewis acids can facilitate BOC deprotection under milder conditions than Brønsted acids. However, care must be taken as Lewis acids can also promote ring-opening.[1]
-
-
Scavengers: The use of a cation scavenger, such as triethylsilane (TES), during acidic deprotection can help to trap the reactive tert-butyl cation generated, which can sometimes participate in side reactions.
Experimental Protocol: Optimized N-BOC Deprotection
-
Dissolve N-BOC-3-(propoxymethyl)azetidine (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 4 M solution of HCl in 1,4-dioxane (2.0-4.0 eq).
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes.
-
Once the starting material is consumed, carefully quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
| Parameter | Standard Conditions (High Risk of Ring Opening) | Optimized Conditions (Minimized Ring Opening) |
| Acid | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 4 M HCl in 1,4-dioxane |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Monitoring | Endpoint analysis after several hours | Frequent monitoring (every 30 min) |
Issue 2: Low Yield in Nucleophilic Substitution Reactions at the Azetidine Nitrogen (Post-Deprotection)
Symptom: After successful BOC deprotection, subsequent N-alkylation or N-acylation reactions result in low yields of the desired product.
Causality: The free azetidine is a good nucleophile, but it can also be sterically hindered. Incomplete reactions can be due to insufficient reactivity of the electrophile, steric hindrance, or suboptimal reaction conditions. Additionally, if the deprotection step generated the hydrochloride salt, the free base needs to be effectively liberated for it to act as a nucleophile.
Solutions:
-
Choice of Base: When starting from the hydrochloride salt, use a non-nucleophilic base to liberate the free amine. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. For sterically hindered electrophiles, a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[11.5.0]undec-7-ene) might be necessary.
-
Solvent Selection: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices for N-alkylation and N-acylation reactions.
-
Activation of the Electrophile: For acylation reactions with carboxylic acids, in-situ activation with coupling agents like HATU, HBTU, or PyBOP is highly recommended, especially for sterically demanding couplings.[4]
Experimental Protocol: N-Acylation of 3-(Propoxymethyl)azetidine
-
To a solution of 3-(propoxymethyl)azetidine hydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq) and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add the carboxylic acid/HATU solution to the azetidine solution.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Can the ether linkage in the 3-(propoxymethyl) substituent be cleaved under reaction conditions?
A1: The propyl ether is generally stable under most conditions used for reactions on the azetidine ring, including standard N-BOC deprotection and nucleophilic substitutions. However, very strong acidic conditions (e.g., HBr or HI) or harsh Lewis acids could potentially cleave the ether. It is always advisable to use the mildest effective conditions.
Q2: How does the 3-(propoxymethyl) substituent affect the pKa of the azetidine nitrogen?
A2: The ether group is weakly electron-withdrawing through an inductive effect, which would be expected to slightly decrease the basicity (lower the pKa) of the azetidine nitrogen compared to an unsubstituted azetidine. However, this effect is generally small and should not significantly impact most standard coupling reactions.
Q3: Is N-BOC-3-(propoxymethyl)azetidine stable to storage?
A3: Yes, as an N-BOC protected amine, it is generally stable to long-term storage under standard laboratory conditions (cool, dry, and dark). The primary instability is associated with the high ring strain, which is managed by the BOC group.[5]
Q4: Can I perform reactions on the propoxy group without affecting the azetidine ring?
A4: This would be challenging. Any reaction targeting the propoxy group would likely require conditions that could compromise the integrity of the strained azetidine ring or the BOC protecting group. It is generally more synthetically efficient to introduce the desired functionalized side chain at the 3-position of the azetidine ring from a suitable precursor.
Visualizing Reaction Pathways and Troubleshooting
Decision Tree for N-BOC Deprotection
Caption: Troubleshooting flowchart for N-BOC deprotection.
Proposed Mechanism of Acid-Catalyzed Ring Opening
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Protecting Groups for 3-(Propoxymethyl)azetidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the protection strategies for 3-(propoxymethyl)azetidine. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with the commonly used tert-butyloxycarbonyl (Boc) protecting group and require robust, orthogonal alternatives. This guide provides in-depth FAQs, troubleshooting protocols, and comparative data to inform your synthetic strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the selection and implementation of alternative protecting groups for the azetidine nitrogen.
Q1: Why would I need an alternative to the Boc group for 3-(propoxymethyl)azetidine?
While the Boc group is widely used due to its reliable installation and general stability, its removal requires acidic conditions (e.g., TFA, HCl).[1] This can be problematic in several scenarios:
-
Presence of other acid-labile groups: If your molecule contains other acid-sensitive functionalities, such as tert-butyl esters, acetals, or silyl ethers, they may be cleaved simultaneously.[2]
-
Substrate Sensitivity: The strained four-membered ring of azetidine can be susceptible to ring-opening or decomposition under harsh acidic conditions.[3][4]
-
Side Reactions: The tert-butyl cation generated during deprotection can cause unwanted side reactions, such as the alkylation of nucleophilic residues like tryptophan or methionine in peptide synthesis.[5][6]
-
Orthogonality Requirements: In a multi-step synthesis, you may need a protecting group that can be removed without affecting the Boc group, or vice-versa. This is known as an orthogonal protection strategy.[7][8]
Q2: What are the most common and reliable alternatives to the Boc group?
The most field-proven alternatives for the azetidine nitrogen fall into three main categories:
-
Carbamates: The benzyloxycarbonyl (Cbz or Z) group is a classic choice, removed by catalytic hydrogenolysis.[9][10]
-
Benzyl-type Groups: The benzyl (Bn) group is robust and is also typically removed by hydrogenolysis.[11][12]
-
Sulfonamides: Groups like tosyl (Ts) or nosyl (Ns) are exceptionally stable to a wide range of conditions and are removed using strong reducing agents.[2][13]
Q3: How do I choose the best protecting group for my specific reaction sequence?
The selection process hinges on the principle of orthogonality . A protecting group is considered orthogonal if it can be removed under conditions that do not affect other protecting groups present in the molecule.[7][8] Consider the entire synthetic route:
-
If your downstream steps involve strong acids: A Cbz or Bn group is ideal, as they are stable to acid but cleaved by hydrogenolysis.
-
If your synthesis requires catalytic hydrogenation (e.g., to reduce a nitro group or alkyne): You cannot use a Cbz or Bn group. In this case, a Boc group (if acid is tolerated later) or a highly stable sulfonamide group would be preferable.
-
If you need to perform reactions under strongly basic or nucleophilic conditions: The Boc group is an excellent choice due to its stability.[1] Sulfonamides are also exceptionally robust under these conditions.
Q4: What are the stability concerns with the azetidine ring itself during deprotection?
The azetidine ring possesses significant ring strain (~25.4 kcal/mol), making it more reactive than larger rings like pyrrolidine but more stable than aziridines.[3] This inherent strain can lead to decomposition, particularly under acidic conditions where protonation of the ring nitrogen can facilitate nucleophilic attack and ring-opening.[4] Therefore, when using acid-labile groups like Boc, it is crucial to use the mildest conditions possible and carefully monitor the reaction to avoid degradation of the azetidine core.
Section 2: Comparative Guide to Alternative Protecting Groups
The following table provides a comparative overview of the most viable alternatives to the Boc group for protecting 3-(propoxymethyl)azetidine.
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile & Key Considerations |
| Boc (Reference) | (tert-Butoxycarbonyl) | Boc₂O, base (e.g., NaHCO₃, Et₃N), in CH₂Cl₂ or THF.[1] | Strong acid (TFA, HCl in dioxane/MeOH).[5] | Stable to base, nucleophiles, and hydrogenolysis. Labile to strong acids. Risk of t-butyl cation side reactions.[6] |
| Cbz (Z) | (Benzyloxycarbonyl) | Cbz-Cl, base (e.g., NaHCO₃, K₂CO₃), in a biphasic system (e.g., Dioxane/H₂O).[9][10] | H₂, Pd/C in MeOH or EtOH (Catalytic Hydrogenolysis). Can also be cleaved by strong acids (HBr/AcOH) or dissolving metals.[9] | Stable to mild/moderate acid and base. Labile to hydrogenolysis. Not suitable for molecules with other reducible groups (alkenes, alkynes, nitro groups). |
| Bn | (Benzyl) | Benzyl bromide (BnBr), base (e.g., K₂CO₃), in ACN or DMF.[12] | H₂, Pd/C in MeOH or EtOH (Catalytic Hydrogenolysis).[12] Oxidative cleavage is also possible. | Very Stable to a wide range of conditions (acid, base, organometallics). Labile to hydrogenolysis. Shares limitations with Cbz regarding reducible groups. |
| Ts | (p-Toluenesulfonyl) | Tosyl chloride (Ts-Cl), base (e.g., Pyridine, Et₃N), in CH₂Cl₂.[13] | Harsh reducing conditions: Na/NH₃(l), SmI₂, or Mg/MeOH. Not easily cleaved. | Extremely Stable to strong acids, bases, and oxidative/reductive conditions (except for specific cleavage reagents). Its robustness can make deprotection challenging. |
Section 3: Troubleshooting and Experimental Protocols
This section provides practical guidance for common experimental challenges and detailed, step-by-step protocols for key protection/deprotection sequences.
Troubleshooting Guide
Problem 1: My Boc deprotection with TFA is causing degradation of my product or cleaving other acid-labile groups.
-
Causality: Strong acids like neat TFA can be too harsh. The generated tert-butyl cation can also cause unwanted alkylation.[5]
-
Solution 1 (Milder Conditions): Attempt the deprotection with a milder acid, such as 4M HCl in dioxane or 10% H₂SO₄ in dioxane, often at 0°C to room temperature. Monitor the reaction carefully by TLC or LC-MS to minimize degradation.
-
Solution 2 (Orthogonal Group): Your substrate is likely not compatible with strong acid. Re-evaluate your synthetic strategy and utilize an orthogonal protecting group like Cbz , which is removed under neutral hydrogenolysis conditions.
Problem 2: I need to perform a reaction under strongly basic conditions (e.g., saponification of an ester) and my protecting group is not stable.
-
Causality: While many protecting groups are stable to base, certain conditions can cause issues. For example, Fmoc is specifically designed to be base-labile.
-
Solution: For reactions requiring strong bases, the Boc and Sulfonamide (Ts, Ns) groups are exceptionally stable and the preferred choice.[1][14]
Problem 3: My Cbz deprotection via catalytic hydrogenolysis is slow or incomplete.
-
Causality: The palladium catalyst can be poisoned by sulfur-containing compounds, certain nitrogen heterocycles, or trace metals. The substrate may also be poorly soluble.
-
Solution 1 (Change Catalyst/Conditions): Increase the catalyst loading (e.g., from 10 mol% to 20 mol% Pd/C). Switch to a different catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), which is often more effective and resistant to poisoning. Adding a small amount of acid (e.g., 1 equivalent of HCl or AcOH) can sometimes accelerate the reaction.
-
Solution 2 (Alternative Deprotection): If hydrogenolysis is not feasible, consider alternative cleavage methods for Cbz, such as using HBr in acetic acid, provided the rest of your molecule can tolerate these strongly acidic conditions.[9]
Problem 4: I am observing ring-opening of the azetidine during my deprotection step.
-
Causality: This is a classic sign that the reaction conditions are too harsh for the strained azetidine ring, most commonly seen with strong acids.[4]
-
Solution: Immediately switch to a milder deprotection method. If you are using a Boc group, try the gentlest acidic conditions that still afford deprotection. However, the most robust solution is to employ a protecting group that is cleaved under non-acidic conditions. Catalytic hydrogenolysis for a Cbz or Bn group is the ideal alternative , as it proceeds under neutral pH and is far less likely to induce ring-opening.
Experimental Protocols
Protocol 1: N-Cbz Protection of 3-(propoxymethyl)azetidine
This protocol describes the installation of the benzyloxycarbonyl (Cbz) group.
-
Dissolution: Dissolve 3-(propoxymethyl)azetidine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Base Addition: Cool the solution to 0°C in an ice bath and add sodium carbonate (Na₂CO₃) (2.5 eq).
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield N-Cbz-3-(propoxymethyl)azetidine.
Protocol 2: Deprotection of N-Cbz-3-(propoxymethyl)azetidine via Hydrogenolysis
This protocol details the removal of the Cbz group under neutral conditions.
-
Setup: Dissolve N-Cbz-3-(propoxymethyl)azetidine (1.0 eq) in methanol (MeOH) or ethanol (EtOH).
-
Inerting: Place the flask under an inert atmosphere by evacuating and backfilling with nitrogen or argon several times.
-
Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, 10 mol% by weight).
-
Hydrogenation: Evacuate the flask again and backfill with hydrogen gas (H₂), typically using a balloon or a Parr hydrogenation apparatus.
-
Reaction: Stir the suspension vigorously under a positive pressure of H₂ at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully vent the H₂ atmosphere and purge with nitrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 3-(propoxymethyl)azetidine. The product is often pure enough for subsequent steps without further purification.
Section 4: Visual Workflows
The following diagrams illustrate key decision-making processes and reaction pathways discussed in this guide.
Caption: Decision workflow for selecting an N-protecting group.
Caption: Reaction workflow for the Cbz protection and deprotection cycle.
References
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24).
- 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021-03-05).
- Protective Groups - Organic Chemistry Portal.
- Azetidine synthesis - Organic Chemistry Portal.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online.
- Boc-Protected Amino Groups - Organic Chemistry Portal.
- Stability of different azetidine esters. Condition D: PG-azetidine (1... - ResearchGate.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024-05-17).
- Azetidines - Enamine.
- Amino Acid Derivatives for Peptide Synthesis.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021-09-30).
- Cbz-Protected Amino Groups - Organic Chemistry Portal.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed.
- Progress of N-Benzyl Removal - SIOC Journals.
- Benzylamines - Organic Chemistry Portal.
- 26.04 Protecting Groups for Amines: Sulfonamides - YouTube. (2020-05-18).
- Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. (2025-07-31).
- BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. sioc-journal.cn [sioc-journal.cn]
- 12. Benzylamines [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Protective Groups [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with N-BOC-3-(Propoxymethyl)azetidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for catalyst selection and troubleshooting in cross-coupling reactions involving the versatile building block, N-BOC-3-(propoxymethyl)azetidine. The unique structural features of this substrate, namely the sterically demanding azetidine ring and the N-BOC protecting group, present specific challenges and considerations for achieving high-yielding and clean transformations. This resource is designed to navigate these complexities with field-proven insights and scientifically grounded protocols.
Catalyst Selection Workflow
The selection of an appropriate catalyst system is paramount for a successful cross-coupling reaction. The following workflow provides a systematic approach to choosing the optimal combination of palladium precursor, ligand, and base for your specific transformation involving N-BOC-3-(propoxymethyl)azetidine.
Caption: A streamlined workflow for catalyst selection in cross-coupling reactions.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when performing cross-coupling reactions with N-BOC-3-(propoxymethyl)azetidine.
Q1: What are the primary challenges when using N-BOC-3-(propoxymethyl)azetidine in cross-coupling reactions?
The primary challenges stem from the inherent properties of the azetidine ring and the N-BOC protecting group. The four-membered azetidine ring is strained, which can influence its stability under certain reaction conditions. Additionally, the bulky tert-butoxycarbonyl (BOC) protecting group can introduce steric hindrance around the reaction center, potentially slowing down the catalytic cycle.
Q2: Which palladium precursors are generally recommended for these reactions?
Commonly used and effective palladium precursors include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are often used in combination with a suitable ligand to form the active catalytic species in situ.
Q3: How do I choose the right ligand for my specific cross-coupling reaction?
The choice of ligand is critical and depends on the type of cross-coupling reaction.
-
For Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands are often preferred. Ligands like SPhos, XPhos, and RuPhos have shown great success in facilitating the coupling of sterically hindered substrates.
-
For Buchwald-Hartwig aminations, biarylphosphine ligands such as BrettPhos and RuPhos are excellent choices, as they can promote the C-N bond formation with a wide range of amines.
-
For Sonogashira couplings, a combination of a palladium catalyst and a copper(I) co-catalyst is traditionally used, often with a phosphine ligand like triphenylphosphine (PPh₃).
-
For Heck reactions, phosphine-free palladium systems can be effective, although phosphine ligands may be required for more challenging substrates.
Q4: What is the role of the base in these reactions, and how do I select one?
The base plays a crucial role in the catalytic cycle, often facilitating the transmetalation step in Suzuki-Miyaura reactions or the deprotonation of the amine in Buchwald-Hartwig aminations.
-
For Suzuki-Miyaura reactions, inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used.
-
For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required.
-
For Sonogashira and Heck reactions, amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently employed.
Q5: Can the N-BOC protecting group be cleaved under the reaction conditions?
The N-BOC group is generally stable under most palladium-catalyzed cross-coupling conditions. However, prolonged reaction times at high temperatures in the presence of strong acids or bases could potentially lead to its partial or complete removal. It is crucial to monitor the reaction for any deprotection. The BOC group is known to be sensitive to acidic conditions.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during cross-coupling reactions with N-BOC-3-(propoxymethyl)azetidine.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive Catalyst: The palladium catalyst may not have been properly activated or may have decomposed. | Ensure proper inert atmosphere techniques (degassing of solvents, use of a glovebox). Consider using a pre-formed palladium-ligand complex. |
| Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrate or reaction type. | Screen a panel of ligands with varying steric and electronic properties (e.g., Buchwald or CataCXium ligands). | |
| Incorrect Base: The base may be too weak to facilitate the necessary steps in the catalytic cycle. | For Suzuki reactions, try a stronger base like Cs₂CO₃. For Buchwald-Hartwig, ensure a strong, non-nucleophilic base is used. | |
| Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for substrate or product decomposition. | |
| Formation of Side Products | Homocoupling of Boronic Acid (Suzuki): This can occur if the transmetalation is slow compared to other pathways. | Use a higher catalyst loading or a more electron-rich ligand to accelerate the catalytic cycle. |
| Protodeborylation of Boronic Acid (Suzuki): The boronic acid may be unstable under the reaction conditions. | Use a milder base or anhydrous conditions. Consider using a boronate ester (e.g., pinacol boronate) which is often more stable. | |
| β-Hydride Elimination: This can be an issue with certain substrates, leading to undesired alkene byproducts. | Employ ligands that promote a rapid reductive elimination, such as bulky biarylphosphines. | |
| Reaction Stalls | Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction. | Add a fresh portion of the catalyst and ligand to the reaction mixture. |
| Inhibition by Reactants or Products: A component in the reaction mixture may be inhibiting the catalyst. | Try diluting the reaction mixture or consider a different solvent system. |
Recommended Catalyst Systems for N-BOC-3-(propoxymethyl)azetidine
The following table provides starting recommendations for catalyst systems for various cross-coupling reactions. Optimization will likely be necessary for specific substrates.
| Reaction Type | Palladium Precursor | Recommended Ligand(s) | Recommended Base(s) | Typical Solvent(s) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BrettPhos, RuPhos, Xantphos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃, XPhos | Et₃N, DIPEA | THF, DMF |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with N-BOC-3-(propoxymethyl)azetidine-boronic acid pinacol ester.
Materials:
-
N-BOC-3-(propoxymethyl)azetidine-boronic acid pinacol ester
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv), N-BOC-3-(propoxymethyl)azetidine-boronic acid pinacol ester (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Solvent Addition: Add anhydrous toluene to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.
-
Anhydrous Solvent: Water can lead to protodeborylation of the boronic acid ester, reducing the yield of the desired product.
-
Ligand-to-Metal Ratio: A 2:1 ligand-to-palladium ratio is often optimal for monoligated palladium species that are highly active in the catalytic cycle.
-
Excess Boronic Ester: A slight excess of the boronic ester is used to ensure complete consumption of the limiting aryl bromide.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
-
MDPI. (n.d.). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Retrieved from [Link]
-
ResearchGate. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule. Retrieved from [Link]
-
National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solvent-free Sonogashira coupling reaction via high speed ball milling. Retrieved from [Link]
-
ACS Publications. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Retrieved from [Link]
-
ACS Publications. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. Retrieved from [Link]
-
PubMed. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link]
-
ResearchGate. (2025). Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates). Retrieved from [Link]
-
Royal Society of Chemistry. (2009). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3. Retrieved from [Link]
-
ResearchGate. (2025). Microwave-Promoted Heck Reaction Using Pd(OAc)2 as Catalyst under Ligand-Free and Solvent-Free Conditions. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
- PubMed. (2024).
Technical Support Center: Byproduct Identification in N-BOC-3-(Propoxymethyl)azetidine Reactions
Welcome to the technical support center for the synthesis of N-BOC-3-(propoxymethyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthetic process. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your reaction conditions to achieve higher yields and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to N-BOC-3-(propoxymethyl)azetidine and what are the primary expected byproducts?
The most prevalent method for synthesizing N-BOC-3-(propoxymethyl)azetidine is via a Williamson ether synthesis.[1][2] This involves the O-alkylation of N-BOC-3-(hydroxymethyl)azetidine with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a strong base.
The primary expected byproduct is the N-alkylated azetidine, where the propyl group attaches to the nitrogen of the azetidine ring instead of the oxygen of the hydroxyl group. This occurs due to the competitive nucleophilicity of the nitrogen and oxygen atoms.[3]
Q2: My reaction is showing a significant amount of an elimination byproduct. What causes this and how can I prevent it?
The formation of an alkene byproduct, propene in this case, is indicative of an E2 elimination reaction competing with the desired SN2 substitution.[1] This is more likely to occur under the following conditions:
-
Sterically hindered base: Using a bulky base can favor the abstraction of a proton from the propyl halide, leading to elimination.
-
Secondary or tertiary alkyl halides: While you are likely using a primary halide (1-propyl halide), any contamination with 2-propyl halides will significantly increase elimination.
-
High reaction temperatures: Higher temperatures can provide the activation energy needed for the elimination pathway.
To minimize this, ensure you are using a non-hindered base like sodium hydride and a high-purity primary propyl halide. Running the reaction at the lowest effective temperature is also crucial.
Q3: I am observing a byproduct with a mass corresponding to the starting material plus a propyl group, but it's not the desired product. What could it be?
If you have ruled out N-alkylation, another possibility is the formation of a quaternary ammonium salt. This can happen if the nitrogen on the azetidine ring attacks the propyl halide, and then a second alkylation occurs on the same nitrogen, leading to a positively charged species. This is more likely if the Boc protecting group is compromised or if the reaction conditions are harsh.
Q4: Can the N-BOC protecting group be cleaved under the reaction conditions?
While the BOC group is generally stable to the basic conditions of a Williamson ether synthesis, prolonged reaction times or excessively high temperatures, especially in the presence of certain nucleophiles, could potentially lead to its partial or complete removal. If the BOC group is cleaved, the newly exposed secondary amine is highly nucleophilic and will readily react with the propyl halide, leading to N-alkylation and potentially di-alkylation byproducts.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of N-BOC-3-(propoxymethyl)azetidine.
Issue 1: Low Yield of the Desired O-Alkylated Product and Significant Starting Material Remaining
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The base may not be strong enough or used in sufficient quantity to fully deprotonate the hydroxyl group of N-BOC-3-(hydroxymethyl)azetidine, leading to a low concentration of the reactive alkoxide. | Use a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent such as THF or DMF. Ensure at least a stoichiometric amount (1.1-1.5 equivalents) of the base is used. |
| Poor Quality Reagents | The propyl halide may have degraded, or the solvent may not be sufficiently anhydrous. Moisture will quench the strong base. | Use freshly distilled or high-purity anhydrous solvents. Ensure the propyl halide is of high quality. |
| Low Reaction Temperature | The reaction may be too slow at the current temperature to go to completion in a reasonable timeframe. | Gradually increase the reaction temperature, monitoring for the formation of elimination byproducts. A modest increase to 40-60 °C can often improve the reaction rate. |
Experimental Protocol: Optimizing O-Alkylation
-
To a solution of N-BOC-3-(hydroxymethyl)azetidine (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Add 1-iodopropane (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
If the reaction is sluggish, gently heat to 40-50 °C and continue to monitor.
Issue 2: Presence of a Major Byproduct with the Same Mass as the Product
Possible Cause & Identification
This is most likely the N-alkylated isomer.
| Analytical Technique | Expected Observation for N- vs. O-Alkylated Isomer |
| ¹H NMR | The chemical shift of the protons on the carbon adjacent to the heteroatom will be different. For the O-alkylated product, the -CH₂-O- protons will have a distinct chemical shift compared to the -CH₂-N- protons in the N-alkylated byproduct. |
| ¹³C NMR | The chemical shift of the carbon in the -CH₂-O- ether linkage will be further downfield compared to the carbon in the -CH₂-N- amine linkage. |
| LC-MS | The two isomers will likely have different retention times on a standard reverse-phase column. |
Solution:
The most effective way to prevent N-alkylation is to ensure the nitrogen is protected. If you are starting with unprotected 3-(hydroxymethyl)azetidine, you must first install the N-BOC group. If you are already using N-BOC-3-(hydroxymethyl)azetidine, ensure the integrity of the protecting group.
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction and the primary competing byproduct formation pathway.
Caption: Workflow for identifying unknown impurities.
References
-
Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
ChemTalk. Williamson Ether Synthesis. Available at: [Link]
-
Teach the Mechanism. A, B, C's of Williamson Ether Synthesis. Available at: [Link]
-
Cambridge University Press. Williamson Ether Synthesis. Available at: [Link]
Sources
Handling and storage best practices for N-BOC-3-(Propoxymethyl)azetidine
Technical Support Center: N-BOC-3-(Propoxymethyl)azetidine
Welcome to the technical support guide for N-BOC-3-(Propoxymethyl)azetidine (CAS: 1373233-10-3). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your synthetic routes effectively. This guide is structured to address common inquiries and experimental challenges in a direct, problem-solving format.
Section 1: Compound Overview and Key Physicochemical Properties
N-BOC-3-(Propoxymethyl)azetidine is a valuable synthetic intermediate, prized for introducing the strained azetidine motif into drug candidates. The azetidine ring is a privileged scaffold in medicinal chemistry, offering a unique three-dimensional vector for molecular exploration while improving physicochemical properties such as solubility.[1] The molecule's utility is defined by three primary structural features:
-
The N-BOC Group: A robust, yet acid-labile, protecting group that masks the nucleophilicity of the azetidine nitrogen. It is stable to a wide range of basic and nucleophilic conditions.[2]
-
The Azetidine Ring: A four-membered heterocycle whose significant ring strain (approx. 25.4 kcal/mol) makes it more reactive than larger rings like pyrrolidine, facilitating certain synthetic transformations.[1]
-
The Propoxymethyl Ether Side Chain: A generally stable ether linkage that adds lipophilicity and can influence molecular conformation.
| Property | Value | Source(s) |
| CAS Number | 1373233-10-3 | [3] |
| Molecular Formula | C₁₂H₂₃NO₃ | [3] |
| Molecular Weight | 229.32 g/mol | [3] |
| Appearance | Varies; typically a colorless to pale yellow oil or solid | [4][5] |
| Recommended Storage | 2-8°C, under inert atmosphere, protected from light and moisture | [4][6] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [6] |
| Common Solvents | Dichloromethane (DCM), Methanol (MeOH), Dimethyl sulfoxide (DMSO), Ethyl Acetate (EtOAc) | [4][7] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for N-BOC-3-(Propoxymethyl)azetidine?
A: For maximum shelf-life and to prevent degradation, the compound should be stored in a tightly sealed container at 2-8°C (refrigerator temperature).[5] The container headspace should be flushed with an inert gas like argon or nitrogen to displace oxygen and moisture. While stable under normal conditions, prolonged exposure to atmospheric moisture can lead to slow hydrolysis, and exposure to light can potentially initiate radical pathways. Some suppliers recommend cold-chain transportation to maintain integrity.[3]
Q2: What personal protective equipment (PPE) is necessary when working with this reagent?
A: Standard laboratory PPE is required. This includes a lab coat, chemical-resistant gloves (nitrile is appropriate), and safety glasses with side shields or goggles.[8] Based on data for structurally similar compounds, it may cause skin, eye, and respiratory irritation.[9][10] All handling should be performed in a well-ventilated fume hood.[6]
Q3: How stable is the N-BOC protecting group during routine synthetic operations?
A: The tert-butyloxycarbonyl (BOC) group is exceptionally stable under basic, nucleophilic, and reductive conditions, making it orthogonal to many other protecting groups (e.g., Fmoc, Cbz under certain conditions).[2] Its primary lability is to acid. It is crucial to avoid even trace amounts of strong acids in your reaction mixtures if deprotection is not intended.
Q4: Can the azetidine ring open unexpectedly during a reaction?
A: While the azetidine ring is strained, it is significantly more stable than an aziridine ring and does not typically open under standard conditions (e.g., amide coupling, mild heating).[1] Ring-opening is generally triggered by specific reaction conditions, such as strong Lewis acids or catalytic hydrogenation with certain catalysts that can promote hydrogenolysis. For most applications following BOC deprotection, the ring remains intact.
Section 3: Troubleshooting Experimental Challenges
This section addresses specific issues you may encounter during synthesis.
-
Symptom: You observe a significant amount of starting material by TLC or LC-MS analysis after the expected reaction time.
-
Causality & Troubleshooting: The BOC deprotection is an acid-catalyzed equilibrium process. Incomplete conversion is almost always due to issues with the acid promoter.
-
Possible Cause 1: Insufficient Acid. The reaction requires a stoichiometric or, more commonly, an excess of strong acid.
-
Solution: Ensure you are using a sufficient excess of acid. For reactions with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), a common ratio is 20-50% TFA by volume. For HCl solutions (e.g., 4M in Dioxane), ensure at least 5-10 equivalents are present.[11]
-
-
Possible Cause 2: Presence of Water. The mechanism of cleavage requires protonation of the carbamate's carbonyl oxygen. Water can be protonated in preference to the substrate, effectively quenching the catalyst.
-
Solution: Use anhydrous solvents and reagents. If using a gas like HCl, ensure it is dry. Commercial solutions of HCl in organic solvents are preferred.
-
-
Possible Cause 3: Low Temperature. While many deprotections run well at room temperature, sterically hindered or electronically deactivated substrates may require gentle heating.
-
Solution: Warm the reaction to 40°C and monitor its progress carefully.[12] Be aware that higher temperatures can risk side reactions.
-
-
-
Symptom: The desired product is formed, but TLC/LC-MS shows multiple byproducts, resulting in a low isolated yield.
-
Causality & Troubleshooting: The primary culprit here is the highly reactive tert-butyl cation (tBu⁺) generated during the reaction.
-
Possible Cause 1: Alkylation of Nucleophiles. The tBu⁺ is a potent electrophile and can alkylate any available nucleophile, including your solvent, trace water, or even the deprotected amine product itself.
-
Possible Cause 2: Acid-Mediated Degradation. While generally stable, the ether linkage or the azetidine ring could be sensitive to excessively harsh acidic conditions (e.g., prolonged heating in neat TFA).
-
-
Symptom: After successful deprotection and workup, the resulting azetidine amine salt fails to participate efficiently in a subsequent nucleophilic reaction (e.g., amide coupling, reductive amination).
-
Causality & Troubleshooting: The issue lies with the nucleophilicity of the azetidine nitrogen.
-
Possible Cause: Amine is Protonated. The product of an acidic deprotection is an ammonium salt (e.g., an amine hydrochloride or trifluoroacetate). In this protonated state, the nitrogen lone pair is unavailable for nucleophilic attack.
-
Solution: You must add a non-nucleophilic base to the reaction to liberate the free amine. For amide couplings, 2-3 equivalents of a tertiary amine base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are required. This should be added before or concurrently with the coupling reagents.[15] Do not attempt to pre-isolate the free amine by aqueous workup unless absolutely necessary, as these small, polar molecules can be difficult to extract and are often volatile.
-
-
Section 4: Key Experimental Protocols
These protocols are provided as validated starting points. Always monitor your reactions by an appropriate method (TLC, LC-MS).
-
Dissolve N-BOC-3-(Propoxymethyl)azetidine (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add a cation scavenger such as anisole (0.5 mL per mmol of substrate).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA) (10 eq, ~20-25% of total volume) dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction for the disappearance of starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
The resulting residue (the amine-TFA salt) can often be used directly in the next step. If purification is needed, co-evaporation with toluene can help remove residual TFA.
-
To a flask containing the crude amine-TFA salt from Protocol 1 (1.0 eq), add the desired carboxylic acid (1.1 eq) and the coupling agent HATU (1.1 eq).
-
Dissolve the mixture in an anhydrous polar aprotic solvent, such as Dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Diisopropylethylamine (DIPEA) (3.0 eq). The base is critical to neutralize the TFA salt and facilitate the coupling.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction for product formation.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Section 5: Visualizations
Caption: Key functional groups of the molecule and their chemical properties.
Caption: A decision-making workflow for troubleshooting common BOC deprotection issues.
References
-
Al-Huniti, M. H., & Turos, E. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. Available at: [Link]
-
Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
White, P. B., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. Available at: [Link]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Tetrahedron Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Parisi, G., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Available at: [Link]
-
Smith, C. D., et al. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
Boyd, S. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at: [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available at: [Link]
-
Jones, C. R., et al. (2021). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry. Available at: [Link]
-
Covestro. (n.d.). Safety Data Sheet. Available at: [Link]
-
Gassa, F., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. 1373233-10-3|N-BOC-3-(Propoxymethyl)azetidine|BLD Pharm [bldpharm.com]
- 4. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]
- 5. 1-Boc-3-hydroxy-3-(aminomethyl)azetidine | 1008526-71-3 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 1-Boc-azetidine-3-carboxylic acid = 98.0 TLC 142253-55-2 [sigmaaldrich.com]
- 9. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. reddit.com [reddit.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Ascendant Azetidine: A Comparative Guide to N-BOC-3-(Propoxymethyl)azetidine and Piperidine Linkers in Modern Drug Design
In the intricate dance of drug discovery, the linker is no longer a mere spectator. Once considered a simple tether, the chemical linker is now understood to be a critical determinant of a drug candidate's success, profoundly influencing its physicochemical properties, pharmacokinetics, and overall efficacy. This is particularly true in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where the linker's architecture dictates the spatial relationship between two distinct functional moieties.[1]
Among the diverse array of linker motifs, saturated heterocycles have emerged as powerful tools for medicinal chemists. For decades, the piperidine ring has been a stalwart—a reliable, six-membered scaffold integrated into countless approved drugs.[2] However, the relentless pursuit of optimized drug-like properties has brought a smaller, more strained heterocycle to the forefront: the azetidine ring.
This guide provides an in-depth, evidence-based comparison of the well-established piperidine linker and an emerging, strategically functionalized alternative: N-BOC-3-(propoxymethyl)azetidine. We will dissect their structural and conformational nuances, compare their impact on critical drug-like properties, and provide actionable experimental protocols for their evaluation, empowering researchers to make more informed decisions in linker design.
Section 1: The Piperidine Scaffold - A Privileged Structure
The piperidine ring is a ubiquitous motif in medicinal chemistry, valued for its chemical stability and its ability to confer favorable pharmacokinetic properties.[2] As a saturated six-membered ring, it predominantly adopts a low-energy chair conformation, which provides a predictable three-dimensional structure and defined exit vectors for connecting to other parts of a molecule.[3] This conformational pre-organization can be advantageous for binding to protein targets.
Piperidine's presence in a molecule can enhance metabolic stability and facilitate transport across biological membranes.[2] However, the piperidine ring is relatively non-polar and can increase the lipophilicity of a compound, which may negatively impact solubility and potentially lead to off-target toxicity.[3][4] While it is a privileged scaffold, its properties are not universally optimal, necessitating the exploration of alternatives.[2]
Section 2: The Azetidine Alternative - A Modern Approach to Property Modulation
Azetidines, the four-membered nitrogen-containing heterocycles, have gained significant traction as versatile building blocks in contemporary drug design.[5] Their rising popularity stems from their unique combination of properties, which can offer distinct advantages over larger rings like piperidine.[1]
Incorporating an azetidine moiety can lead to improved metabolic stability and enhanced aqueous solubility.[6][7] The inherent ring strain of the four-membered ring, while making its synthesis challenging, also presents unique opportunities for chemical functionalization.[1] The smaller size and more polar nature of the azetidine ring, as compared to piperidine, can significantly impact a molecule's overall physicochemical profile.[1]
The specific linker in focus, N-BOC-3-(propoxymethyl)azetidine, offers further strategic advantages. The propoxymethyl substituent at the 3-position introduces an ether linkage, which can act as a hydrogen bond acceptor, further enhancing polarity and solubility while providing a distinct exit vector from the ring. The N-BOC (tert-butyloxycarbonyl) group is a common protecting group, allowing for straightforward incorporation into a larger molecule during synthesis.
Section 3: Head-to-Head Comparison: Azetidine vs. Piperidine
The choice between an azetidine and a piperidine linker is context-dependent, and a direct comparison reveals the nuanced trade-offs a medicinal chemist must consider.
Physicochemical Properties
The most significant distinction lies in their impact on polarity and lipophilicity. The smaller, nitrogen-rich azetidine ring, particularly when functionalized with an ether-containing substituent like in N-BOC-3-(propoxymethyl)azetidine, is designed to reduce lipophilicity (LogP) and increase the topological polar surface area (tPSA) compared to a simple N-substituted piperidine. This generally translates to improved aqueous solubility.
One study directly comparing a 3-hydroxyazetidine derivative to a structurally related piperazinyl (a close analogue of piperidine) analogue in a series of potential antibiotics found the azetidine compound to be the most soluble derivative developed, with an aqueous solubility of 150 µM, compared to 45 µM for the piperazinyl compound.[7]
Table 1: Comparative Physicochemical Properties
| Property | N-Substituted Piperidine Linker | 3-Substituted Azetidine Linker (e.g., N-BOC-3-(propoxymethyl)azetidine) | Rationale & Impact |
| Ring Size | 6-membered | 4-membered | Smaller size reduces molecular weight and can improve ligand efficiency. |
| Lipophilicity (LogP) | Generally higher | Generally lower | Lower LogP is often correlated with improved solubility and reduced off-target effects.[8] |
| Polarity / Solubility | Lower | Higher | Azetidine's N-atom and substituents like ethers increase polarity, enhancing aqueous solubility.[6][7] |
| Conformational Flexibility | Less rigid (Chair/Boat) | More rigid (Puckered) | Increased rigidity can be beneficial for target binding but may also hinder it.[9] |
| Metabolic Stability | Generally stable | Can offer improved stability | Azetidines have been shown to improve stability against oxidative metabolism.[6] |
Conformational Analysis
The conformational behavior of these two rings is fundamentally different. Piperidine exists in relatively stable chair and boat conformations, with the chair form being predominant.[2] Azetidine, due to its ring strain, has a more puckered, but also more rigid, conformation.[6] This increased rigidity can be a double-edged sword: it can lock the linker into a bioactive conformation, enhancing potency, but it can also prevent the molecule from adopting the necessary shape to bind its target. The choice of linker can therefore have a profound impact on the biological activity of the final compound.
Biological Activity: A Case Study
While improving physicochemical properties is a key goal, the ultimate test is biological activity. The impact of swapping a piperidine for an azetidine is highly dependent on the specific biological system.
In a 2020 study aimed at developing senescence-inducing anticancer agents, researchers systematically replaced a 1,3-disubstituted piperidine moiety with other cyclic amines.[10] When the piperidine was replaced with an azetidine, the biological activity of the compound decreased significantly, suggesting that for this particular target, the larger, more flexible piperidine scaffold was crucial for optimal binding and efficacy.[10] This underscores the importance of empirical testing and demonstrates that there is no "one-size-fits-all" solution in linker design.
Section 4: Experimental Protocols
To aid researchers in the practical evaluation of these linkers, we provide the following validated, step-by-step protocols for key in vitro assays.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to predict passive intestinal absorption of drug candidates.[11]
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Prepare the donor buffer (e.g., PBS at pH 6.5) and acceptor buffer (e.g., PBS at pH 7.4).
-
Prepare the artificial membrane solution (e.g., 10% lecithin in dodecane).[12]
-
-
Plate Preparation:
-
Dilute the test compound stock solution into the donor buffer to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (<1%).
-
Add this solution to the wells of a 96-well donor plate.
-
Using a multichannel pipette, carefully add 5 µL of the artificial membrane solution onto the filter of each well of a 96-well filter plate (the "membrane plate").[12] Allow the solvent to evaporate.
-
Add acceptor buffer to the wells of a 96-well acceptor plate.
-
-
Assay Execution:
-
Place the membrane plate onto the acceptor plate to form the bottom half of the "sandwich".
-
Carefully place the donor plate on top of the membrane plate to complete the assembly.
-
Incubate the sandwich assembly at room temperature for a defined period (e.g., 4-18 hours).[4]
-
-
Analysis:
-
After incubation, carefully disassemble the plates.
-
Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where V_D and V_A are the volumes of the donor and acceptor compartments, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor at time t, and C_equilibrium is the concentration at equilibrium.
-
Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes (e.g., Cytochrome P450s) present in the liver.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (10 mM in DMSO).
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Prepare a solution of the NADPH cofactor (e.g., 1 mM) in phosphate buffer.
-
-
Incubation:
-
Pre-warm the HLM suspension and test compound dilutions to 37°C.
-
Initiate the metabolic reaction by adding the NADPH solution to the HLM/compound mixture. The final concentration of the test compound is typically 1 µM.[13]
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k. A shorter half-life indicates lower metabolic stability.
-
Conclusion and Future Outlook
The selection of a linker is a multi-parameter optimization problem. The traditional piperidine scaffold remains a highly valuable tool, offering predictable conformations and a long history of clinical success.[2] However, it often contributes to higher lipophilicity.
The N-BOC-3-(propoxymethyl)azetidine linker represents a modern, rational design strategy to overcome some of the limitations of classic linkers. By leveraging a smaller, more rigid, and more polar scaffold, it offers a compelling approach to improving aqueous solubility and metabolic stability—two of the most common hurdles in drug development.[6][7] The ether functionality provides an additional handle for fine-tuning polarity and interaction potential.
As the case study demonstrates, however, these advantages in physicochemical properties do not automatically translate to superior biological activity.[10] The rigid nature of the azetidine ring may not be suitable for all targets. Therefore, the decision to employ an azetidine-based linker over a piperidine-based one must be guided by empirical data. The protocols provided herein offer a robust framework for generating this critical decision-making data. The future of linker design will undoubtedly involve an expansion of such sophisticated, functionalized building blocks, enabling chemists to exert ever-finer control over the properties of next-generation therapeutics.
References
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]
-
Biphenylthiazole antibiotics with an oxadiazole linker: An approach to improve physicochemical properties and oral bioavailability. (2018). ResearchGate. [Link]
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.). ACS Publications. [Link]
-
Classification of most common linkers used in PROTAC design based on... (n.d.). ResearchGate. [Link]
-
Examples of biologically active drug leads containing azetidine. (n.d.). ResearchGate. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]
-
Biphenylthiazole antibiotics with an oxadiazole linker: An approach to improve physicochemical properties and oral bioavailability. (2018). PubMed. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. [Link]
-
Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...). (n.d.). ResearchGate. [Link]
-
Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. (2012). PubMed. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Publications. [Link]
-
Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. (n.d.). PubMed. [Link]
-
Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing. [Link]
-
Biphenylthiazole Antibiotics with an Oxadiazole Linker: An Approach to Improve Physicochemical Properties and Oral Bioavailability. (2017). PubMed Central. [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. [Link]
-
Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (n.d.). MDPI. [Link]
-
Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors. (2022). Frontiers. [Link]
-
Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptor Ligands as Potentially Safer Analgesics. (2023). PubMed. [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). PubMed. [Link]
-
Microsomal Stability. (n.d.). Evotec. [Link]
-
pampa-permeability-assay.pdf. (n.d.). Technology Networks. [Link]
-
a) Different modalities of piperidine-containing drugs and drug... (n.d.). ResearchGate. [Link]
-
(PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2025). ResearchGate. [Link]
-
Linker Chemistry and Connectivity Fine-Tune the Immune Response and Kinetic Solubility of Conjugated NOD2/TLR7 Agonists. (2024). ACS Publications. [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Publishing. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) training video. (2022). YouTube. [Link]
-
metabolic stability in liver microsomes. (n.d.). Mercell. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Biphenylthiazole Antibiotics with an Oxadiazole Linker: An Approach to Improve Physicochemical Properties and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.de [thieme-connect.de]
- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Linker Chemistry and Connectivity Fine-Tune the Immune Response and Kinetic Solubility of Conjugated NOD2/TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Profile of N-BOC-3-(Propoxymethyl)azetidine in Drug Discovery: A Comparative Guide to its Biological Potential
Introduction: The Azetidine Scaffold - A Privileged Motif in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged" scaffold.[1][2] Its inherent ring strain, compared to more flexible five- and six-membered rings, imparts a degree of conformational rigidity that can be advantageous for target binding, leading to improved potency and selectivity.[3][4] Furthermore, the sp³-rich character of the azetidine ring often enhances aqueous solubility and metabolic stability, key attributes for successful drug candidates.[5]
This guide focuses on a specific, yet versatile, building block: N-BOC-3-(propoxymethyl)azetidine . We will delve into the biological significance of compounds containing this moiety, compare their potential activities with relevant alternatives, and provide the experimental framework for their evaluation. The tert-butyloxycarbonyl (BOC) protecting group offers stability during synthetic manipulations and allows for facile deprotection at a later stage, making this a key intermediate in the synthesis of more complex bioactive molecules.[6]
Comparative Analysis: The Influence of the 3-(Propoxymethyl) Substituent
While direct biological activity data for N-BOC-3-(propoxymethyl)azetidine itself is limited, its true value lies in its role as a precursor to a diverse array of biologically active compounds. The nature of the substituent at the 3-position of the azetidine ring is a critical determinant of a molecule's biological target and efficacy.
To understand the potential of the 3-(propoxymethyl) group, we can draw insightful comparisons with structurally related 3-substituted azetidine derivatives that have been extensively studied.
Case Study 1: 3-Hydroxymethyl-Azetidine Derivatives as Polymerase Theta (Polθ) Inhibitors
Recent research has highlighted the development of 3-hydroxymethyl-azetidine derivatives as potent inhibitors of DNA polymerase theta (Polθ), a key enzyme in DNA repair.[7] Inhibition of Polθ is a promising synthetic-lethal strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[7]
In these inhibitors, the 3-hydroxymethyl group on the azetidine ring acts as a crucial hydrogen bond donor, interacting with specific residues in the active site of the Polθ enzyme. It serves as an effective bioisostere of a pyrrolidin-3-ol moiety.[7] The propoxymethyl group in our topic compound, N-BOC-3-(propoxymethyl)azetidine, can be envisioned as a protected or modified version of this critical hydroxyl group. The ether linkage may influence solubility, lipophilicity, and metabolic stability. It is plausible that derivatives maintaining the core 3-alkoxymethyl azetidine structure could exhibit similar Polθ inhibitory activity, with the propoxy chain potentially probing deeper into a hydrophobic pocket within the enzyme's active site.
Case Study 2: 3-Oxypropylamine-Azetidine Derivatives as Triple Reuptake Inhibitors (TRIs)
In the realm of neuroscience, novel azetidine derivatives based on a 3-aryl-3-oxypropylamine scaffold have been synthesized and evaluated as triple reuptake inhibitors (TRIs), targeting the transporters for serotonin, norepinephrine, and dopamine.[8] These compounds have shown potential as antidepressants. The oxygen-containing side chain at the 3-position is integral to the pharmacophore, likely engaging in polar interactions with the neurotransmitter transporters.
This provides another avenue for the biological application of compounds derived from N-BOC-3-(propoxymethyl)azetidine. The propoxymethyl side chain could be elaborated or modified to incorporate an amine, mimicking the structure of these TRI leads. The length and flexibility of the propoxy group could be fine-tuned to optimize interactions with the binding sites of the monoamine transporters.
Comparison with Alternative Scaffolds
The azetidine ring itself is often employed as a bioisostere for other cyclic structures to improve physicochemical properties.[3][9]
| Feature | Azetidine Scaffold | Pyrrolidine/Piperidine Scaffolds | Aromatic Rings (e.g., Phenyl) |
| Conformational Flexibility | Rigid, well-defined exit vectors | More flexible | Planar, rigid |
| sp³ Character | High | High | Low (sp²) |
| Solubility | Generally improved | Variable | Often lower |
| Metabolic Stability | Often enhanced | Can be susceptible to oxidation | Susceptible to aromatic oxidation |
| Intellectual Property | Often provides novel chemical space | Well-explored | Well-explored |
The unique conformational constraints of the azetidine ring can pre-organize substituents in a favorable orientation for binding, potentially reducing the entropic penalty upon target engagement.
Experimental Protocols: Evaluating Biological Activity
To assess the biological activity of novel compounds derived from N-BOC-3-(propoxymethyl)azetidine, a variety of in vitro assays can be employed. Below is a detailed protocol for a representative enzyme inhibition assay, adaptable for targets like Polθ.
Protocol: In Vitro Polymerase Theta (Polθ) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human Polθ.
Materials:
-
Recombinant human Polθ enzyme
-
Biotinylated DNA primer-template substrate
-
Deoxynucleotide triphosphates (dNTPs), including digoxigenin-labeled dUTP (dUTP-dig)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
Test compounds (dissolved in DMSO)
-
Streptavidin-coated 384-well plates
-
Anti-digoxigenin antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase, HRP)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Methodology:
-
Plate Preparation:
-
Wash streptavidin-coated 384-well plates three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the biotinylated primer-template DNA to each well and incubate for 1 hour at room temperature to allow for binding.
-
Wash the plates again to remove unbound DNA.
-
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.
-
Further dilute the compounds in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).
-
-
Enzyme Reaction:
-
To each well, add the test compound dilution or vehicle control (assay buffer with DMSO).
-
Add the recombinant Polθ enzyme to all wells except for the negative control wells.
-
Initiate the polymerase reaction by adding the dNTP mix (containing dUTP-dig).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding an EDTA-containing buffer.
-
Wash the plates to remove unincorporated dNTPs.
-
Add the anti-digoxigenin-HRP antibody conjugate and incubate for 1 hour at room temperature.
-
Wash the plates to remove unbound antibody.
-
Add the HRP substrate and incubate in the dark until sufficient color development.
-
Stop the colorimetric reaction with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Subtract the background absorbance (wells without enzyme).
-
Normalize the data to the positive control (vehicle-treated wells) and negative control (no enzyme).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing the Concepts
Signaling Pathway: DNA Repair and the Role of Polθ
Caption: Synthetic lethality of Polθ inhibition in BRCA-deficient cells.
Experimental Workflow: Polθ Inhibition Assay
Sources
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro and In Vivo Evaluation of N-BOC-3-(Propoxymethyl)azetidine Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the preclinical evaluation of N-BOC-3-(Propoxymethyl)azetidine derivatives. While direct comparative data for this specific class of molecules is emerging, this document establishes a robust methodology for their assessment against alternative scaffolds, drawing upon established principles and data from analogous azetidine-based compounds in therapeutic areas such as oncology and infectious diseases.
The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant interest in drug discovery.[1] Their inherent ring strain and three-dimensional character offer a unique combination of properties, including improved solubility, metabolic stability, and conformational rigidity, which can translate to enhanced target binding and favorable pharmacokinetic profiles.[2][3] The N-BOC protecting group provides a versatile handle for synthetic elaboration, while the 3-(propoxymethyl) substituent allows for fine-tuning of physicochemical properties such as lipophilicity. This guide will delineate the critical in vitro and in vivo assays necessary to characterize novel N-BOC-3-(propoxymethyl)azetidine derivatives and benchmark their performance against established or alternative therapeutic agents.
Section 1: Comprehensive In Vitro Characterization
The initial phase of evaluation focuses on a suite of in vitro assays designed to assess the potency, selectivity, and drug-like properties of the candidate molecules.
Primary Efficacy and Potency Assessment
The choice of primary efficacy assays is dictated by the therapeutic target. For the purpose of this guide, we will consider an anti-cancer context, a common application for novel azetidine derivatives.[4][5]
Experimental Protocol: Cell Viability (MTT) Assay
This assay quantitatively assesses the effect of a compound on cell proliferation.
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the N-BOC-3-(propoxymethyl)azetidine derivatives and comparator compounds (e.g., a known clinical candidate or a structurally diverse alternative) in the appropriate cell culture medium. Add the compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Readout: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or acidic isopropanol) and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited.
Data Presentation: Comparative IC50 Values
| Compound | Target Cell Line | IC50 (µM) | Comparator A IC50 (µM) | Comparator B IC50 (µM) |
| AZD-001 | MCF-7 (Breast Cancer) | 2.5 | 5.1 | > 50 |
| AZD-002 | MCF-7 (Breast Cancer) | 1.8 | 5.1 | > 50 |
| AZD-001 | A549 (Lung Cancer) | 4.2 | 8.3 | > 50 |
| AZD-002 | A549 (Lung Cancer) | 3.1 | 8.3 | > 50 |
Causality Behind Experimental Choices: The MTT assay is a widely accepted, robust, and high-throughput method for initial cytotoxicity screening.[6] The choice of cell lines should be hypothesis-driven, representing the intended therapeutic indication. Including comparators is crucial for contextualizing the potency of the novel derivatives.
Mechanism of Action: Elucidating the "How"
Potency is a critical parameter, but understanding the mechanism of action is paramount. For anti-cancer agents, induction of apoptosis (programmed cell death) is a desirable characteristic.
Experimental Protocol: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic cascade.
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.
-
Fluorescence Measurement: Measure the fluorescence generated by the cleavage of the substrate by active caspase-3.
-
Data Analysis: Quantify the fold-increase in caspase-3 activity relative to untreated control cells.
Data Presentation: Apoptosis Induction
| Compound | Fold Increase in Caspase-3 Activity |
| AZD-001 | 4.2 |
| AZD-002 | 5.8 |
| Comparator A | 3.1 |
| Staurosporine (Positive Control) | 10.0 |
Authoritative Grounding: The induction of apoptosis via caspase activation is a hallmark of many effective chemotherapeutic agents.[7] This assay provides a quantitative measure of this crucial mechanistic step.
Caption: A streamlined workflow for the in vitro evaluation of novel azetidine derivatives.
Early ADME Profiling: Predicting In Vivo Behavior
Poor pharmacokinetic properties are a major cause of drug candidate failure. Early in vitro assessment of absorption, distribution, metabolism, and excretion (ADME) properties is essential.
Experimental Protocol: Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[8]
-
Incubation: Incubate the test compounds with liver microsomes (human or from other species) and NADPH (a cofactor for P450 enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Data Presentation: Comparative Metabolic Stability
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| AZD-001 | 45 | 15.4 |
| AZD-002 | 62 | 11.2 |
| Comparator A | 25 | 27.7 |
| Verapamil (Control) | 10 | 69.3 |
Expertise & Experience: A longer half-life and lower intrinsic clearance are generally desirable, suggesting greater stability in a physiological context.[9] Comparing these values to a known compound (Comparator A) and a control with known metabolic properties (Verapamil) provides essential benchmarks.
Section 2: In Vivo Validation and Pharmacokinetic Profiling
Promising candidates from in vitro screening are advanced to in vivo studies to assess their efficacy and pharmacokinetic behavior in a whole-organism setting.
Pharmacokinetic (PK) Studies
Understanding how a drug is absorbed, distributed, metabolized, and excreted in a living system is critical for determining dosing regimens and predicting potential toxicities.
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model: Use a relevant strain of mice (e.g., BALB/c or C57BL/6).
-
Compound Administration: Administer the test compound via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
LC-MS/MS Analysis: Quantify the concentration of the drug in the plasma samples.
-
Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and terminal half-life (t½).
Data Presentation: Comparative Pharmacokinetic Parameters
| Compound | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| AZD-002 | Oral | 850 | 1.0 | 4250 | 6.5 |
| Comparator A | Oral | 420 | 2.0 | 1890 | 3.2 |
Trustworthiness: A well-designed PK study with appropriate sampling time points and a validated bioanalytical method is crucial for obtaining reliable data.[10] The observed extension in plasma half-life for AZD-002 compared to Comparator A is a positive indicator of its potential for less frequent dosing.[10]
Caption: Decision-making flowchart for the in vivo evaluation of lead candidates.
In Vivo Efficacy Assessment
The ultimate test of a potential therapeutic is its ability to produce the desired biological effect in a disease model.
Experimental Protocol: Xenograft Tumor Model
This model is widely used to evaluate the anti-tumor activity of novel compounds.
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549) into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, test compound, comparator compound). Administer the treatments according to a predetermined schedule based on PK data.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice weekly).
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size, or if significant toxicity is observed.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.
Data Presentation: Comparative In Vivo Efficacy
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI, %) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +2.5 |
| AZD-002 | 20 mg/kg, once daily, oral | 65 | -1.5 |
| Comparator A | 20 mg/kg, once daily, oral | 38 | -3.0 |
Expertise & Experience: A TGI of over 60% is often considered a strong indicator of anti-tumor activity.[11] Monitoring body weight is a crucial indicator of the compound's tolerability. The superior TGI and better tolerability of AZD-002 in this hypothetical example would position it as a more promising candidate for further development.[11]
Conclusion
The systematic in vitro and in vivo evaluation pipeline detailed in this guide provides a robust framework for characterizing novel N-BOC-3-(propoxymethyl)azetidine derivatives and comparing them to alternative chemical matter. By integrating assessments of potency, mechanism of action, metabolic stability, pharmacokinetics, and in vivo efficacy, researchers can make data-driven decisions to advance the most promising candidates toward clinical development. The inherent advantages of the azetidine scaffold, when thoughtfully derivatized, present a compelling opportunity for the discovery of next-generation therapeutics.
References
- Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (URL: )
-
In vitro and in vivo pharmacokinetic characterization of two novel prodrugs of zidovudine. (URL: [Link])
-
Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). (URL: [Link])
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (URL: [Link])
-
Azetidine: Basicity and Preparation. (URL: [Link])
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (URL: [Link])
-
Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. (URL: [Link])
-
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (URL: [Link])
-
Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. (URL: [Link])
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (URL: [Link])
-
Mitigating Heterocycle Metabolism in Drug Discovery. (URL: [Link])
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (URL: [Link])
-
Recent progress in synthesis of 3-functionalized azetidines. (URL: [Link])
-
Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (URL: [Link])
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (URL: [Link])
-
Design, Synthesis, In Silico Studies and In Vitro Anticancer Activity of 3‐(4‐Methoxyphenyl)azetidine Derivatives. (URL: [Link])
-
Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. (URL: [Link])
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (URL: [Link])
- Synthesis of azetidine deriv
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vitro and in vivo pharmacokinetic characterization of two novel prodrugs of zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents [mdpi.com]
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of N-BOC-3-(Propoxymethyl)azetidine Analogues: A Comparative Framework for Drug Discovery
This guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on N-BOC-3-(propoxymethyl)azetidine analogues. While this specific scaffold remains a relatively underexplored area of medicinal chemistry, the broader class of azetidine-containing molecules has shown significant promise in targeting a range of biological entities, including those in the central nervous system (CNS).[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for the synthesis, biological evaluation, and SAR analysis of this promising class of compounds.
The unique physicochemical and pharmacokinetic properties of the azetidine ring, such as its high ring strain, sp3-rich character, and conformational rigidity, make it an attractive scaffold for the design of novel bioactive molecules with enhanced solubility and metabolic stability.[2] This guide will focus on a hypothetical SAR exploration targeting muscarinic acetylcholine receptors (mAChRs), given that substituted azetidines have been identified as modulators of these important CNS targets.[4][5]
I. The Strategic Importance of the N-BOC-3-(Alkoxymethyl)azetidine Scaffold
The N-BOC-3-(alkoxymethyl)azetidine scaffold presents a versatile platform for medicinal chemistry exploration. The tert-butyloxycarbonyl (BOC) protecting group offers stability during synthetic manipulations and can be readily removed to allow for further derivatization at the nitrogen atom. The 3-(alkoxymethyl) substituent provides a key vector for modifying the steric and electronic properties of the molecule, which can significantly influence target binding and pharmacokinetic profiles. The propoxy group in the title compound serves as a starting point for exploring the impact of the alkoxy chain length and branching on biological activity.
II. Synthetic Strategy for a Library of N-BOC-3-(Propoxymethyl)azetidine Analogues
A robust and flexible synthetic route is paramount for generating a diverse library of analogues for SAR studies. The following proposed synthesis is based on established methodologies for the preparation of substituted azetidines.[6]
Proposed Synthetic Pathway
A plausible synthetic route commences with the Horner-Wadsworth-Emmons reaction of N-Boc-azetidin-3-one to yield an α,β-unsaturated ester. Subsequent aza-Michael addition of various nucleophiles, followed by reduction and etherification, can provide a range of 3-substituted azetidines. For the specific synthesis of N-BOC-3-(propoxymethyl)azetidine analogues, a more direct approach starting from a suitable 3-hydroxyazetidine derivative is outlined below.
Caption: Proposed synthetic route to N-BOC-3-(propoxymethyl)azetidine analogues.
Experimental Protocol: Synthesis of N-BOC-3-(propoxymethyl)azetidine
-
Step 1: Reduction of N-BOC-azetidin-3-one. To a solution of N-BOC-azetidin-3-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise. Stir the reaction mixture at room temperature for 2 hours. Quench the reaction with acetone and concentrate under reduced pressure. Extract the residue with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to afford N-BOC-3-hydroxyazetidine.
-
Step 2: Williamson Ether Synthesis. To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of N-BOC-3-hydroxyazetidine (1.0 eq) in anhydrous THF. Stir the mixture for 30 minutes at 0 °C. Add 1-bromopropane (1.1 eq) and allow the reaction to warm to room temperature and stir overnight. Carefully quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield N-BOC-3-(propoxymethyl)azetidine.
III. Comparative Biological Evaluation: A Focus on Muscarinic Receptors
Given the prevalence of azetidine scaffolds in CNS-active compounds, a primary hypothesis is that N-BOC-3-(propoxymethyl)azetidine analogues may act as modulators of muscarinic acetylcholine receptors (mAChRs).[5] There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors involved in various physiological processes, making them attractive targets for therapeutic intervention in neurological disorders.[7]
Proposed Experimental Workflow for Biological Screening
A logical workflow for screening a library of newly synthesized analogues would involve an initial binding assay to determine affinity for the target, followed by functional assays for the most promising compounds.
Caption: Proposed workflow for the biological evaluation of N-BOC-3-(propoxymethyl)azetidine analogues.
Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors
This protocol is adapted from established methods for determining the affinity of test compounds for muscarinic receptors.[8][9][10][11]
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells expressing hM1).
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Incubation: In a 96-well plate, incubate the cell membranes (20-40 µg protein) with a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine for antagonist screening) and varying concentrations of the test compound.
-
Equilibration: Allow the binding to reach equilibrium by incubating for a specified time at a controlled temperature (e.g., 60 minutes at 25 °C).
-
Filtration: Terminate the binding by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
IV. Structure-Activity Relationship (SAR) Analysis: A Hypothetical Framework
The following table provides a hypothetical framework for tabulating and comparing the biological data for a series of N-BOC-3-(propoxymethyl)azetidine analogues. This table is intended as a template for researchers to populate with their own experimental data. The selection of R groups should aim to probe the effects of steric bulk, electronics, and lipophilicity on binding affinity.
Hypothetical SAR Data for N-BOC-3-(alkoxymethyl)azetidine Analogues
| Compound ID | R (in -OCH₂R) | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| 1 (Parent) | n-propyl | TBD | TBD | TBD | TBD | TBD |
| 2a | ethyl | TBD | TBD | TBD | TBD | TBD |
| 2b | isopropyl | TBD | TBD | TBD | TBD | TBD |
| 2c | n-butyl | TBD | TBD | TBD | TBD | TBD |
| 2d | cyclopropyl | TBD | TBD | TBD | TBD | TBD |
| 2e | phenyl | TBD | TBD | TBD | TBD | TBD |
| 2f | 4-fluorophenyl | TBD | TBD | TBD | TBD | TBD |
TBD: To be determined experimentally.
Interpreting the SAR: A Visual Representation
The insights gained from the SAR table can be visualized to better understand the key structural features driving activity and selectivity.
Caption: Key structural modifications and their potential impact on biological activity.
V. Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for initiating SAR studies on N-BOC-3-(propoxymethyl)azetidine analogues. By systematically synthesizing and evaluating a library of these compounds, researchers can elucidate the key structural determinants for biological activity and selectivity. The hypothetical focus on muscarinic acetylcholine receptors serves as a starting point, and the outlined screening workflow can be adapted to other potential biological targets. The insights gained from such studies will be instrumental in the development of novel therapeutics with improved efficacy and safety profiles.
VI. References
-
Bari, S., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(30), 10449–10455. [Link]
-
Csenkei, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. [Link]
-
Zhang, M., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 21(11), 1459. [Link]
-
Gautam, R., et al. (2018). Discovery of Novel Muscarinic Receptor Modulators by Integrating Natural Product Framework with Bioactive Molecule. Scientific Reports, 8(1), 1-12. [Link]
-
Smith, C. J., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 5(11), 1129–1145. [Link]
-
Hoffmann-La Roche Inc. (2015). Azetidine compounds, compositions and methods of use. US Patent 9,139,593.
-
Jakubik, J., et al. (2008). Allosteric Modulation of Muscarinic Acetylcholine Receptors. Current Neuropharmacology, 6(4), 345–358. [Link]
-
ChEMBL. (n.d.). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. [Link]
-
Merck & Co., Inc. (2000). Synthesis of azetidine derivatives. WO 2000/063168 A1.
-
Smith, C. J., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. [Link]
-
Al-Obaidi, A., & Al-Masoudi, N. A. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. [Link]
-
Kaiser, M., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6799. [Link]
-
Jones, C. K., et al. (2009). Subtype-selective allosteric modulators of muscarinic receptors for the treatment of CNS disorders. CNS Neuroscience & Therapeutics, 15(2), 100–111. [Link]
-
Singh, R., et al. (2022). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 14(1), 59-79. [Link]
-
Zhang, M., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. PubMed. [Link]
-
Moro, O., et al. (2009). Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. Journal of Molecular Modeling, 15(11), 1345–1356. [Link]
-
Sim, Y. L., et al. (2016). Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity. Molecules, 21(11), 1489. [Link]
-
Lindsley, C. W., et al. (2013). Substituted Benzylspiroindolin-2-one Analogues as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. ACS Medicinal Chemistry Letters, 4(7), 634-638. [Link]
-
Millipore. (n.d.). Receptor Binding Assays. [Link]
-
Genentech Inc. (2016). Benzoxazepin oxazolidinone compounds and methods of use. US Patent 9,650,393. [Link]
-
Kumar, V., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100085. [Link]
-
Melancon, B. J., et al. (2021). Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. ACS Medicinal Chemistry Letters, 12(9), 1426–1433. [Link]
-
Uesugi, S., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 12, 1364585. [Link]
Sources
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Subtype-selective allosteric modulators of muscarinic receptors for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Synthesis of N-BOC-3-(Propoxymethyl)azetidine for Pharmaceutical Research
Introduction: The Value of the Azetidine Scaffold in Drug Discovery
The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its constrained, three-dimensional structure offers a unique vector for orienting substituents in chemical space, often leading to improved potency, selectivity, and pharmacokinetic properties compared to more flexible acyclic or larger ring analogues. N-BOC-3-(Propoxymethyl)azetidine is a valuable building block that combines the rigid azetidine core with a flexible propoxy ether side chain, making it an attractive intermediate for the synthesis of novel therapeutic agents, including antibacterials, immunosuppressants, and cancer therapies.[1]
This guide provides a comparative analysis of the primary synthetic methodologies for preparing N-BOC-3-(Propoxymethyl)azetidine. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights to help researchers select the most appropriate method for their specific laboratory or process chemistry needs.
Method 1: The Workhorse - Williamson Ether Synthesis
The most direct and widely employed route for the synthesis of N-BOC-3-(Propoxymethyl)azetidine is the Williamson ether synthesis. This venerable reaction remains a cornerstone of ether synthesis due to its reliability, scalability, and cost-effectiveness.
Mechanistic Principle
The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[2] First, a strong base is used to deprotonate the primary alcohol of N-Boc-3-hydroxymethylazetidine, forming a potent nucleophile, the corresponding alkoxide. This alkoxide then attacks the electrophilic carbon of a propyl halide, displacing the halide leaving group to form the desired ether linkage.
Experimental Workflow Diagram
Sources
A Senior Application Scientist's Guide to Validating the Purity of N-BOC-3-(Propoxymethyl)azetidine by HPLC-MS
For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates is a cornerstone of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for validating the purity of N-BOC-3-(Propoxymethyl)azetidine, a key building block in modern medicinal chemistry. We will explore the rationale behind methodological choices, present comparative data, and provide detailed, replicable protocols grounded in scientific integrity and regulatory expectations.
The Critical Role of Purity in Drug Development
N-BOC-3-(Propoxymethyl)azetidine is a functionalized azetidine scaffold, the purity of which is paramount. Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have significant consequences.[1] They may introduce toxicity, alter the pharmacological profile of the API, or affect the stability of the drug product. Therefore, a robust and validated analytical method is not merely a quality control check; it is a fundamental component of risk management in drug development, as mandated by regulatory bodies like the FDA and outlined in ICH guidelines.[1][2]
The tert-butoxycarbonyl (BOC) protecting group is widely used for amines in organic synthesis.[3][4] Its removal is typically achieved under acidic conditions, which can lead to the formation of tert-butyl cation intermediates.[3][4][5][6] These cations can potentially alkylate nucleophilic sites on the desired molecule or other species present, leading to by-product formation.[5][6] Understanding these potential side reactions is crucial for developing a comprehensive purity analysis.
Method Development: A Comparative Approach to HPLC-MS
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for purity analysis due to its high resolving power and the specificity of mass detection.[1][7][8] We will compare three distinct HPLC methods to identify the most suitable approach for N-BOC-3-(Propoxymethyl)azetidine.
The Analyte: N-BOC-3-(Propoxymethyl)azetidine
-
Structure: A polar molecule with a BOC-protected amine and an ether linkage.
-
Expected Impurities:
-
Process-related: Unreacted starting materials, reagents (e.g., di-tert-butyl dicarbonate), and by-products from the BOC protection or other synthetic steps.[3][9]
-
Degradation products: Hydrolysis of the BOC group (de-BOC analogue), oxidation of the ether, or cleavage of the azetidine ring. The deprotection of the BOC group can be acid-catalyzed.[3][4][5][6][10][11]
-
Method A: Standard Reversed-Phase (RP) HPLC
Reversed-phase HPLC is a common starting point for the analysis of moderately polar to non-polar small molecules.[12]
Rationale: The C18 stationary phase provides hydrophobic interactions, which should offer good retention for the BOC-protected compound. The relatively non-polar nature of the BOC group is expected to drive this retention.
Experimental Protocol:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 µL
-
MS Detector: Electrospray Ionization (ESI) in Positive Mode
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar compounds that show poor retention in reversed-phase chromatography, HILIC is a powerful alternative.[12][13][14][15][16][17]
Rationale: N-BOC-3-(Propoxymethyl)azetidine and its potential more polar impurities (like the de-BOC analogue) may be better retained and resolved on a polar stationary phase. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[13][16][17]
Experimental Protocol:
-
Column: Amide, 2.1 x 100 mm, 1.7 µm particle size
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water
-
Gradient: 0% to 100% B over 7 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 1 µL
-
MS Detector: ESI Positive Mode
Method C: Ion-Pair Reversed-Phase (IP-RP) HPLC
Ion-pair chromatography can be employed to enhance the retention of charged or highly polar analytes on a reversed-phase column.[12][18][19]
Rationale: While the parent compound is neutral, key impurities such as the de-BOC analogue will be basic and protonated in an acidic mobile phase.[20] An anionic ion-pairing agent will form a neutral complex with the protonated amine, increasing its hydrophobicity and retention on the C18 column.[19][20]
Experimental Protocol:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 5 mM Heptafluorobutyric Acid (HFBA) in Water
-
Mobile Phase B: 5 mM HFBA in Acetonitrile
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 µL
-
MS Detector: ESI Positive Mode
Comparative Data Summary
The following table presents hypothetical but realistic data from the analysis of a sample of N-BOC-3-(Propoxymethyl)azetidine spiked with 0.1% of the de-BOC impurity.
| Parameter | Method A: RP-HPLC | Method B: HILIC | Method C: IP-RP HPLC |
| Retention Time (Main Peak) | 3.2 min | 4.5 min | 3.8 min |
| Retention Time (de-BOC) | 0.8 min | 6.2 min | 2.5 min |
| Resolution (Main/de-BOC) | 4.2 | 8.5 | 6.1 |
| Peak Shape (Tailing Factor) | 1.1 | 1.0 | 1.3 |
| Sensitivity (S/N for 0.05%) | 15 | 25 | 20 |
| Analysis Time | 7 min | 10 min | 7 min |
Analysis of Results:
-
Method A (Standard RP-HPLC): While providing a reasonable separation, the de-BOC impurity is poorly retained, eluting close to the void volume. This can lead to interference from other early-eluting impurities and less reliable quantification.
-
Method B (HILIC): This method provides the best resolution between the main peak and the polar de-BOC impurity. The increased retention for both compounds allows for a more robust separation from the solvent front. The sensitivity is also superior.
-
Method C (IP-RP HPLC): The ion-pairing agent significantly improves the retention of the de-BOC impurity compared to standard RP-HPLC. However, it can lead to broader peaks and potential for ion suppression in the MS source.
Based on this comparison, Method B (HILIC) is selected as the optimal method for further validation due to its superior resolution and sensitivity for the key polar impurity.
Method Validation: Ensuring a Self-Validating System
A validated analytical method provides confidence in the generated data. The validation will be performed according to the ICH Q2(R1) guidelines, which outline the necessary validation characteristics for a quantitative impurity test.[21][22][23][24]
Validation Workflow
Caption: Workflow for HPLC-MS Method Validation.
Detailed Validation Protocols
Specificity (Forced Degradation Study):
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential degradation products.
-
Protocol:
-
Prepare solutions of N-BOC-3-(Propoxymethyl)azetidine.
-
Expose the solutions to stress conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24h
-
Basic: 0.1 M NaOH at 60 °C for 24h
-
Oxidative: 3% H₂O₂ at room temperature for 24h
-
Thermal: 80 °C for 48h
-
Photolytic: UV light (254 nm) for 24h
-
-
Analyze the stressed samples by the HILIC-MS method.
-
Acceptance Criteria: The main peak should be spectrally pure, and there should be baseline separation from all major degradation peaks.
-
Linearity and Range:
-
Objective: To demonstrate a linear relationship between the detector response and the concentration of the analyte and its impurities over a defined range.
-
Protocol:
-
Prepare a stock solution of the de-BOC impurity.
-
Prepare a series of solutions of N-BOC-3-(Propoxymethyl)azetidine spiked with the impurity at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.05% to 0.225% for a 0.15% limit).
-
Analyze each solution in triplicate.
-
Plot the peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy (% Recovery):
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Prepare samples of N-BOC-3-(Propoxymethyl)azetidine spiked with the de-BOC impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery of the impurity.
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0%.
-
Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate samples of the spiked compound at 100% of the specification limit on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, and on a different instrument if possible.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 10.0% for impurity analysis.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the impurity that can be reliably detected and quantified.
-
Protocol:
-
Determine based on the signal-to-noise ratio (S/N).
-
LOD is typically where S/N is 3:1.
-
LOQ is typically where S/N is 10:1.
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities.
-
Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (±10%)
-
Column temperature (±5 °C)
-
Mobile phase composition (±2% organic)
-
-
Analyze a spiked sample under each condition.
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the purity results should not be significantly affected.
-
Alternative and Orthogonal Techniques
While HPLC-MS is a powerful tool, no single method is infallible. Orthogonal techniques provide an independent confirmation of purity.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the mobile phase and is an excellent "green" alternative to normal-phase HPLC.[25][26][27][28][29] It offers different selectivity and is particularly well-suited for the separation of chiral compounds and other complex mixtures.[27][29]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, such as residual solvents from the synthesis, GC-MS is the method of choice.[1][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can provide a direct measure of purity without the need for a reference standard for each impurity, as the signal intensity is directly proportional to the number of nuclei.
Conclusion: A Framework for Confidence
The validation of an analytical method for purity determination is a systematic process that builds a foundation of trust in the quality of a pharmaceutical intermediate. By comparing different chromatographic approaches, we have demonstrated that a HILIC-based HPLC-MS method offers superior performance for the analysis of N-BOC-3-(Propoxymethyl)azetidine and its key polar impurities. The subsequent validation of this method according to ICH guidelines ensures its suitability for its intended purpose, providing a self-validating system for quality control.[24] This rigorous, scientifically-grounded approach is essential for navigating the complexities of drug development and ensuring the delivery of safe and effective medicines.
References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. [Link]
-
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ACS Publications. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne Labs. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]
-
Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
-
Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Agilent Community. [Link]
-
Small Polar Molecules: A Challenge in Marine Chemical Ecology. PMC - NIH. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. [Link]
-
"No Pressure" HPLC: The Analytical Alternative for Charged & Polar Analytes. YouTube. [Link]
-
Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
-
Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC International. [Link]
-
Advanced Analysis with Supercritical Fluids Chromatography. Shimadzu. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. [Link]
-
A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]
-
Molecular Approaches to Chromatography Using Single Molecule Spectroscopy. ACS Publications. [Link]
-
HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. [Link]
-
Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]
-
PURITY AND IMPURITY ANALYSIS. Agilent. [Link]
-
Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]
-
Amines-Ion Pairing. Chromatography Forum. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
[Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. [Link]
-
Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Universal Journal of Pharmaceutical Sciences. [Link]
-
Identity and Purity - Small Molecules. Pacific BioLabs. [Link]
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent. [Link]
-
How to calculate the percentage purity using the HPLC? ResearchGate. [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
HPLC-DAD-ESI/MS and 2D-TLC Analyses of Secondary Metabolites from Selected Poplar Leaves and an Evaluation of Their Antioxidant Potential. MDPI. [Link]
-
Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. [Link]
-
Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. [Link]
-
BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Pharmaceutical Applications of Supercritical Fluid Chromatography. News-Medical.Net. [Link]
-
Hydrophilic interaction chromatography. Wikipedia. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. sepscience.com [sepscience.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. BOC deprotection [ms.bzchemicals.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Small Polar Molecules: A Challenge in Marine Chemical Ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. welch-us.com [welch-us.com]
- 16. longdom.org [longdom.org]
- 17. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. technologynetworks.com [technologynetworks.com]
- 20. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 21. database.ich.org [database.ich.org]
- 22. ema.europa.eu [ema.europa.eu]
- 23. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 24. researchgate.net [researchgate.net]
- 25. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 26. Advanced Analysis with Supercritical Fluids Chromatography | SHIMADZU [shimadzu.com]
- 27. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 28. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 29. news-medical.net [news-medical.net]
The Strategic Incorporation of N-BOC-3-(Propoxymethyl)azetidine in Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is a paramount challenge. Small, saturated heterocycles have emerged as powerful tools in this endeavor, with the azetidine scaffold gaining significant attention for its unique conformational and physicochemical properties. This guide provides an in-depth technical analysis of a particularly promising building block, N-BOC-3-(propoxymethyl)azetidine , and its role in successful drug discovery projects. While direct, publicly available case studies for this specific protected building block are limited, this guide will leverage data from a closely related, biologically active analog to illustrate its potential and provide a comparative analysis against alternative scaffolds.
The Azetidine Advantage: A Paradigm of Bioisosteric Replacement and Property Modulation
Azetidines, as four-membered nitrogen-containing heterocycles, offer a compelling alternative to more commonly used five- and six-membered rings like pyrrolidines and piperidines.[1] Their inherent ring strain and reduced conformational flexibility can lead to improved metabolic stability, increased aqueous solubility, and a more defined vectoral projection of substituents, which can enhance target binding affinity.[1] The incorporation of an azetidine ring can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, making it a valuable tool for lead optimization.[2]
The general advantages of incorporating an azetidine scaffold are summarized in the workflow below:
Caption: Workflow illustrating the strategic use of azetidine scaffolds in lead optimization.
Case Study: 3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride (KHG26792) - A Close Analog
While a specific drug discovery campaign detailing the use of N-BOC-3-(propoxymethyl)azetidine is not publicly documented, a compelling case for its utility can be drawn from the study of its close structural analog, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) . This compound has demonstrated significant anti-inflammatory and antioxidative properties in a key in vitro model of neuroinflammation.
Biological Activity of KHG26792 in a Model of Neuroinflammation
Neuroinflammation, characterized by the activation of microglial cells, is a key pathological feature of many neurodegenerative diseases. Activated microglia release a cascade of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The study of KHG26792 in beta-amyloid (Aβ)-treated primary microglial cells provides crucial insights into the potential of the 3-(propoxymethyl)azetidine moiety.
Key Findings:
-
Inhibition of Pro-inflammatory Mediators: KHG26792 was shown to attenuate the Aβ-induced production of NO, TNF-α, and IL-6. This demonstrates the compound's ability to modulate the inflammatory response of microglia.
-
Reduction of Oxidative Stress: The study also revealed that KHG26792 downregulated Aβ-induced protein oxidation, lipid peroxidation, and reactive oxygen species (ROS) production.
These findings strongly suggest that the 3-(propoxymethyl)azetidine scaffold can be a key component in the design of potent anti-inflammatory and neuroprotective agents.
Comparative Analysis: The 3-(Propoxymethyl)azetidine Moiety vs. Alternatives
The choice of a building block in drug design is a critical decision that influences the entire property profile of the final compound. Here, we compare the 3-(propoxymethyl)azetidine moiety with other commonly used scaffolds.
Azetidine vs. Pyrrolidine: A Tale of Two Rings
Pyrrolidines are a mainstay in medicinal chemistry, but azetidines can offer distinct advantages.[2][3] The reduced ring size of azetidine leads to a more rigid structure, which can be beneficial for pre-organizing substituents for optimal target interaction. This rigidity can also shield the molecule from metabolic enzymes, potentially leading to a longer half-life.[1]
| Property | 3-Alkoxymethyl-Azetidine | 3-Alkoxymethyl-Pyrrolidine | Rationale |
| Conformational Rigidity | Higher | Lower | The four-membered ring has fewer accessible conformations. |
| Metabolic Stability | Potentially Higher | Variable | The more constrained azetidine ring can be less susceptible to enzymatic degradation.[1] |
| Aqueous Solubility | Potentially Higher | Variable | The increased polarity and reduced lipophilicity of the azetidine ring can improve solubility. |
| Synthetic Accessibility | More Challenging | Generally More Accessible | The synthesis of strained four-membered rings can be more complex.[4] |
The Role of the Propoxymethyl Side Chain
The 3-(propoxymethyl) substituent itself plays a crucial role. The ether linkage is generally more stable to metabolic cleavage than an ester or amide linkage. The propoxy group provides a degree of lipophilicity that can be fine-tuned to optimize cell permeability and target engagement.
Experimental Protocols
The successful application of N-BOC-3-(propoxymethyl)azetidine in a drug discovery program relies on robust synthetic and analytical methodologies.
Synthesis of N-BOC-3-(propoxymethyl)azetidine
The synthesis of N-BOC-3-(propoxymethyl)azetidine typically starts from a commercially available 3-hydroxyazetidine derivative.
Step 1: N-BOC Protection of 3-Hydroxyazetidine
-
Dissolve 3-hydroxyazetidine hydrochloride in a suitable solvent such as dichloromethane (DCM).
-
Add a base, for example, triethylamine (Et3N), to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Work up the reaction by washing with aqueous solutions and purify by column chromatography to yield N-BOC-3-hydroxyazetidine.
Step 2: O-Alkylation to Introduce the Propoxymethyl Group
-
Dissolve N-BOC-3-hydroxyazetidine in an aprotic solvent like tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (NaH), at 0 °C to deprotonate the hydroxyl group.
-
Add 1-bromopropane and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify by column chromatography to obtain N-BOC-3-(propoxymethyl)azetidine.
N-BOC Deprotection
The BOC protecting group can be readily removed under acidic conditions to allow for further functionalization of the azetidine nitrogen.[5]
-
Dissolve the N-BOC protected azetidine in a suitable solvent like DCM or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[5]
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure to yield the deprotected azetidine salt.
In Vitro Evaluation of Anti-Inflammatory Activity in Microglial Cells
The following protocols are representative of those used to evaluate the biological activity of compounds like KHG26792.
Cell Culture and Treatment:
-
Culture primary microglial cells or a microglial cell line (e.g., BV-2) in appropriate media.
-
Seed the cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or Aβ peptides, for a specified time (e.g., 24 hours).
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant after treatment.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[6][7]
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.[6]
Cytokine Measurement (ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6).[8][9]
-
Add the cell culture supernatants to the wells and incubate.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Measure the absorbance and quantify the cytokine concentration using a standard curve.[8]
Caption: Workflow for the in vitro evaluation of anti-inflammatory compounds in microglial cells.
Conclusion: A Versatile Building Block for Next-Generation Therapeutics
N-BOC-3-(propoxymethyl)azetidine represents a valuable and versatile building block for medicinal chemists. While direct case studies are emerging, the compelling biological activity of its close analog, KHG26792, in a relevant disease model underscores the potential of the 3-(propoxymethyl)azetidine scaffold. Its unique combination of conformational rigidity, potential for improved physicochemical properties, and synthetic tractability makes it an attractive alternative to more traditional heterocyclic scaffolds. As the demand for drug candidates with superior ADME profiles continues to grow, the strategic incorporation of functionalized azetidines like N-BOC-3-(propoxymethyl)azetidine is poised to play an increasingly important role in the development of next-generation therapeutics.
References
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Microglial activation induces nitric oxide signalling and alters protein S-nitrosylation patterns in extracellular vesicles. (2024, June 17). Wiley Online Library. Retrieved January 25, 2026, from [Link]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020, June 4). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014, December 23). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Examples of azetidine containing molecules alongside pyrrolidine... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (2022, May 25). MDPI. Retrieved January 25, 2026, from [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed. Retrieved January 25, 2026, from [Link]
-
Azetidine. (n.d.). Organic Syntheses. Retrieved January 25, 2026, from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation. (n.d.). PLOS ONE. Retrieved January 25, 2026, from [Link]
-
Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. (2025, August 10). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Synthesis of Azetidines by Aza Paternò-Büchi Reactions. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microglial activation induces nitric oxide signalling and alters protein S‐nitrosylation patterns in extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
For researchers, scientists, and professionals in drug development, the selection of molecular building blocks is a critical decision that dictates the trajectory of a research program. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry.[1] Its inherent ring strain and three-dimensional structure confer unique and advantageous physicochemical properties to parent molecules, such as enhanced metabolic stability, improved solubility, and novel intellectual property space.[1] Several FDA-approved drugs, including Baricitinib and Cobimetinib, successfully incorporate the azetidine scaffold, underscoring its therapeutic relevance.[1][2]
This guide provides an in-depth analysis of the patent landscape and synthetic strategies for a key intermediate: N-BOC-3-(Propoxymethyl)azetidine . Rather than being a final therapeutic agent itself, this compound is a valuable, non-commercial building block. Its strategic importance lies in its utility for constructing more complex, patentable molecules. We will explore the patent strategies of major pharmaceutical players, compare synthetic methodologies, and provide actionable experimental protocols for its preparation.
I. The Patent Landscape: Protecting the Destination, Not the Layover
A direct search for patents claiming "N-BOC-3-(Propoxymethyl)azetidine" as a composition of matter yields limited results. This is by design. The dominant intellectual property strategy employed by pharmaceutical giants such as Incyte Corporation , Gilead Sciences , and Bristol-Myers Squibb is not to patent every stable intermediate, but to protect the final, high-value active pharmaceutical ingredients (APIs) that are synthesized from these intermediates.[3][4][5][6]
The patents of interest are those that cover broad classes of substituted azetidines as part of a larger molecular entity, for example, as inhibitors of Janus kinases (JAK) or other enzymes.[3][4] Within the "Examples" or "Schemes" sections of these patents, one can often find the synthesis of the necessary azetidine building blocks. This approach provides broad protection for the final drug while maintaining the synthetic route as part of the enabling disclosure. Therefore, the competitive landscape is defined not by who owns the patent to this specific intermediate, but by who holds the patents for the novel, therapeutically active molecules derived from it.
dot
Caption: Logical Flow from Core Scaffold to Patented API.
II. Comparative Analysis of Synthetic Routes
The efficient synthesis of 3-substituted azetidines has evolved significantly. Early methods often suffered from low yields and the formation of difficult-to-remove byproducts.[1] Modern patented processes focus on high-yield, scalable, and clean reactions. The synthesis of N-BOC-3-(Propoxymethyl)azetidine is best approached via a two-stage process: first, the synthesis of its precursor, N-BOC-3-hydroxyazetidine, followed by etherification.
Method A: The Classic Mesylate Displacement Route
Historically, the synthesis of 3-substituted azetidines relied on the mesylation of N-protected 3-hydroxyazetidine, followed by nucleophilic displacement.[1] However, these methods were often plagued by issues:
-
Side Reactions: The mesylate intermediate can be unstable, leading to decomposition and side-product formation.
-
Poor Yields: The combination of instability and side reactions often resulted in suboptimal yields.[1]
-
Purification Challenges: Byproducts from the displacement reaction could complicate the isolation and purification of the desired product.[1]
Innovations described in later patents sought to solve these problems by optimizing reaction conditions, such as carrying out the mesylation at low temperatures and using the intermediate immediately in the subsequent step.[1]
Method B: High-Yield Synthesis of the Hydroxy Precursor
A more robust and efficient method for preparing the key precursor, N-BOC-3-hydroxyazetidine, is detailed in patent literature, notably in CN106831523A.[2] This process starts from 3-hydroxyazetidine hydrochloride and proceeds via a straightforward BOC protection.
-
Rationale: The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base like sodium bicarbonate provides a clean and high-yielding protection of the azetidine nitrogen. This method avoids harsh conditions and reagents, making it suitable for large-scale production. The reported yield for this step is a respectable 78%.[2]
Method C: Williamson Ether Synthesis for the Final Product
With the N-BOC-3-hydroxyazetidine precursor in hand, the final propoxymethyl group is introduced via a classic Williamson ether synthesis. This is a standard, reliable etherification reaction.
-
Mechanism: The hydroxyl group of the precursor is deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide then displaces a halide from an n-propyl halide (e.g., 1-bromopropane) to form the desired ether. This reaction is typically high-yielding and the conditions are well-established in organic synthesis.
Summary Comparison of Synthetic Strategies
| Feature | Method A (Classic Mesylate) | Method B + C (Modern Two-Stage) |
| Starting Material | N-Protected-3-hydroxyazetidine | 3-Hydroxyazetidine HCl, 1-Bromopropane |
| Key Transformation | Mesylation followed by nucleophilic displacement | BOC protection followed by Williamson ether synthesis |
| Reported Yield | Often poor to moderate[1] | Good to excellent (Precursor: 78%[2]) |
| Advantages | Direct functionalization | High yield, clean reaction, scalable, avoids unstable intermediates |
| Disadvantages | Side reactions, purification issues[1] | Two distinct synthetic operations required |
III. Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps for synthesis, purification, and characterization.
Protocol 1: Synthesis of N-BOC-3-hydroxyazetidine[2]
dot
Caption: Workflow for N-BOC-3-hydroxyazetidine Synthesis.
Materials:
-
3-hydroxyazetidine hydrochloride (10 kg, 1 eq)
-
Water (100 kg)
-
Sodium bicarbonate (84 kg)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (52 kg)
-
Tetrahydrofuran (THF) (10 L)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium chloride (brine)
Procedure:
-
Dissolve 10 kg of 3-hydroxyazetidine hydrochloride in 100 kg of water in a suitable reaction vessel.
-
Carefully add 84 kg of sodium bicarbonate to the solution.
-
In a separate vessel, prepare a solution of 52 kg of (Boc)₂O in 10 L of THF.
-
Slowly add the (Boc)₂O solution to the aqueous reaction mixture. Maintain the reaction temperature between 25-30 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture and separate the aqueous and organic layers.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine all organic phases and wash once with saturated brine.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil.
-
Dissolve the oil in 50 L of petroleum ether and cool the solution to between -5 and 0 °C.
-
Stir for 12 hours to induce crystallization. A white solid will precipitate.
-
Filter the solid, wash with cold petroleum ether, and dry under vacuum to yield N-BOC-3-hydroxyazetidine (15 kg, 78% yield).[2]
Characterization:
-
¹H NMR (400MHz, MeOD): δ 5.62 (d, J= 8,1H), δ 4.36-4.38 (m, 1H), δ 3.96-4.00 (m, 2H), δ 3.56-3.59 (m, 2H), δ 1.44 (s, 9H). (Note: Original patent data corrected for typical BOC proton chemical shift)[2]
Protocol 2: Synthesis of N-BOC-3-(Propoxymethyl)azetidine
Materials:
-
N-BOC-3-hydroxyazetidine (1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
1-Bromopropane (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add a 60% dispersion of sodium hydride (1.1 eq) and wash with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice bath.
-
Dissolve N-BOC-3-hydroxyazetidine (1 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH slurry.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas will evolve.
-
Cool the reaction mixture back down to 0 °C and add 1-bromopropane (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product, N-BOC-3-(Propoxymethyl)azetidine.
IV. Conclusion and Future Outlook
N-BOC-3-(Propoxymethyl)azetidine represents a class of strategically important, yet often unpatented, intermediates in drug discovery. The intellectual property landscape is focused on the final, complex molecules that deliver therapeutic benefit. For researchers in this field, mastery lies not in owning the building blocks, but in the ability to efficiently synthesize them and creatively incorporate them into novel drug candidates. The evolution from lower-yield, problematic synthetic routes to clean, scalable, high-yield processes demonstrates significant progress in chemical manufacturing. As drug discovery continues to demand molecules with greater three-dimensional complexity and fine-tuned physicochemical properties, the demand for well-designed intermediates like substituted azetidines will only continue to grow, driving further innovation in their synthesis and application.
References
- Incyte Corporation. (2012). Azetidine and cyclobutane derivatives as JAK inhibitors (U.S. Patent No. 8,158,616B2). U.S.
- Coelacanth Chemical Corp. (2000). Synthesis of azetidine derivatives (Patent No. WO2000063168A1).
- Incyte Corporation, et al. (2012). Azetidine and cyclobutane derivatives as JAK inhibitors (U.S. Patent No. 8,158,616B2).
- [No Author]. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors.
- Wang, X. R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90, 4421-4434.
- [No Author]. (2017). The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 (Patent No. CN106831523A).
- Coelacanth Chemical Corp. (1999). Synthesis of azetidine derivatives (Patent No. WO1999019297A1).
- Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.
-
[No Author]. (n.d.). Azetidine synthesis. Organic Chemistry Portal. Retrieved from [Link]
- [No Author]. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.
- [No Author]. (n.d.).
-
Bristol-Myers Squibb Company. (n.d.). Patents Assigned to Bristol-Myers Squibb Company. Justia Patents. Retrieved from [Link]
-
Gilead Sciences, Inc. (n.d.). Patents Assigned to Gilead Sciences, Inc.. Justia Patents. Retrieved from [Link]
Sources
- 1. WO1999019297A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 2. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]
- 3. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 4. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. patents.justia.com [patents.justia.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for N-BOC-3-(Propoxymethyl)azetidine
As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. N-BOC-3-(Propoxymethyl)azetidine is a key building block in modern medicinal chemistry, valued for its role in constructing complex molecular architectures.[1] However, comprehensive, publicly available safety data for this specific compound is limited.
This guide is structured to fill that critical information gap. Adhering to the precautionary principle, we will establish a robust safety protocol by analyzing the known hazards of structurally analogous compounds, specifically those containing the N-BOC protected azetidine moiety. This approach allows us to anticipate potential risks and establish a self-validating system of protection that prioritizes the well-being of laboratory personnel.
Inferred Hazard Assessment and Chemical Profile
The foundation of any safety protocol is a thorough understanding of the substance's chemical nature and probable hazards. While a specific Safety Data Sheet (SDS) for N-BOC-3-(Propoxymethyl)azetidine (CAS 1373233-10-3) with detailed GHS classifications is not widely available, we can infer a likely hazard profile from documented analogs.
Compounds such as N-BOC protected azetidine-3-carboxaldehyde and 1-Boc-3-azetidinone are known to cause skin irritation, serious eye irritation or damage, and respiratory tract irritation.[2][3] Therefore, it is prudent and scientifically sound to handle N-BOC-3-(Propoxymethyl)azetidine as a substance with, at minimum, the following potential hazards.
| Chemical and Physical Properties | |
| Chemical Name | N-BOC-3-(Propoxymethyl)azetidine |
| CAS Number | 1373233-10-3 |
| Molecular Formula | C12H23NO3[4] |
| Molecular Weight | 229.32 g/mol [4] |
| Inferred Hazard Profile | Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[2] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of simple compliance but a direct response to the identified hazards. The following protocol is designed to provide comprehensive protection when handling N-BOC-3-(Propoxymethyl)azetidine.
| Area of Protection | Required PPE | Justification and Rationale |
| Eye and Face | Chemical Splash Goggles (ANSI Z87.1 certified) and Face Shield | Analogs are known to cause serious eye irritation.[2][5] Goggles provide a seal against splashes and vapors. A face shield is required when there is a significant risk of splashing, offering a secondary layer of protection for the entire face. |
| Hand Protection | Nitrile Gloves (minimum 5 mil thickness) | Nitrile provides good resistance against a range of chemicals. Given the risk of skin irritation, gloves must be worn at all times.[2] Double-gloving is recommended for extended procedures or when handling larger quantities to protect against undetected micro-tears. |
| Body Protection | Flame-Resistant Laboratory Coat and Chemical-Resistant Apron | A lab coat is the primary barrier against incidental contact. An apron provides an additional impermeable layer during procedures with a higher splash potential. Work clothes should be laundered separately.[2] |
| Respiratory | Use within a certified Chemical Fume Hood | Due to the potential for respiratory irritation from vapors or aerosols, all manipulations of N-BOC-3-(Propoxymethyl)azetidine must be performed in a chemical fume hood to ensure adequate ventilation.[2][6] If engineering controls are not available, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[5] |
Procedural Discipline: Donning and Doffing of PPE
The sequence of putting on and removing PPE is as critical as the equipment itself. An incorrect sequence can lead to self-contamination.
PPE Donning and Doffing Workflow
Caption: Sequential process for correctly donning and doffing PPE to prevent cross-contamination.
Spill Management Protocol
All laboratory personnel must be prepared to respond to an accidental release. The scope of the response depends on the size of the spill.[7]
-
Minor Spill (<100 mL): Can be managed by trained local personnel.
-
Major Spill (>100 mL): Requires immediate evacuation of the area and activation of your institution's emergency response team.
Step-by-Step Minor Spill Cleanup Procedure:
-
Alert & Isolate: Immediately alert others in the vicinity. Secure the area to prevent unauthorized entry.
-
Assess: If the spill is flammable, turn off all nearby ignition sources.[8]
-
Protect: Don the appropriate PPE as outlined in Section 2, including double gloves, goggles, face shield, and a lab coat.
-
Contain: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[9][10] Work from the outside of the spill inward to prevent spreading.[11]
-
Absorb: Gently apply absorbent material over the contained spill.
-
Collect: Once fully absorbed, use non-sparking tools to carefully scoop the material into a designated, labeled hazardous waste container.[11]
-
Decontaminate: Clean the spill area with soap and water.[12] All cleaning materials must also be disposed of as hazardous waste.
-
Report: Fully document the incident and report it to your laboratory supervisor and Environmental Health & Safety (EHS) department.
Caption: A compliant workflow for the handling and disposal of chemical waste.
References
-
N-BOC-3-(Propoxymethyl)azetidine Product Page . Angene. [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide . The City University of New York (CUNY). [Link]
-
Chemical Spill Procedures . Princeton University Environmental Health and Safety. [Link]
-
General Chemical Spill Procedures . University of British Columbia. [Link]
-
Chemical Properties of Azetidine (CAS 503-29-7) . Cheméo. [Link]
-
Azetidine Safety Data Sheet . Chemos GmbH & Co. KG. [Link]
-
Chemical spill cleanup procedures . J&K Scientific LLC. [Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery . National Institutes of Health (NIH). [Link]
-
Hazardous Waste Management . University of Cincinnati. [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-3 . Occupational Safety and Health Administration. [Link]
-
Criteria for a recommended standard: occupational exposure to diacetyl and 2,3-pentanedione . Centers for Disease Control and Prevention (CDC). [Link]
-
Q3C — Tables and List Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
-
Federal Register Vol. 86, No. 188 . GovInfo. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 1-Boc-3-氮杂环丁酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1373233-10-3|N-BOC-3-(Propoxymethyl)azetidine|BLD Pharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. jk-sci.com [jk-sci.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. ccny.cuny.edu [ccny.cuny.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. operations.ok.ubc.ca [operations.ok.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

